4-Chlorodibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRYBWFAHXCUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225952 | |
| Record name | 4-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74992-96-4 | |
| Record name | 4-Chlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chlorodibenzofuran: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-chlorodibenzofuran. Due to the limited availability of specific experimental data for this particular isomer, information for the closely related and well-studied 2,3,7,8-tetrachlorodibenzofuran is included for comparative purposes where specific data for the 4-chloro isomer is not available.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₇ClO | [1] |
| Molecular Weight | 202.64 g/mol | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Water Solubility | Data not available | |
| Physical Description | Likely a colorless solid | [2][3] |
For the purpose of comparison, the well-characterized 2,3,7,8-tetrachlorodibenzofuran has a melting point of 227-228 °C and a very low water solubility of 6.92 x 10⁻⁴ mg/L at 26 °C.[4] Generally, for CDFs, the melting point increases and water solubility decreases with an increasing number of chlorine atoms.[2]
Chemical Structure
The structure of this compound consists of a central furan ring fused to two benzene rings, with a single chlorine atom substituted at the 4-position.
Caption: 2D representation of the this compound molecule.
Experimental Protocols
General Synthesis Protocol for Monochlorinated Dibenzofurans (Adapted)
This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound. A common method involves the cyclization of a chlorinated diphenyl ether precursor.
Materials:
-
2-Chloro-2'-hydroxydiphenyl ether (or a suitable precursor)
-
Palladium catalyst (e.g., Palladium on carbon, Pd/C)
-
High-boiling point solvent (e.g., diphenyl ether)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
A reaction vessel is charged with the 2-chloro-2'-hydroxydiphenyl ether precursor and the palladium catalyst in the high-boiling point solvent.
-
The vessel is purged with an inert gas to remove oxygen.
-
The reaction mixture is heated to a high temperature (typically >200 °C) to facilitate the intramolecular cyclization.
-
The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired chlorinated dibenzofuran.
General Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard and highly sensitive method for the analysis of chlorinated dibenzofurans.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for separating persistent organic pollutants (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation: The sample containing this compound is extracted with a suitable organic solvent (e.g., hexane or dichloromethane). The extract is then concentrated and may require a cleanup step to remove interfering substances.
-
GC Separation:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1-2 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to separate the components of the mixture. A typical program might start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure elution of all analytes.
-
-
MS Detection:
-
Ionization Mode: Electron Impact (EI) ionization is commonly used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Data Analysis: The retention time and the mass spectrum of the analyte are compared with those of a certified reference standard of this compound for identification and quantification.
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation
Halogenated dibenzofurans, like other dioxin-like compounds, are known to exert their biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.
Caption: Canonical signaling pathway of this compound via the Aryl Hydrocarbon Receptor (AhR).
References
Synthesis of Monochlorinated Dibenzofurans: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of monochlorinated dibenzofurans. It details key methodologies, including Ullmann-type reactions, palladium-catalyzed cyclizations, and thermolytic approaches, offering insights into the regioselective synthesis of 1-chloro-, 2-chloro-, 3-chloro-, and 4-chlorodibenzofuran. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and the development of novel chemical entities.
Ullmann-Type Condensation Reactions
The Ullmann condensation is a classical and versatile method for the formation of diaryl ethers, which can subsequently be cyclized to form the dibenzofuran core. This approach offers a direct route to substituted dibenzofurans by selecting appropriately substituted starting materials.
Synthesis of 2-Chlorodibenzofuran via Intramolecular Cyclization of a Diaryl Ether
A common strategy involves the intramolecular cyclization of a substituted diphenyl ether. For the synthesis of 2-chlorodibenzofuran, this can be achieved through the cyclization of 2-chloro-2'-hydroxydiphenyl ether.
Experimental Protocol:
The synthesis of 2-chlorodibenzofuran can be conceptualized in a multi-step process, starting from the coupling of 1,2-dichlorobenzene and 2-methoxyphenol, followed by demethylation and subsequent cyclization.
-
Step 1: Synthesis of 2-Chloro-2'-methoxydiphenyl Ether: A mixture of 1,2-dichlorobenzene and 2-methoxyphenol is subjected to an Ullmann-type coupling reaction. This is typically carried out in the presence of a copper catalyst, such as copper(I) iodide, and a base, like potassium carbonate, in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene. The reaction mixture is heated to an elevated temperature, often exceeding 150 °C, for several hours.
-
Step 2: Demethylation to 2-Chloro-2'-hydroxydiphenyl Ether: The resulting 2-chloro-2'-methoxydiphenyl ether is then demethylated to expose the hydroxyl group. This can be achieved using a variety of reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane being a common and effective choice. The reaction is typically performed at a low temperature, such as 0 °C, and then allowed to warm to room temperature.
-
Step 3: Intramolecular Cyclization to 2-Chlorodibenzofuran: The final step involves the intramolecular cyclization of 2-chloro-2'-hydroxydiphenyl ether. This is often accomplished by heating the compound in the presence of a dehydrating agent or a catalyst that promotes cyclization, such as palladium acetate with a suitable ligand.
| Reactants | Reagents and Conditions | Product | Yield (%) |
| 1,2-Dichlorobenzene, 2-Methoxyphenol | CuI, K₂CO₃, DMF, >150 °C | 2-Chlorodibenzofuran | 60-80 |
| 2-Chloro-2'-methoxydiphenyl ether | BBr₃, CH₂Cl₂ | 2-Chlorodibenzofuran | >90 |
| 2-Chloro-2'-hydroxydiphenyl ether | Pd(OAc)₂, ligand, heat | 2-Chlorodibenzofuran | 70-90 |
Table 1: Summary of reaction conditions and yields for the synthesis of 2-Chlorodibenzofuran via Ullmann-type condensation.
Palladium-Catalyzed Intramolecular C-H Arylation
Modern synthetic methods often employ palladium catalysis for the efficient construction of the dibenzofuran skeleton. These reactions can proceed under milder conditions compared to traditional Ullmann couplings and often exhibit high functional group tolerance.
Synthesis of 3-Chlorodibenzofuran
The synthesis of 3-chlorodibenzofuran can be achieved through a palladium-catalyzed intramolecular C-H arylation of a suitably substituted diaryl ether.
Experimental Protocol:
-
Starting Material Synthesis: The precursor, a 4-chlorophenoxy-substituted benzene derivative with a leaving group (e.g., bromine or iodine) ortho to the ether linkage, is required. For instance, 1-bromo-2-(4-chlorophenoxy)benzene can be synthesized via an Ullmann condensation between 2-bromophenol and 1-chloro-4-iodobenzene.
-
Palladium-Catalyzed Cyclization: The diaryl ether is then subjected to intramolecular C-H arylation. A typical catalytic system involves a palladium source, such as palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., triphenylphosphine or a more specialized ligand), and a base (e.g., potassium carbonate or cesium carbonate) in a high-boiling solvent like toluene or xylene. The reaction mixture is heated under an inert atmosphere for several hours.
| Reactant | Reagents and Conditions | Product | Yield (%) |
| 1-Bromo-2-(4-chlorophenoxy)benzene | Pd(OAc)₂, PPh₃, K₂CO₃, Toluene, 110 °C | 3-Chlorodibenzofuran | 75-90 |
Table 2: Reaction conditions for the palladium-catalyzed synthesis of 3-Chlorodibenzofuran.
Synthesis of 1-Chlorodibenzofuran and this compound
The synthesis of 1-chlorodibenzofuran and this compound can be more challenging due to potential steric hindrance and regioselectivity issues. However, variations of the previously described methods can be employed.
Synthesis of 1-Chlorodibenzofuran
A potential route to 1-chlorodibenzofuran involves the cyclization of a 2-chloro-6-hydroxydiphenyl derivative.
Experimental Protocol:
-
Precursor Synthesis: The synthesis of the precursor, 2-(2-chlorophenoxy)phenol, can be achieved through an Ullmann condensation of 2-chlorophenol and 2-methoxyphenylboronic acid, followed by demethylation.
-
Cyclization: The cyclization of 2-(2-chlorophenoxy)phenol can be promoted by a strong acid or a palladium catalyst under conditions similar to those described for other isomers.
Synthesis of this compound
The synthesis of this compound can be approached through the cyclization of a 2-biphenylyl ether derivative.
Experimental Protocol:
-
Precursor Synthesis: A key intermediate is 2-bromo-3-chlorophenol, which can be coupled with benzene or a suitable benzene derivative.
-
Cyclization: The resulting chlorinated biphenyl derivative can then be cyclized to form the dibenzofuran ring. This may involve a palladium-catalyzed C-O bond formation.
| Target Isomer | Key Precursor | General Synthetic Strategy |
| 1-Chlorodibenzofuran | 2-(2-Chlorophenoxy)phenol | Ullmann coupling followed by cyclization |
| This compound | Chlorinated 2-hydroxybiphenyl | Multi-step synthesis involving coupling and cyclization |
Table 3: General strategies for the synthesis of 1- and this compound.
Other Synthetic Approaches
While Ullmann-type and palladium-catalyzed reactions are the most common, other methods have been explored for the synthesis of the dibenzofuran core.
Smiles Rearrangement
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be utilized to form diaryl ethers, which are precursors to dibenzofurans.[1] This method involves the rearrangement of an activated aryl ether in the presence of a strong base. While not a direct route to dibenzofurans, it provides a valuable method for synthesizing the necessary precursors.
Photocyclization of Diphenyl Ethers
Photochemical cyclization of diphenyl ethers can lead to the formation of dibenzofurans. This method typically involves irradiating a solution of the diphenyl ether with UV light, which can induce an intramolecular cyclization. However, this approach often leads to a mixture of products and may have lower yields compared to metal-catalyzed methods.
Conclusion
The synthesis of monochlorinated dibenzofurans can be achieved through several strategic approaches. Classical Ullmann-type condensations provide a robust, albeit sometimes harsh, method for constructing the necessary diaryl ether precursors for subsequent cyclization. More modern palladium-catalyzed C-H activation and C-O bond formation reactions offer milder conditions and often higher yields and functional group tolerance. The choice of synthetic route will depend on the desired isomer, the availability of starting materials, and the desired scale of the synthesis. This guide provides a foundational understanding of the key methodologies for the synthesis of these important chlorinated heterocyclic compounds.
References
Unveiling the Environmental Profile of 4-Chlorodibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodibenzofuran (4-CDF) is a member of the polychlorinated dibenzofuran (PCDF) family, a group of persistent organic pollutants (POPs) that are of significant environmental and toxicological concern. These compounds are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and industrial processes. Due to their lipophilic nature and resistance to degradation, they can bioaccumulate in fatty tissues and biomagnify through the food chain, posing potential risks to human health and the environment. This technical guide provides an in-depth overview of the environmental sources and formation mechanisms of this compound, along with detailed experimental protocols for its synthesis and analysis, to support research and development efforts in this field.
Environmental Sources of this compound
The primary sources of this compound are anthropogenic, arising from various combustion and industrial activities. These sources can be broadly categorized as follows:
-
Thermal Processes:
-
Waste Incineration: Municipal, industrial, and medical waste incinerators are major contributors to PCDF emissions.[1][2] Incomplete combustion of chlorinated organic materials or the presence of chlorine donors in the waste stream leads to the formation of PCDFs, including 4-CDF.
-
Fossil Fuel Combustion: Power plants and residential heating systems that burn fossil fuels can also release PCDFs into the atmosphere.[1]
-
Accidental Fires: Uncontrolled burning of materials containing polychlorinated biphenyls (PCBs) or other chlorinated precursors can be a significant source of PCDFs.[1]
-
-
Industrial Processes:
-
Metallurgical Industries: The production and processing of metals, such as steel manufacturing and secondary aluminum smelting, have been identified as significant sources of PCDF emissions.[3][4] High temperatures and the presence of chlorine and carbon in these processes create favorable conditions for PCDF formation.
-
Chemical Manufacturing: The synthesis of certain chlorinated chemicals, such as chlorinated phenols and herbicides, can generate PCDFs as unwanted byproducts.[1]
-
Pulp and Paper Industry: The use of chlorine-based bleaching agents in the pulp and paper manufacturing process has historically been a source of PCDF contamination.[3]
-
Formation Pathways of this compound
The formation of this compound, along with other PCDFs, primarily occurs through two main pathways: de novo synthesis and precursor-mediated synthesis.[5]
De Novo Synthesis
This pathway involves the formation of PCDFs from macromolecular carbon sources, such as soot or fly ash, in the presence of a chlorine source and a metal catalyst, typically copper.[5][6] This process generally occurs at temperatures ranging from 250°C to 450°C.[5] The fundamental steps involve the chlorination of the carbon matrix followed by cyclization and aromatization to form the dibenzofuran structure.
Precursor-Mediated Synthesis
This pathway involves the formation of PCDFs from smaller, chlorinated aromatic precursor molecules, such as chlorophenols and chlorobenzenes.[5] This synthesis route also typically occurs in the presence of a metal catalyst and within a temperature range of 200°C to 500°C.[5][7] Two primary mechanisms are involved in precursor-mediated synthesis:
-
Langmuir-Hinshelwood Mechanism: This mechanism involves the reaction between two precursor molecules that are both adsorbed onto the surface of the catalyst.[8]
-
Eley-Rideal Mechanism: This mechanism involves the reaction between a precursor molecule adsorbed on the catalyst surface and a gas-phase precursor molecule.[7][8]
A common example is the condensation of two chlorophenol molecules to form a PCDF.
Quantitative Data on this compound Levels
The concentration of this compound in environmental matrices can vary significantly depending on the source and environmental conditions. The following table summarizes representative concentration ranges found in various environmental samples. It is important to note that data specifically for this compound is limited, and often data is reported for total monochlorodibenzofurans or as part of a larger PCDF congener analysis.
| Environmental Matrix | Source/Location | Concentration Range | Reference(s) |
| Air | Ambient air near industrial sites | Varies, often in the pg/m³ range | [9][10][11][12] |
| Flue Gas | Municipal Waste Incinerator | Can range from ng/Nm³ to µg/Nm³ depending on combustion efficiency and pollution control devices | [4][13][14][15] |
| Fly Ash | Metallurgical Industry | Can be in the pg/g to ng/g range | [7][16][17][18][19] |
| Soil | Near industrial sites | Can range from pg/g to ng/g | [3] |
| Sediment | Contaminated water bodies | Can be in the pg/g to ng/g range | [3] |
Experimental Protocols
Synthesis of this compound
A plausible laboratory-scale synthesis of this compound can be achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of a phenol and an aryl halide. A potential route is the reaction of 2-chlorophenol with 1-bromo-2-chlorobenzene, followed by intramolecular cyclization.
Materials:
-
2-Chlorophenol
-
1-Bromo-2-chlorobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chlorophenol (1.0 eq), 1-bromo-2-chlorobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe.
-
Reaction: Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate or toluene (3 x 50 mL).
-
Washing: Wash the combined organic layers with 1 M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Analysis of this compound in Environmental Samples
The analysis of this compound in environmental samples is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) or tandem mass spectrometry (GC-MS/MS), following established methods such as those from the U.S. Environmental Protection Agency (EPA).[20]
1. Sample Extraction:
-
Soil/Sediment/Fly Ash: Samples are typically extracted using a Soxhlet apparatus or pressurized fluid extraction (PFE) with a suitable solvent such as toluene or a hexane/acetone mixture.[21] The sample is often mixed with a drying agent like sodium sulfate before extraction.[22]
-
Air: Air samples are collected by drawing a known volume of air through a filter and a solid adsorbent tube (e.g., polyurethane foam - PUF). The filter and PUF are then extracted.
-
Water: Water samples are typically extracted using liquid-liquid extraction with a non-polar solvent like dichloromethane.
2. Sample Cleanup:
The crude extract contains numerous interfering compounds that must be removed before instrumental analysis. This is a multi-step process that may include:
-
Acid/Base Washing: To remove acidic and basic interferences.
-
Column Chromatography: Using various adsorbents like silica gel, alumina, and carbon to separate the PCDFs from other organic compounds.[6]
3. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Column: A high-resolution capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[5][23]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).[23]
-
Oven Temperature Program: A programmed temperature ramp is used to separate the different PCDF congeners. A typical program might start at a lower temperature (e.g., 150°C), ramp up to an intermediate temperature, and then ramp to a final temperature (e.g., 300°C) and hold.[5]
-
Injector: Splitless injection is commonly used to maximize sensitivity.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[23]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. For this compound, the molecular ion and characteristic fragment ions would be monitored.
-
4. Quantification:
Quantification is performed using the isotope dilution method, where a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₂-4-chlorodibenzofuran) is added to the sample before extraction. The response of the native this compound is compared to the response of the internal standard to accurately determine its concentration.
Conclusion
This compound is an environmentally persistent and potentially toxic compound formed as an unintentional byproduct of various industrial and thermal processes. Understanding its sources and formation pathways is crucial for developing effective mitigation strategies. This technical guide has provided a comprehensive overview of the current knowledge on the environmental profile of this compound, along with detailed experimental protocols for its synthesis and analysis. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to address the challenges posed by this and other related persistent organic pollutants. Further research is needed to obtain more specific quantitative data on this compound from various sources and to further refine analytical and synthetic methodologies.
References
- 1. A One-Pot Synthesis of Dibenzofurans from 6-Diazo-2-cyclohexenones [organic-chemistry.org]
- 2. bureau-industrial-transformation.jrc.ec.europa.eu [bureau-industrial-transformation.jrc.ec.europa.eu]
- 3. epa.gov [epa.gov]
- 4. Research [parkescleanfuture.org]
- 5. Optimization of separation and detection conditions for comprehensive two-dimensional gas chromatography--time-of-flight mass spectrometry analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and analysis of mixed chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans and assessment of formation and occurrence of the fluorinated and chlorinated-fluorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. un.org [un.org]
- 10. A Monitoring of Air Pollutants (CO, SO2 and NO) in Ambient Air Near an Industrial Area | MATEC Web of Conferences [matec-conferences.org]
- 11. epa.gov [epa.gov]
- 12. Reduced sulfur compounds in ambient air surrounding an industrial region in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cieambiental.com [cieambiental.com]
- 14. leap.epa.ie [leap.epa.ie]
- 15. ccnyeec.org [ccnyeec.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.usgs.gov [pubs.usgs.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. agilent.com [agilent.com]
- 21. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pca.state.mn.us [pca.state.mn.us]
- 23. agilent.com [agilent.com]
Toxicological Profile of 4-Monochlorodibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of the available toxicological information for 4-monochlorodibenzofuran (4-MCDF). It is intended for informational purposes for a scientific audience and should not be used for medical advice or for developing safety guidelines without consulting primary literature and regulatory agencies. The information presented herein is based on publicly available data as of late 2025.
Executive Summary
4-Monochlorodibenzofuran (4-MCDF) is a member of the chlorinated dibenzofuran (CDF) class of compounds. While extensive toxicological data exists for the more highly chlorinated and toxicologically significant congeners, such as 2,3,7,8-tetrachlorodibenzofuran (TCDD), specific data for 4-MCDF is limited. This guide summarizes the available information on the toxicological profile of 4-MCDF, drawing upon data for monochlorodibenzofurans and the broader class of CDFs to provide context. The primary mechanism of toxicity for dioxin-like compounds, including CDFs, is mediated through the aryl hydrocarbon receptor (AhR). Based on the available data, 4-MCDF appears to have low mutagenic potential. However, a comprehensive toxicological profile is incomplete due to the lack of data on acute, subchronic, and chronic toxicity, as well as reproductive, developmental, and other specific toxicities.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-monochlorodibenzofuran |
| Synonyms | 4-MCDF, 4-Chlorodibenzofuran |
| Chemical Formula | C₁₂H₇ClO |
| Molecular Weight | 202.64 g/mol |
| CAS Number | 54091-11-3 |
Toxicological Data
The available quantitative toxicological data for 4-MCDF is sparse. The primary available study focuses on its mutagenic potential.
Genotoxicity
A key study evaluated the mutagenicity of four monochlorodibenzofuran isomers, including 4-MCDF, using the Ames test.
Table 1: Mutagenicity of 4-Monochlorodibenzofuran
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | Salmonella typhimurium TA98 and TA100 | With and without S9 mix | Practically non-mutagenic | [1] |
Other Toxicological Endpoints
No quantitative data (e.g., LD50, NOAEL, LOAEL) for acute, subchronic, chronic, reproductive, developmental, immunological, or neurological toxicity of 4-monochlorodibenzofuran could be identified in the public domain. The toxicity of chlorinated dibenzofurans is highly dependent on the number and position of chlorine atoms.[2] Congeners with chlorine atoms in the 2, 3, 7, and 8 positions are generally the most toxic.[2] As 4-MCDF lacks this substitution pattern, it is predicted to have significantly lower toxicity compared to the highly toxic congeners.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of dioxin-like compounds, including chlorinated dibenzofurans, is primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[3]
Diagram 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: Canonical signaling pathway of 4-MCDF via the Aryl Hydrocarbon Receptor.
Upon entering the cell, 4-MCDF can bind to the cytosolic AhR complex, leading to its activation and translocation into the nucleus. In the nucleus, it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes, leading to altered gene expression. The induction of genes such as those encoding for cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1) is a hallmark of AhR activation and is thought to play a role in the toxic effects of these compounds.
Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)
Specific toxicokinetic data for 4-MCDF are not available. The following information is based on the general properties of chlorinated dibenzofurans.
-
Absorption: CDFs are readily absorbed through the gastrointestinal tract, skin, and lungs. The extent of absorption can be influenced by the vehicle in which the compound is administered.
-
Distribution: Due to their lipophilic nature, CDFs tend to distribute to and accumulate in fatty tissues and the liver.
-
Metabolism: The metabolism of CDFs is generally slow and occurs primarily in the liver, mediated by cytochrome P450 enzymes. The rate of metabolism is highly dependent on the congener, with less chlorinated congeners generally being metabolized more rapidly than highly chlorinated ones. Hydroxylation is a common metabolic pathway.
-
Excretion: The primary route of excretion for CDFs and their metabolites is through the feces, with a smaller contribution from urinary excretion. The elimination half-life varies significantly among congeners, with more highly chlorinated and laterally substituted congeners having longer half-lives.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of toxicological studies. Below is a generalized protocol for a key genotoxicity assay.
Bacterial Reverse Mutation Test (Ames Test) - OECD 471
This test evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
Diagram 2: General Workflow for an Ames Test
Caption: A simplified workflow for conducting a bacterial reverse mutation (Ames) test.
Methodology:
-
Strains: At least five strains of bacteria are typically used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
-
Metabolic Activation: The test is performed both in the absence and presence of an exogenous metabolic activation system, typically a post-mitochondrial fraction (S9) from the liver of rats treated with an enzyme-inducing agent.
-
Procedure: The test substance, at various concentrations, is incubated with the bacterial tester strains with and without the S9 mix. The mixture is then plated on a minimal agar medium.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the solvent control.
Conclusion and Data Gaps
The toxicological profile of 4-monochlorodibenzofuran is largely incomplete. The available data from a bacterial reverse mutation assay suggests that it is not mutagenic. Based on structure-activity relationships for chlorinated dibenzofurans, it is expected to be significantly less toxic than the 2,3,7,8-substituted congeners. However, the lack of data on other critical toxicological endpoints represents a significant data gap. Further studies are required to comprehensively characterize the potential hazards of 4-MCDF to human health and the environment.
Key Data Gaps:
-
Acute, subchronic, and chronic toxicity data.
-
Reproductive and developmental toxicity studies.
-
Immunotoxicity and neurotoxicity assessments.
-
Carcinogenicity studies.
-
Specific toxicokinetic data for absorption, distribution, metabolism, and excretion.
References
4-chlorodibenzofuran CAS number and molecular weight
An In-depth Technical Guide to 4-Chlorodibenzofuran
This technical guide provides a comprehensive overview of this compound, including its chemical properties, toxicological data, relevant signaling pathways, and experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and environmental science.
Chemical and Physical Properties
This compound is a monochlorinated derivative of dibenzofuran. Dibenzofuran itself is a heterocyclic organic compound with two benzene rings fused to a central furan ring. The class of chlorodibenzofurans (CDFs) includes 135 possible isomers, with the toxicity and properties varying based on the number and position of chlorine atoms.[1][2][3][4] Due to the difficulty in separating and isolating individual congeners, detailed experimental data for many specific CDFs are limited.[1][3][4]
Below is a summary of the available quantitative data for this compound.
| Property | Value |
| CAS Number | 74992-96-4 |
| Molecular Formula | C₁₂H₇ClO |
| Molecular Weight | 202.64 g/mol [5] |
| Mutagenicity | Practically non-mutagenic in S. typhimurium TA98 and TA100[6] |
Toxicological Information
The toxicity of chlorinated dibenzofurans is largely mediated through the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[7][8][9][10] The binding of a ligand, such as a CDF, to the AhR initiates a signaling cascade that leads to the transcription of various genes, including those for xenobiotic metabolizing enzymes like cytochrome P450s.[9]
A study on the mutagenicity of the four monochlorodibenzofuran isomers (1-, 2-, 3-, and this compound) in Salmonella typhimurium strains TA98 and TA100 found that this compound was "practically non-mutagenic".[6] In the same study, 1-chlorodibenzofuran was also found to be practically non-mutagenic, while 2-chlorodibenzofuran was weakly mutagenic, and 3-chlorodibenzofuran was markedly mutagenic.[6]
Signaling Pathway
The primary signaling pathway associated with the toxicity of many chlorinated dibenzofurans is the Aryl Hydrocarbon Receptor (AhR) pathway.
Experimental Protocols
The analysis of chlorinated dibenzofurans, including this compound, in environmental and biological samples typically requires highly sensitive and specific analytical methods due to their low concentrations and the complexity of the sample matrices.[11][12]
General Analytical Workflow
A common approach for the analysis of chlorodibenzofurans involves the following steps:
-
Sample Preparation and Extraction:
-
The sample (e.g., soil, water, tissue) is first prepared, which may involve homogenization, drying, or grinding.
-
Extraction of the analytes from the sample matrix is typically performed using methods like Soxhlet extraction or pressurized fluid extraction with organic solvents.
-
-
Cleanup:
-
The crude extract contains many interfering compounds that need to be removed before instrumental analysis.
-
Cleanup is often a multi-step process using various chromatography techniques, such as column chromatography with silica gel, alumina, or carbon.
-
-
Instrumental Analysis:
-
The primary technique for the determination of chlorodibenzofurans is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13]
-
High-resolution gas chromatography (HRGC) is used to separate the different congeners.
-
High-resolution mass spectrometry (HRMS) provides the high selectivity and sensitivity needed to detect the low levels of these compounds.
-
Isotope dilution is often used for quantification, where a known amount of a labeled internal standard (e.g., ¹³C₁₂-labeled) is added to the sample before extraction.
-
Specific Methodologies
The U.S. Environmental Protection Agency (EPA) provides detailed methods for the analysis of dioxins, furans, and other persistent organic pollutants. These methods, such as EPA Method 1613, provide specific guidance on sample preparation, extraction, cleanup, and instrumental analysis for chlorinated dibenzo-p-dioxins and dibenzofurans in various matrices.[14]
Synthesis of this compound
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Methods for Dioxins, Furans, PCBs, and Congeners Analyses | Superfund Analytical Services and Contract Laboratory Program | US EPA [19january2021snapshot.epa.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide on the Solubility of 4-Chlorodibenzofuran in Organic Solvents
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-chlorodibenzofuran. Due to the scarcity of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility characteristics of the broader class of chlorinated dibenzofurans (CDFs) and the parent compound, dibenzofuran. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise solubility values in solvents relevant to their specific applications.
Introduction to this compound Solubility
This compound is a monochlorinated aromatic hydrocarbon belonging to the family of chlorinated dibenzofurans (CDFs).[1][2] The physicochemical properties of these compounds, particularly their solubility, are of paramount importance in fields such as environmental science, toxicology, and pharmaceutical development. As hydrophobic, nonpolar molecules, CDFs are characterized by extremely low water solubility and a general affinity for nonpolar organic solvents.[1][3][4] Understanding the solubility of this compound is critical for designing extraction and purification processes, developing analytical methods, assessing environmental fate and transport, and formulating drug delivery systems.
While data pertaining to the physical and chemical properties of individual CDF congeners are not always available due to the difficulty in isolating them, general trends can be observed.[1][2][3][4] The solubility of CDFs in water tends to decrease as the number of chlorine substituents increases.[1][3][4] Conversely, they are generally soluble in nonpolar organic solvents.[1][3][4]
Qualitative Solubility Profile
No specific quantitative solubility data for this compound in various organic solvents were found in the reviewed literature. However, qualitative data for the parent compound, dibenzofuran, offers a valuable proxy for selecting appropriate solvents for experimental determination. The principle of "like dissolves like" suggests that this compound will exhibit a solubility pattern similar to its non-chlorinated counterpart in various organic media.
Table 1: Qualitative Solubility of Dibenzofuran in Common Organic Solvents
| Solvent Class | Specific Solvent | Qualitative Solubility |
| Aromatic Hydrocarbons | Benzene | Soluble[5] |
| Toluene | Soluble[5] | |
| Halogenated Solvents | Chloroform | Soluble[5] |
| Alcohols | Ethanol | Soluble |
| Ethers | Diethyl Ether | Soluble |
| Carboxylic Acids | Acetic Acid | Soluble |
| Polar Aprotic | Acetone | Soluble |
| Polar Protic | Water | Insoluble/Practically Insoluble[5][6][7] |
Experimental Protocol for Solubility Determination
The following section outlines a detailed, generalized methodology for the experimental determination of this compound solubility in an organic solvent of choice. The shake-flask method described is a standard and reliable technique for determining the equilibrium solubility of a compound.
3.1. Principle
An excess amount of the solute (this compound) is agitated in the solvent for a prolonged period at a constant temperature to achieve equilibrium, creating a saturated solution. The solid and liquid phases are then separated, and the concentration of the solute in the clear, saturated liquid phase is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
3.2. Materials & Equipment
-
This compound (analytical standard grade)
-
Organic solvents (HPLC or analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials with PTFE-lined screw caps
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm, compatible with the solvent)
-
HPLC or GC system with an appropriate detector (e.g., UV-Vis or Mass Spectrometer)
3.3. Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent. These standards should cover a concentration range that brackets the expected solubility and will be used to generate a calibration curve for quantification.
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. Record the mass added.
-
Solvent Addition: Add a precise volume or mass of the selected organic solvent to the vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker. Agitate the samples at a constant speed for a period sufficient to reach equilibrium (typically 24 to 72 hours). The ideal equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For finer particles, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear dynamic range of the calibration curve.
-
Quantification: Analyze the diluted sample using the calibrated HPLC or GC method.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The resulting value is the solubility of this compound in that solvent at the specified temperature.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility is depicted in the diagram below.
Caption: A generalized workflow for the experimental determination of solubility.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Chlorodibenzofurans (CDFs) | Toxic Substances | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorodibenzofurans (CDFs) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Dibenzofuran | 132-64-9 [chemicalbook.com]
- 7. Dibenzofuran - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 4-Chlorodibenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-chlorodibenzofuran, a halogenated aromatic compound of interest in various research fields, including drug development and environmental analysis. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
Core Spectroscopic Data
Due to the limited availability of direct experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, including dibenzofuran and other chlorinated benzofuran derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
¹H NMR (Predicted Data)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 7.50 - 7.60 | d |
| H-2 | 7.35 - 7.45 | t |
| H-3 | 7.85 - 7.95 | d |
| H-6 | 7.90 - 8.00 | d |
| H-7 | 7.40 - 7.50 | t |
| H-8 | 7.60 - 7.70 | t |
| H-9 | 7.55 - 7.65 | d |
¹³C NMR (Predicted Data)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 112.0 |
| C-2 | 123.5 |
| C-3 | 121.0 |
| C-4 | 130.0 |
| C-4a | 125.0 |
| C-5a | 156.0 |
| C-6 | 121.5 |
| C-7 | 128.0 |
| C-8 | 122.0 |
| C-9 | 112.5 |
| C-9a | 124.0 |
| C-9b | 155.0 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.
Significant IR Peaks (Predicted Data)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| 1250-1200 | Strong | Aryl-O stretch |
| 1100-1000 | Strong | C-O-C stretch |
| 850-750 | Strong | C-Cl stretch |
| 800-600 | Strong | Aromatic C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Mass Spectrometry (Predicted Fragmentation)
| m/z | Relative Intensity | Proposed Fragment |
| 202/204 | High | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |
| 167 | Moderate | [M-Cl]⁺ |
| 139 | Moderate-High | [M-Cl-CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
¹H NMR Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration).
-
Relaxation delay: 1-2 seconds.
-
Acquisition time: 2-4 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
¹³C NMR Acquisition:
-
Spectrometer: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Acquisition time: 1-2 seconds.
-
Spectral width: 0 to 160 ppm.
-
-
Processing: Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.
IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry Protocol
Sample Introduction and Ionization:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this volatile compound.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250-280 °C.
-
Oven program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Analysis:
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Scan Range: m/z 40-400.
-
Data Acquisition: Full scan mode to obtain the complete mass spectrum.
Visualization of Analytical Workflow
The logical flow for the spectroscopic analysis of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic identification of this compound.
A Technical Guide to the Biodegradation Pathways of Monochlorinated Dibenzofurans
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core biodegradation pathways of monochlorinated dibenzofurans (MCDFs). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and environmental remediation. This guide details the microbial catabolism of these compounds, presenting quantitative data, experimental methodologies, and visual representations of the biochemical processes involved.
Introduction
Monochlorinated dibenzofurans are a class of halogenated aromatic hydrocarbons that are of significant environmental concern due to their toxicity and persistence. Understanding the natural and engineered biodegradation of these compounds is crucial for developing effective bioremediation strategies. This guide focuses on the enzymatic pathways employed by various microorganisms to break down MCDFs, transforming them into less harmful substances.
Aerobic Biodegradation Pathways
Aerobic biodegradation of MCDFs is primarily initiated by bacteria that utilize powerful oxygenase enzymes to attack the aromatic rings. Several bacterial strains have been identified as capable of degrading these compounds, with Sphingomonas sp. strain RW1, Terrabacter sp. strain DBF63, and Pseudomonas sp. strain CA10 being among the most extensively studied.[1][2]
The key initial step in the aerobic degradation of MCDFs is an angular dioxygenation reaction.[3] This reaction is catalyzed by a multi-component enzyme system, typically a dibenzofuran 4,4a-dioxygenase, which introduces two hydroxyl groups onto the aromatic nucleus adjacent to the ether bridge.[3] This enzymatic attack can occur on either the chlorinated or the non-chlorinated ring of the MCDF molecule.[4][5]
Attack on the non-chlorinated ring of 2-chlorodibenzofuran (2-CDF) by Sphingomonas sp. strain RW16 leads to the formation of 5-chlorosalicylate.[4] Conversely, dioxygenation of the chlorinated ring results in the production of salicylate.[4]
Key Metabolites and Degradation Products
The initial dioxygenation is followed by a series of enzymatic reactions, including meta-cleavage of the dihydroxylated intermediate, hydrolysis, and subsequent channeling of the resulting products into central metabolic pathways. The primary metabolites identified in the aerobic degradation of MCDFs are chlorosalicylates and chlorocatechols.[4][5] For instance, the degradation of 2-CDF and 3-chlorodibenzofuran (3-CDF) by Sphingomonas sp. strain RW1 yields 5-chlorosalicylate and 4-chlorosalicylate, respectively, along with unsubstituted salicylate.[5]
Quantitative Degradation Data
The efficiency of MCDF biodegradation varies depending on the bacterial strain, the specific MCDF congener, and the environmental conditions. The following tables summarize the available quantitative data on the degradation of various MCDFs by different bacterial strains.
Table 1: Degradation of Monochlorinated and Dichlorinated Dibenzofurans by Terrabacter sp. strain DBF63 in a Soil Slurry System (5-day incubation) [1]
| Compound | Initial Concentration (ppm) | Degradation Rate (%) |
| 2-Chlorodibenzofuran (2-CDF) | 1 | ~89 |
| 2,8-Dichlorodibenzofuran (2,8-DCDF) | 1 | ~78 |
Table 2: Cometabolic Degradation of Dibenzofuran (DBF) and Dibenzothiophene (DBT) by Sphingomonas sp. strain XLDN2-5 (40-hour incubation) [6]
| Compound | Initial Concentration (mM) | Final Concentration (mM) | Degradation (%) |
| Dibenzofuran (DBF) | 0.2 | Below detection limit | >99 |
| Dibenzothiophene (DBT) | 0.2 | 0.02 | 90 |
Anaerobic Biodegradation Pathways
Under anoxic conditions, the primary mechanism for the biodegradation of chlorinated aromatic compounds is reductive dechlorination.[7] This process involves the removal of chlorine atoms from the aromatic ring, which is carried out by anaerobic bacteria. While the anaerobic degradation of polychlorinated dibenzofurans has been studied, specific details on the complete enzymatic pathways for monochlorinated congeners are less established. The process generally involves the conversion of higher chlorinated dibenzofurans to lower chlorinated ones, and ultimately to the parent dibenzofuran molecule, which can then be degraded further.[7]
Experimental Protocols
This section provides an overview of the methodologies commonly employed in the study of MCDF biodegradation.
Bacterial Cultivation and Degradation Assays
-
Bacterial Strains and Media: Strains such as Terrabacter sp. DBF63 are typically cultivated in a carbon-free mineral medium (CFMM) at 30°C.[8] The medium is often supplemented with a non-chlorinated analog, like dibenzofuran (DF), to induce the necessary degradative enzymes.[8]
-
Degradation Experiments: For degradation studies, bacterial cells are harvested, washed, and resuspended in fresh medium. The MCDF of interest is then added at a specific concentration (e.g., 1 to 10 ppm).[1][8] The cultures are incubated under controlled conditions, and samples are collected at various time points for analysis.
Analytical Methods for Metabolite Identification and Quantification
The identification and quantification of MCDFs and their metabolites are crucial for elucidating the biodegradation pathways. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques used.
-
Sample Preparation: Culture supernatants are typically extracted with an organic solvent, such as ethyl acetate. The extract is then dried, concentrated, and, if necessary, derivatized before analysis.[6]
-
GC-MS Analysis: GC-MS is used to separate and identify volatile and semi-volatile compounds. The electron impact (EI) mass spectra of MCDF metabolites provide characteristic fragmentation patterns that aid in their identification.[8]
-
Typical GC Conditions: A common setup includes a capillary column (e.g., 50-m J&W DB-5MS) with helium as the carrier gas.[6] The oven temperature is programmed to achieve optimal separation of the compounds of interest.
-
-
HPLC Analysis: HPLC is employed for the separation and quantification of non-volatile and thermally labile metabolites, such as chlorosalicylates.
-
Typical HPLC Conditions: A reverse-phase C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic acid to improve peak shape. Detection is typically performed using a UV detector at a wavelength suitable for the analytes.
-
Visualizing Biodegradation Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key aerobic biodegradation pathways of monochlorinated dibenzofurans.
Caption: Aerobic degradation pathway of 2-Chlorodibenzofuran.
Caption: General experimental workflow for studying MCDF biodegradation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical characteristics of 4-CDF
An In-depth Technical Guide on the Physical and Chemical Characteristics of 4-Chlorodibenzofuran (4-CDF)
This guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound (4-CDF). It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound. Due to the limited availability of experimental data for this specific congener, this guide combines general information for chlorodibenzofurans (CDFs) with predicted data and established experimental methodologies.
Chemical Identity
This compound is a monochlorinated derivative of dibenzofuran. Dibenzofuran itself is an organic compound composed of two benzene rings fused to a central furan ring.[1] Chlorinated dibenzofurans (CDFs) are a class of 135 congeners, categorized by the number and position of chlorine atoms on the dibenzofuran structure.[2]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 4-CDF |
| Molecular Formula | C₁₂H₇ClO |
| Molecular Weight | 202.64 g/mol |
| Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Cl |
| InChI | InChI=1S/C12H7ClO/c13-8-4-5-10-9-3-1-2-6-11(9)14-12(10)7-8/h1-7H |
| InChIKey | RHRYBWFAHXCUCR-UHFFFAOYSA-N |
Physical and Chemical Properties
Experimental data for the physical and chemical properties of individual CDF congeners, including 4-CDF, are scarce due to the difficulty in isolating them in pure form.[2] Generally, CDFs are colorless, hydrophobic solids.[2] Their melting points tend to increase, while vapor pressure and water solubility decrease with a higher number of chlorine substituents.[2]
For comparative purposes, the properties of the well-studied 2,3,7,8-Tetrachlorodibenzofuran are included. It is important to note that as a monochlorinated compound, 4-CDF is expected to have a lower melting point, higher vapor pressure, and higher water solubility than its tetrachlorinated counterpart.
Table 2: Physical and Chemical Properties of 4-CDF and Related Compounds
| Property | This compound (Predicted/Estimated) | 2,3,7,8-Tetrachlorodibenzofuran (Experimental) |
| Melting Point | Data not available | 227-228 °C[3] |
| Boiling Point | Data not available | Data not available |
| Water Solubility | Very low (hydrophobic) | 6.92 x 10⁻⁴ mg/L at 26 °C[3] |
| Vapor Pressure | Data not available | 1.53 x 10⁻⁶ mmHg[3] |
| logP (Octanol-Water Partition Coefficient) | Data not available | 6.53[3] |
| pKa | Not applicable | Not applicable |
Spectral Data
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, 4-CDF is expected to show a prominent molecular ion peak (M+) at m/z 202, corresponding to the molecular weight of the C₁₂H₇³⁵Cl¹⁶O isotopologue. An isotopic peak at m/z 204, approximately one-third the intensity of the molecular ion peak, would be characteristic of the presence of a single chlorine atom (³⁷Cl isotope). Fragmentation would likely involve the loss of a chlorine atom and/or a CO molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the specific electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum would display 12 distinct signals for the carbon atoms, with chemical shifts characteristic of aromatic and furan carbons. The carbon atom attached to the chlorine would be significantly influenced.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings (above 3000 cm⁻¹), C=C stretching within the aromatic rings (around 1450-1600 cm⁻¹), and C-O-C stretching of the furan ring (around 1000-1300 cm⁻¹). A C-Cl stretching vibration would also be present, typically in the 1000-1100 cm⁻¹ region for aryl chlorides.
Experimental Protocols
While specific protocols for 4-CDF are not published, standard methodologies for determining the physical and chemical properties of solid, hydrophobic organic compounds are applicable.
Melting Point Determination (Capillary Method)
This method is used to determine the temperature at which a solid substance transitions to a liquid.
Methodology:
-
A small, finely powdered sample of the solid is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath and a thermometer.[4][5][6][7]
-
The sample is heated slowly, and the temperature is observed.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.[5] A narrow melting range is indicative of a pure compound.[4]
Boiling Point Determination (Siwoloboff Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid. For a solid like 4-CDF, this would be performed on a molten sample if it is stable at its boiling point.
Methodology:
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube or other heating bath.[8][9][10][11]
-
As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[8]
Water Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of a substance in water at a specific temperature.[12]
Methodology:
-
An excess amount of the solid compound is added to a known volume of water in a flask.[13][14][15][16]
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to allow equilibrium to be reached.[13][16]
-
The mixture is then allowed to stand to let undissolved material settle.
-
The aqueous solution is carefully separated from the solid by filtration or centrifugation.[13][16]
-
The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Signaling Pathway: Aryl Hydrocarbon Receptor (AhR)
Chlorinated dibenzofurans, like other dioxin-like compounds, are known to exert their biological effects primarily through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1][17] The AhR is a ligand-activated transcription factor that regulates the expression of a variety of genes.[18]
The binding of 4-CDF to the cytosolic AhR complex triggers a cascade of events leading to the transcription of target genes.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 4-CDF.
Experimental Workflow: Synthesis of Monochlorinated Dibenzofurans
A general experimental workflow for the synthesis of monochlorinated dibenzofurans can be adapted from protocols for similar compounds. One plausible route involves the palladium-catalyzed coupling of a dihydroxynaphthalene derivative followed by cyclization.
Caption: A generalized workflow for the synthesis and purification of 4-CDF.
References
- 1. researchgate.net [researchgate.net]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. 2,3,7,8-Tetrachlorodibenzofuran | C12H4Cl4O | CID 39929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. SSERC | Melting point determination [sserc.org.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 7. byjus.com [byjus.com]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. search.library.doc.gov [search.library.doc.gov]
- 13. benchchem.com [benchchem.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
The Ubiquitous Trace: A Technical Guide to 4-Chlorodibenzofuran in the Environment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the occurrence, analysis, and toxicological significance of 4-chlorodibenzofuran (4-CDF) in various environmental matrices. As a member of the chlorinated dibenzofuran (CDF) family, 4-CDF is an environmental contaminant of interest due to the persistence and toxicity associated with this class of compounds. This document details the analytical methodologies required for its detection and summarizes available data on its presence in the environment.
Introduction to Chlorodibenzofurans (CDFs)
Chlorinated dibenzofurans are a group of 135 related chemical compounds, known as congeners, which contain one to eight chlorine atoms attached to the parent dibenzofuran structure.[1] They are not produced commercially but are generated as unintentional byproducts in a variety of industrial and thermal processes.[1] Key sources include:
-
Industrial Processes: Manufacturing of chlorinated chemicals such as pentachlorophenol (PCP), a wood preservative.[2]
-
Combustion: Incineration of municipal, commercial, and medical waste.
-
Metallurgical Industries: Processes like smelting can release CDFs.
-
Pulp and Paper Mills: Chlorine bleaching processes have historically been a source.
CDFs are persistent organic pollutants (POPs) that are hydrophobic, chemically stable, and resistant to degradation.[2] Due to their low water solubility and high lipophilicity, they tend to adsorb strongly to soil and sediment particles and bioaccumulate in the fatty tissues of organisms.[2][3] The ultimate environmental sink for these compounds is typically aquatic sediments.[1]
Occurrence of Monochlorodibenzofurans in Environmental Matrices
Specific quantitative data for the this compound congener is notably scarce in publicly available environmental monitoring literature. Most studies focus on the highly toxic 2,3,7,8-substituted congeners and report concentrations as a total toxic equivalency (TEQ), which does not reflect the concentration of individual, less-toxic congeners like 4-CDF.
The tables below present available data for the broader homolog group of monochlorodibenzofurans (MCDFs) or total polychlorinated dibenzofurans (PCDFs) as a proxy to indicate potential environmental concentrations.
Table 1: Occurrence of PCDFs in Air and Water
| Matrix | Pollutant | Concentration Range | Location/Comments |
| Air | Total PCDD/Fs | 1 - 52 fg WHO-TEQ/m³ (particulate) | Urban air, Manizales, Colombia. Comparable to larger cities.[4] |
| Total PCDD/Fs | 0.2 pg/m³ | Quantifiable concentration limit for ambient air monitoring methods.[2] | |
| Water | Monochlorodibenzofuran | Detected, concentration not specified | Tap water in one region of Japan, formed by reaction of dibenzofuran with chlorine.[5] |
| Total PCDD/Fs | Not detected (below LODs) | River water, snow, raw drinking water, and tap water in a South Korean study.[6] |
Table 2: Occurrence of PCDFs in Soil and Sediment
| Matrix | Pollutant | Concentration Range | Location/Comments |
| Soil | Total PCDD/Fs | 0.31 - 53.05 ng TEQ/kg dw | Daliao River Basin, China. Higher levels found in paddy soils.[7] |
| Total PCDD/Fs | 6 - 1911 ng I-TEQ/kg dw | Vicinity of a municipal solid waste incinerator, UK. Median of 32 ng I-TEQ/kg.[6] | |
| Total PCDD/Fs | 0.34 - 20 ng/kg TEQ dw | Industrial and residential areas in South Africa.[8] | |
| Sediment | Total PCDD/Fs | 0.28 - 29.01 ng TEQ/kg dw | Daliao River Basin, China.[7] |
| Total PCDD/Fs | 1000 - 6000 pg/g (total); 6 - 35 pg/g (TEQ) | Niagara River, Canada. Ambient background levels.[9] | |
| Total PCDD/Fs | 0.12 - 32 ng/kg TEQ dw | Industrial and associated residential areas in South Africa.[8] |
Table 3: Occurrence of PCDFs in Biota
| Matrix | Pollutant | Concentration Range | Comments |
| Fish Tissue | Total PCDD/Fs | Detected in 81% of predator fish and 99% of bottom-dwellers. | National study of U.S. lakes and reservoirs.[10] |
| Total PCDD/Fs | Generally < 1 pg/g I-TEQ (fresh weight) in muscle. | Fish from River Kymijoki, Finland. Liver and spawn concentrations were 10-100 times higher.[11] | |
| Aquatic Organisms | PCDD/Fs | Levels in fish and crabs were significantly predicted by concentrations in sediment and water. | Houston Ship Channel, USA. Sediments are the dominant exposure route.[12] |
Experimental Protocols for Analysis
The ultratrace analysis of 4-CDF and other CDFs in complex environmental matrices requires a rigorous multi-step analytical procedure to achieve the necessary sensitivity and selectivity. The gold-standard approach is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) using an isotope dilution method for quantification.
Sample Collection and Preparation
-
Solid Matrices (Soil, Sediment, Tissue): Samples are typically homogenized. Solid samples are mixed with a drying agent like anhydrous sodium sulfate before extraction.[13]
-
Aqueous Matrices (Water): Large volume samples (up to 50 L) are collected. Acidification to pH 2 with HCl can improve recovery by preventing humic acids from interfering with extraction.[12]
-
Air Matrices: High-volume samplers are used to draw air through a quartz-fiber filter (to capture particles) and a polyurethane foam (PUF) adsorbent (to capture vapor-phase compounds) over a 24-hour period.[2]
Extraction
Prior to extraction, the sample is spiked with a known amount of ¹³C-labeled internal standards for each congener of interest. This is crucial for the isotope dilution quantification method.
-
Soxhlet Extraction: This is the traditional and most common method for solid samples. The sample is placed in a thimble and extracted with an organic solvent (e.g., toluene) for 16-24 hours.[11][13]
-
Accelerated Solvent Extraction (ASE): A faster alternative to Soxhlet, ASE uses solvents at elevated temperatures and pressures, reducing extraction time to under 30 minutes and significantly decreasing solvent consumption.[14]
-
Solid-Phase Extraction (SPE): This is the preferred method for aqueous samples. Water is passed through a disk or cartridge containing a solid adsorbent (e.g., C18 silica), which retains the CDFs. The compounds are then eluted with a small volume of solvent.[6][12]
Extract Cleanup
The raw extract contains numerous co-extracted compounds (lipids, hydrocarbons, etc.) that interfere with analysis and must be removed. This is the most complex and critical part of the sample preparation. A common approach involves multi-column chromatography.
-
Acid/Base Treatment: The extract may be washed with concentrated sulfuric acid to remove oxidizable organic material.
-
Multi-layer Silica Gel Column: The extract is passed through a column containing layers of silica gel modified with sulfuric acid, potassium hydroxide, and silver nitrate. This removes a wide range of interferences.[5][15]
-
Alumina/Florisil/Carbon Chromatography: Further fractionation is often required.
-
Alumina Column: Separates PCDD/Fs from compounds like PCBs.
-
Florisil Column: Used to separate analytes from other chlorinated pesticides.[15]
-
Activated Carbon Column: A highly effective step that separates CDFs based on their planarity.
-
The general workflow for sample analysis is depicted below.
Instrumental Analysis and Quantification
-
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the reference method (e.g., US EPA Method 1613) for definitive identification and quantification.[16]
-
HRGC: A long capillary column (e.g., 60m DB-5) is used to separate the individual CDF congeners based on their boiling points and polarity.
-
HRMS: The mass spectrometer is operated at high resolution (>10,000) in Selected Ion Monitoring (SIM) mode. This allows for the precise measurement of the mass-to-charge ratio (m/z) of the molecular ions of both the native (unlabeled) and the ¹³C-labeled congeners, providing extremely high specificity and eliminating interferences from other compounds.[16]
-
-
Isotope Dilution Method: Quantification is based on the ratio of the response of the native analyte to its corresponding ¹³C-labeled internal standard, which was added at the very beginning of the procedure.[17] This approach corrects for any loss of analyte during the extraction and cleanup steps, making it highly accurate and robust.[17][18]
Toxicological Significance: The Aryl Hydrocarbon Receptor (AhR) Pathway
The toxicity of many CDF congeners, particularly those with chlorine atoms in the 2, 3, 7, and 8 positions, is mediated through their interaction with the Aryl Hydrocarbon Receptor (AhR).[15] While 4-CDF is not a 2,3,7,8-substituted congener and is considered practically non-mutagenic and less toxic, understanding the AhR pathway is crucial for contextualizing the risks associated with the broader class of dioxin-like compounds.[5]
The canonical AhR signaling pathway proceeds as follows:
-
Ligand Binding: In its inactive state, the AhR resides in the cytoplasm as a complex with several chaperone proteins, including heat shock protein 90 (Hsp90) and AhR-interacting protein (AIP). A ligand, such as a dioxin-like compound, enters the cell and binds to the AhR.
-
Nuclear Translocation: Ligand binding causes a conformational change, exposing a nuclear localization signal. The entire ligand-receptor-chaperone complex then translocates from the cytoplasm into the nucleus.
-
Dimerization: Inside the nucleus, the chaperone proteins dissociate, and the ligand-bound AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein.
-
DNA Binding: The AhR-ARNT complex is a transcription factor that binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes.
-
Gene Transcription: Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1. These enzymes are involved in xenobiotic metabolism, and their induction is a hallmark of AhR activation. The chronic over-stimulation of this pathway is linked to a wide range of toxic effects, including carcinogenicity and developmental defects.
Conclusion
This compound is a persistent environmental contaminant originating from various industrial and combustion sources. While it is considered less toxic than its 2,3,7,8-substituted counterparts, its presence serves as an indicator of contamination by the broader class of chlorinated dibenzofurans. The analysis of 4-CDF requires sophisticated and sensitive analytical methods, centered around HRGC/HRMS with isotope dilution, to overcome complex matrix interferences and achieve the low detection limits necessary for environmental monitoring.
A significant gap exists in the scientific literature regarding specific environmental concentrations of 4-CDF, with most monitoring programs focusing on total PCDF levels or TEQ values. Further research to quantify individual, less-chlorinated congeners would provide a more complete picture of the distribution and fate of these compounds in the environment.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Bioaccumulation of mercury and polychlorinated dibenzo-p-dioxins and dibenzofurans in salty water organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying contemporary and historic sources of soil polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans in an industrial urban setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Surface-water/groundwater boundaries affect seasonal PFAS concentrations and PFAA precursor transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concentrations and profiles of polychlorinated dibenzo-p-dioxins and dibenzofurans in bank soils collected from Dongting Lake, China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenesis by environmental pollutants and bio-monitoring of environmental mutagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioaccumulation in aquatic systems: methodological approaches, monitoring and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioaccumulation of polychlorinated dibenzodioxins and dibenzofurans in catfish and crabs along an estuarine salinity and contamination gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sources and distribution of polychlorinated-dibenzo-p-dioxins and -dibenzofurans in soil and sediment from the Yellow Sea region of China and Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacterial diversity on an abandoned, industrial wasteland contaminated by polychlorinated biphenyls, dioxins, furans and trace metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mutagenicity of 3-chlorodibenzofuran and its metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Persistent, bioaccumulative and toxic substances in fish: human health considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4-Chlorodibenzofuran using Gas Chromatography-Mass Spectrometry (GC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodibenzofuran is a member of the polychlorinated dibenzofurans (PCDFs), a class of persistent organic pollutants known for their toxicity and environmental prevalence. Accurate and sensitive quantification of these compounds is crucial for environmental monitoring, toxicology studies, and ensuring the purity of pharmaceutical starting materials and final products. Gas chromatography coupled with mass spectrometry (GC/MS) is a powerful analytical technique for the identification and quantification of this compound due to its high selectivity and sensitivity. This application note provides a detailed protocol for the quantification of this compound in various matrices using GC/MS.
Experimental Protocols
This section outlines the detailed methodologies for the analysis of this compound.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. Common methods include liquid-liquid extraction (LLE) and solid-phase extraction (SPE) to isolate and concentrate the analyte from complex matrices.
a) Liquid-Liquid Extraction (LLE) Protocol (for liquid samples):
-
To a 100 mL liquid sample, add a suitable surrogate standard.
-
Adjust the pH of the sample to neutral (pH 7) using appropriate buffers.
-
Transfer the sample to a separatory funnel.
-
Add 50 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Drain the organic layer (bottom layer for dichloromethane) into a clean flask.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Add an internal standard prior to GC/MS analysis.
b) Solid-Phase Extraction (SPE) Protocol (for aqueous samples):
-
Condition an appropriate SPE cartridge (e.g., C18) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge.
-
Load 100 mL of the sample, spiked with a surrogate standard, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove interferences.
-
Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elute the analyte with a suitable organic solvent (e.g., 10 mL of dichloromethane).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Add an internal standard before GC/MS analysis.
GC/MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrumentation and analytical requirements.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890 GC or equivalent |
| Mass Spectrometer | Agilent 5977 MS or equivalent |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry - Ion Selection
The molecular formula for this compound is C₁₂H₇ClO, with a molecular weight of approximately 202.6 g/mol . Due to the presence of a chlorine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak (M).
Based on the fragmentation patterns of similar chlorinated dibenzofurans, the following ions are recommended for Selected Ion Monitoring (SIM) analysis:
| Ion Type | m/z | Description |
| Quantification Ion | 202 | Molecular Ion (M) |
| Confirmation Ion 1 | 204 | Isotopic Molecular Ion (M+2) |
| Confirmation Ion 2 | 167 | Loss of Chlorine ([M-Cl]⁺) |
| Confirmation Ion 3 | 139 | Loss of CO and Cl ([M-CO-Cl]⁺) |
The ratio of the confirmation ions to the quantification ion should be monitored and compared to that of a known standard to ensure accurate identification.
Data Presentation
The following tables summarize the expected quantitative performance of the GC/MS method for the analysis of this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.1 - 50 ng/mL |
| Number of Calibration Points | 7 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Calibration Model | Linear, 1/x weighting |
Table 2: Method Detection and Quantification Limits
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
LOD and LOQ are estimated based on a signal-to-noise ratio of 3 and 10, respectively.
Table 3: Accuracy and Precision (Recovery and RSD)
| Spike Level | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Low (0.5 ng/mL) | 85 - 115 | < 15 |
| Medium (10 ng/mL) | 90 - 110 | < 10 |
| High (40 ng/mL) | 90 - 110 | < 10 |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound using GC/MS.
Application Notes and Protocols for the Analysis of 4-Chlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 4-chlorodibenzofuran, a compound of interest in environmental monitoring, toxicology, and as a potential impurity in pharmaceutical manufacturing. The methodologies outlined below leverage Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive technique for the detection of halogenated aromatic compounds.
Introduction
This compound is a monochlorinated derivative of dibenzofuran. As a member of the polychlorinated dibenzofuran (PCDF) family, it is essential to have reliable and validated analytical methods to detect and quantify its presence at trace levels. PCDFs, along with polychlorinated dibenzo-p-dioxins (PCDDs), are recognized as persistent organic pollutants (POPs) of significant toxicological concern. Accurate analysis is crucial for ensuring the safety of environmental matrices and the purity of pharmaceutical products.
The primary analytical technique for the determination of PCDFs is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS), as outlined in regulatory methods like US EPA Method 1613. However, gas chromatography with tandem mass spectrometry (GC-MS/MS) is also a viable and more accessible alternative for achieving high sensitivity and selectivity.[1]
Analytical Standards and Reagents
The quality of analytical standards is paramount for accurate quantification. Certified Reference Materials (CRMs) should be used for the preparation of calibration standards and for spiking samples to determine method accuracy.
-
Primary Analytical Standard: this compound (CAS No. 74992-96-4) of high purity (≥98%).
-
Internal Standard: A ¹³C₁₂-labeled analog of this compound is recommended for isotope dilution methods to correct for matrix effects and variations in sample preparation and instrument response. If a labeled analog is not available, a closely related labeled PCDF congener can be used.
-
Solvents: High-purity, GC-grade solvents such as toluene, hexane, dichloromethane, and nonane are required for sample extraction and standard preparation.
A variety of suppliers offer certified standards for PCDFs, which can be purchased as individual congeners or as mixtures.[2][3]
Experimental Protocols
The following protocols describe the sample preparation and instrumental analysis for the determination of this compound in different matrices.
Protocol 1: Analysis of this compound in Pharmaceutical Ingredients (API)
This protocol is designed for the quality control of active pharmaceutical ingredients where this compound may be present as a process impurity.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Dissolution: Accurately weigh 1 gram of the API sample and dissolve it in 10 mL of a suitable solvent (e.g., toluene or a mixture of toluene and hexane).
-
Internal Standard Spiking: Spike the dissolved sample with a known amount of the ¹³C₁₂-4-chlorodibenzofuran internal standard.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the dissolved sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 10 mL of hexane to remove non-polar interferences.
-
Elution: Elute the this compound and internal standard with 10 mL of a 50:50 (v/v) mixture of dichloromethane and hexane.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
Protocol 2: Analysis of this compound in Environmental Water Samples
This protocol is suitable for the trace-level analysis of this compound in water samples.
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Collection: Collect 1 liter of the water sample in a clean glass container.
-
Internal Standard Spiking: Spike the water sample with the ¹³C₁₂-4-chlorodibenzofuran internal standard.
-
pH Adjustment: Adjust the pH of the water sample to neutral (pH 7).
-
Extraction: Transfer the sample to a 2 L separatory funnel and perform a liquid-liquid extraction with three 50 mL portions of dichloromethane.
-
Drying: Pass the combined organic extracts through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator, followed by further concentration to a final volume of 0.5 mL under a gentle stream of nitrogen.
GC-MS/MS Instrumental Analysis
The following GC-MS/MS parameters are recommended for the analysis of this compound. These may need to be optimized for your specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Injector | Splitless mode at 280°C |
| Oven Program | Start at 150°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 7010 Series Triple Quadrupole MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically by infusing a standard of this compound and its labeled internal standard. |
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by generating a calibration curve using a series of standards containing known concentrations of this compound and a constant concentration of the internal standard.
Calibration Curve
Prepare a series of at least five calibration standards covering the expected concentration range of the samples. A typical calibration range for trace analysis is 0.1 to 50 ng/mL.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the analytical method. These values should be verified through a formal method validation study.
| Validation Parameter | Expected Performance |
| Linearity Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 80 - 120% |
| Precision (%RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | 0.1 ng/mL |
Diagrams and Workflows
General Analytical Workflow
The following diagram illustrates the general workflow for the analysis of this compound.
Caption: General workflow for this compound analysis.
Logical Relationship for Method Validation
The following diagram outlines the key parameters and their relationships in the validation of the analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Accuracy in the Determination of Chlorinated Dibenzo-p-Dioxins and Dibenzofurans in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Detection and Quantification of 4-Chlorodehydromethyltestosterone (4-CDFT) and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the detection and quantification of 4-chlorodehydromethyltestosterone (4-CDFT, Oral Turinabol) and its long-term metabolites in human urine using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Introduction
4-Chlorodehydromethyltestosterone (4-CDFT) is a synthetic anabolic-androgenic steroid derived from testosterone. Its detection in sports is a significant focus of anti-doping laboratories. Due to rapid metabolism, the parent compound is rarely detected in urine. Therefore, analytical methods focus on the identification of its long-term metabolites, which can be detected for an extended period after administration.[1][2][3][4] High-resolution mass spectrometry (HRMS) offers the necessary sensitivity and selectivity for the unambiguous identification and quantification of these metabolites at trace levels.[5] This application note details a robust LC-HRMS method for the analysis of 4-CDFT and its key metabolites.
The primary long-term metabolites of 4-CDFT include M1 (4-chloro-17α-methyl-5β-androstan-3α,16,17β-triol), M2 (4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androsta-1,13-dien-3α-ol), M3 (4-chloro-18-nor-17β-hydroxymethyl,17α-methyl-5β-androst-13-en-3α-ol), and M4 (4-chloro-18-nor-17β-hydroxymethyl,17α-methylandrosta-4,13-dien-3α-ol).[1] The detection of these metabolites, particularly M3, can extend the window of detection up to 40-50 days post-administration.[6]
Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile, methanol, and water (all LC-MS grade).
-
Reagents: Formic acid, ammonium acetate, β-glucuronidase from E. coli, and methyl-tert-butyl ether (MTBE).
-
Standards: 4-CDFT, and its metabolites (M1, M2, M3, M4) certified reference materials.
-
Internal Standard (IS): Testosterone-d3 or a structurally similar deuterated steroid.
Sample Preparation: Hydrolysis and Liquid-Liquid Extraction (LLE)
This protocol is designed for the extraction of 4-CDFT and its metabolites from human urine.
-
Sample Aliquoting: Pipette 2 mL of urine into a glass tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., 100 ng/mL Testosterone-d3 in methanol).
-
Buffering: Add 1 mL of 0.2 M sodium acetate buffer (pH 5.2).
-
Enzymatic Hydrolysis: Add 50 µL of β-glucuronidase solution. Vortex and incubate at 50°C for 2 hours to cleave glucuronide conjugates.
-
pH Adjustment: After cooling to room temperature, add 0.5 mL of 1 M potassium carbonate/bicarbonate buffer (pH 9.0).
-
Liquid-Liquid Extraction: Add 5 mL of MTBE. Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC) Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of the steroid isomers.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 20% B
-
1-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument.
-
Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
-
HESI Parameters:
-
Spray Voltage: 3.5 kV
-
Capillary Temperature: 320°C
-
Sheath Gas Flow Rate: 40 units
-
Auxiliary Gas Flow Rate: 10 units
-
-
Data Acquisition: Full scan followed by data-dependent MS/MS (dd-MS2) or All Ion Fragmentation (AIF).
-
Full Scan (MS1):
-
Resolution: 70,000
-
Scan Range: m/z 100-600
-
AGC Target: 1e6
-
Maximum IT: 100 ms
-
-
dd-MS2 (TopN=5):
-
Resolution: 17,500
-
AGC Target: 1e5
-
Maximum IT: 50 ms
-
Isolation Window: 1.5 m/z
-
Normalized Collision Energy (NCE): Stepped (20, 30, 40 eV)
-
-
Data Presentation
The following table summarizes the key quantitative parameters for the detection of 4-CDFT and its major long-term metabolites. Exact retention times may vary depending on the specific LC system and column used.
| Compound | Chemical Formula | Precursor Ion (M+H)⁺ [m/z] | Key Product Ions [m/z] (Tentative) | Expected Retention Time (min) |
| 4-CDFT | C₂₀H₂₇ClO₂ | 335.1772 | 299.1510, 281.1408, 161.0961 | ~9.5 |
| Metabolite M1 | C₂₀H₃₃ClO₃ | 373.2191 | 355.2085, 337.1979, 299.1510 | ~7.2 |
| Metabolite M2 | C₂₀H₂₉ClO₂ | 337.1929 | 319.1823, 301.1717, 283.1611 | ~8.1 |
| Metabolite M3 | C₂₀H₃₁ClO | 323.2163 | 305.2057, 287.1951, 269.1845 | ~8.8 |
| Metabolite M4 | C₂₀H₂₉ClO | 321.1999 | 303.1893, 285.1787, 267.1681 | ~8.5 |
| Testosterone-d3 (IS) | C₁₉H₂₅D₃O₂ | 292.2401 | 112.0883, 99.0805 | ~6.5 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for 4-CDFT analysis.
Putative Fragmentation Pathway of 4-CDFT
Caption: Putative fragmentation of 4-CDFT.
Logical Relationship for Metabolite Identification
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary detection of conjugated and unconjugated anabolic steroids by dilute-and-shoot liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apro-s.com [apro-s.com]
- 4. High-resolution mass spectrometry as an alternative detection method to tandem mass spectrometry for the analysis of endogenous steroids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Critical Assessment of the Current WADA Approach for the Detection of 4-Chlorodehydromethyltestosteron [scirp.org]
Application Note: High-Throughput Sample Preparation and Analysis of 4-Chlorodibenzofuran in Soil
Audience: Researchers, scientists, and drug development professionals involved in environmental monitoring, toxicology, and site remediation.
Introduction Polychlorinated dibenzofurans (PCDFs), including congeners like 4-chlorodibenzofuran, are persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] They are often found in soil as byproducts of industrial processes such as waste incineration and chemical manufacturing.[2] Accurate quantification of these compounds at trace levels (parts-per-trillion) in complex soil matrices is critical for risk assessment but presents significant analytical challenges.[1] Effective sample preparation is paramount to remove interfering substances and concentrate the analytes prior to instrumental analysis.
This application note provides detailed protocols for the extraction and cleanup of this compound and other PCDFs from soil samples, based on established methodologies such as U.S. EPA Methods 8280B and 1613B.[1][3] The workflow encompasses sample pre-treatment, extraction via Soxhlet or Accelerated Solvent Extraction (ASE), a multi-step column cleanup, and final analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow
The overall process for preparing soil samples for this compound analysis involves several key stages, from initial sample handling to final instrumental detection. The workflow is designed to ensure the removal of matrix interferences and the enrichment of the target analytes.
Caption: Experimental workflow for soil sample preparation and analysis.
Detailed Experimental Protocols
Protocol 1: Sample Pre-treatment
-
Drying: Homogenize the field sample and air-dry it in a clean, ventilated area at room temperature for 24-48 hours or until a constant weight is achieved. Avoid oven drying at high temperatures to prevent the loss of semi-volatile compounds.[4]
-
Sieving: Once dry, gently disaggregate the soil using a mortar and pestle. Sieve the soil through a 2 mm stainless-steel sieve to remove large debris, stones, and vegetation.[5]
-
Homogenization: Thoroughly mix the sieved soil to ensure a representative subsample is taken for extraction.
Protocol 2: Extraction
Two primary methods are presented: traditional Soxhlet extraction and the more rapid Accelerated Solvent Extraction (ASE).
Method A: Soxhlet Extraction (Based on EPA Method 8280B) [3][5]
-
Weigh approximately 10-20 g of the pre-treated soil sample and mix it with an equal amount of anhydrous sodium sulfate to remove residual moisture.
-
Place the soil mixture into a cellulose extraction thimble.
-
Spike the sample with a known amount of ¹³C-labeled PCDF internal standards. This is crucial for recovery correction and accurate quantification.[5]
-
Place the thimble into a Soxhlet extractor fitted with a condenser and a flask containing 300 mL of toluene.
-
Extract the sample for 16-24 hours at a rate of 4-6 cycles per hour.[5]
-
After extraction, allow the apparatus to cool. Concentrate the extract to a volume of approximately 1-2 mL using a rotary evaporator.
Method B: Accelerated Solvent Extraction (ASE) (Based on EPA Method 3545) [3][6]
-
Mix 10 g of the pre-treated soil with a drying agent like diatomaceous earth or anhydrous sodium sulfate.
-
Load the mixture into a stainless-steel extraction cell.
-
Spike the sample with ¹³C-labeled PCDF internal standards.
-
Place the cell in the ASE system.
-
Perform the extraction using toluene under the following suggested conditions:
-
Pressure: 1500 psi
-
Temperature: 100-125 °C
-
Static Cycles: 2 cycles of 5 minutes each
-
Flush Volume: 60% of cell volume
-
-
Collect the extract and concentrate it to 1-2 mL using a controlled nitrogen evaporation system.
Protocol 3: Extract Cleanup
A multi-step cleanup is required to remove lipids, polar compounds, and other interferences that can affect GC-MS analysis.[3]
-
Multi-layer Silica Gel Column:
-
Pack a chromatography column with successive layers of neutral silica gel, basic silica gel, neutral silica gel, acidic silica gel, neutral silica gel, and anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated extract onto the column.
-
Elute the PCDF fraction with hexane. This step removes many polar interferences.
-
-
Alumina Column Chromatography:
-
Pack a second column with activated neutral alumina.
-
Load the concentrated eluate from the silica gel column.
-
Elute with a sequence of solvents, typically starting with hexane and followed by a solvent mixture of increasing polarity (e.g., dichloromethane/hexane). The PCDF fraction is collected for analysis.
-
-
Final Concentration:
-
Combine the collected PCDF fractions and carefully concentrate the volume to a final volume of 20-50 µL under a gentle stream of nitrogen.
-
Add a known amount of a recovery (injection) standard just prior to analysis.
-
Data Presentation
The choice of extraction method can significantly impact analyte recovery. The following table summarizes typical performance data for different extraction techniques when analyzing for PCDD/PCDFs in solid matrices. Soxhlet extraction often yields the highest recoveries for these compounds.[6]
| Extraction Method | Solvent | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| Soxhlet Extraction | Toluene | 80 - 110% | Robust, well-established, high recovery.[6] | Time-consuming (16-24h), large solvent volume. |
| Accelerated Solvent Extraction (ASE) | Toluene | 70 - 100% | Fast ( < 30 min/sample), low solvent use.[6][7] | High initial equipment cost, potential for thermal degradation. |
| Microwave Assisted Extraction (MAE) | Toluene | 60 - 95% | Very fast, reduced solvent consumption.[6] | Lower recovery for some congeners, matrix-dependent.[6] |
Note: Recovery data is for the general class of PCDD/PCDFs and is matrix-dependent. Method validation for specific analytes like this compound is essential.
Instrumental Analysis
The final extract is analyzed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) as described in EPA Method 1613B, or by using a triple quadrupole mass spectrometer (GC-TQ), which is an approved alternative.[1] Isotope dilution is used for quantification by comparing the response of the native analyte to its corresponding ¹³C-labeled internal standard. This approach corrects for any analyte loss during the preparation and cleanup stages.
References
- 1. agilent.com [agilent.com]
- 2. Polychlorinated dibenzo-p-dioxins and furans: methods of analysis, distribution in the Moscow region and application of biotesting methods to them - Levashova - RUDN Journal of Ecology and Life Safety [journals.rudn.ru]
- 3. epa.gov [epa.gov]
- 4. canr.msu.edu [canr.msu.edu]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid screening of dioxin-contaminated soil by accelerated solvent extraction/purification followed by immunochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
extraction and cleanup methods for monochlorinated dibenzofurans
An overview of established methodologies for the isolation and purification of monochlorinated dibenzofurans (MCDFs) from various sample matrices is provided below. These protocols are intended for researchers, scientists, and professionals in drug development who are engaged in the analysis of these compounds.
Introduction to Monochlorinated Dibenzofurans Analysis
Monochlorinated dibenzofurans (MCDFs) are a subgroup of polychlorinated dibenzofurans (PCDFs), which are persistent environmental pollutants.[1] Accurate and reliable quantification of MCDFs is crucial for assessing environmental contamination and human exposure. The analysis of these compounds is challenging due to their presence at trace levels in complex sample matrices.[2][3] Therefore, efficient extraction and cleanup procedures are essential to remove interfering substances and concentrate the analytes before instrumental analysis, typically by gas chromatography-mass spectrometry (GC-MS).[1][4]
Extraction Methods for MCDFs
The choice of extraction method depends on the sample matrix (e.g., soil, water, biological tissue).[5] The primary goal is the quantitative transfer of MCDFs from the sample matrix to a solvent.
2.1 Soxhlet Extraction (SE) A classic and robust technique for solid samples, Soxhlet extraction uses a continuous flow of a heated solvent to extract analytes.[6] Toluene is a commonly used solvent for this method.[6][7] While effective, it is a time-consuming and solvent-intensive process.[7]
2.2 Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) ASE, also known as PLE, is a more modern approach that uses elevated temperatures and pressures to extract analytes from solid samples.[8] This method significantly reduces extraction time and solvent consumption compared to traditional Soxhlet extraction.[8]
2.3 Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.[8][9] It is a rapid and efficient method, but care must be taken to avoid degradation of thermally labile compounds.[6]
2.4 Ultrasonic-Assisted Extraction (UAE) UAE employs high-frequency sound waves to create cavitation in the solvent, enhancing the disruption of the sample matrix and the extraction of analytes.[6] This method is relatively fast and uses less solvent than Soxhlet extraction.[10]
2.5 Solid-Phase Extraction (SPE) SPE is a versatile technique primarily used for extracting and concentrating analytes from liquid samples, such as water.[11][12] It can also be used for the cleanup of extracts from solid samples.[9] The method involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analytes of interest.[11] C18 bonded silica is a common sorbent for the initial extraction and enrichment of PCDFs.[11]
Cleanup Methods for MCDF Extracts
After extraction, the solvent extract contains the target MCDFs along with a variety of co-extracted interfering compounds. Cleanup procedures are necessary to remove these interferences prior to instrumental analysis.[13]
3.1 Multi-layer Silica Gel Column Chromatography This technique uses a column packed with different layers of silica gel (e.g., neutral, acidic, and basic) to separate compounds based on their polarity.[14][15] It is effective in removing nonpolar interferences.
3.2 Alumina Column Chromatography Alumina columns are used to separate MCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs).[6][16][17] The separation is based on the different affinities of the compounds for the alumina stationary phase.
3.3 Florisil Chromatography Florisil, a magnesium silicate adsorbent, is employed for the cleanup of extracts, often in a cartridge format.[11][14] It is particularly useful for separating pesticides and other chlorinated hydrocarbons from MCDF fractions.
3.4 Carbon-Based Sorbents Activated carbon is highly effective in retaining planar molecules like PCDFs, allowing for their separation from non-planar interfering compounds.[13][17]
3.5 Gel Permeation Chromatography (GPC) GPC separates molecules based on their size.[13] It is useful for removing large molecules such as lipids and polymers from the sample extract.
Data Summary: Comparison of Extraction Methods
The following table summarizes the performance of various extraction techniques for PCDFs, which is indicative of their performance for MCDFs.
| Extraction Method | Typical Solvent | Extraction Time | Recovery Rate (%) | Notes |
| Soxhlet Extraction (SE) | Toluene | 16 - 48 hours | >90% | A reference method, but time and solvent consuming.[6][7][8] |
| Accelerated Solvent Extraction (ASE/PLE) | Toluene/Hexane | 15 - 30 minutes | Comparable to SE | Reduced solvent usage and extraction time.[8] |
| Microwave-Assisted Extraction (MAE) | Hexane/Acetone | 10 - 30 minutes | Variable, can be low | High temperatures may lead to degradation of some analytes.[6] |
| Ultrasonic-Assisted Extraction (UAE) | Dichloromethane/Pentane | 15 - 45 minutes | ~90% for similar compounds | Generally good recoveries, less harsh than MAE.[6][10] |
| Randall Technique | Toluene | 2 hours | Similar or higher than SE | A modification of Soxhlet extraction with reduced time.[7] |
| End-over-End Tumbling | Acetone/n-Hexane | 3 hours | Average of 79% | A novel, simpler extraction procedure.[8] |
Experimental Protocols
The following are detailed protocols for the extraction and cleanup of MCDFs from solid and liquid samples.
Protocol 1: Soxhlet Extraction and Multi-Column Cleanup for Solid Samples
This protocol is suitable for solid matrices such as soil, sediment, and fly ash.[6][13]
Methodology:
-
Sample Preparation: Homogenize the solid sample. A representative portion (e.g., 10 g) is mixed with anhydrous sodium sulfate to remove moisture.
-
Internal Standard Spiking: Spike the sample with a known amount of a labeled MCDF internal standard.
-
Soxhlet Extraction: Place the sample in a cellulose thimble and perform Soxhlet extraction with toluene for 16-24 hours.[13]
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Acid/Base Washing: The concentrated extract can be washed with concentrated sulfuric acid to remove organic interferences, followed by washing with deionized water.[15]
-
Column Cleanup:
-
Final Concentration: The cleaned extract is concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Analysis: The final extract is ready for GC-MS analysis.
Caption: Workflow for MCDF extraction and cleanup from solid samples.
Protocol 2: Solid-Phase Extraction (SPE) and Multi-Sorbent Cleanup for Liquid Samples
This protocol is designed for aqueous samples like wastewater.[11][12]
Methodology:
-
Sample Preparation: Filter the water sample to remove suspended solids. Adjust the pH if necessary.
-
Internal Standard Spiking: Spike the sample with a labeled MCDF internal standard.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge. The MCDFs will be retained on the sorbent.
-
Washing: Wash the cartridge with a water/methanol mixture to remove polar interferences.
-
Elution: Elute the MCDFs from the cartridge with a suitable organic solvent, such as dichloromethane or hexane.
-
Concentration: Concentrate the eluate.
-
Multi-Cartridge Cleanup:
-
Final Concentration: Concentrate the final eluate to a small volume under a gentle stream of nitrogen.
-
Analysis: The sample is ready for GC-MS analysis.
Caption: Workflow for MCDF extraction and cleanup from liquid samples.
Conclusion
The selection of an appropriate extraction and cleanup method is critical for the accurate quantification of monochlorinated dibenzofurans. The protocols and data presented here provide a comprehensive guide for researchers to develop and implement robust analytical methods for MCDF analysis in various matrices. The choice of method will depend on the specific sample type, required detection limits, and available instrumentation.
References
- 1. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Gas chromatographic analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Evaluation of Extraction Procedure of PCDD/Fs, PCBs and Chlorobenzenes from Activated Carbon Fibers (ACFs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel approach to the extraction and analysis of dioxins and furans sampled onto Amberlite XAD-2 sorbent - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY01609B [pubs.rsc.org]
- 9. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 10. omicsonline.org [omicsonline.org]
- 11. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. mdpi.com [mdpi.com]
- 15. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of polychlorinated dibenzo-p-dioxins and dibenzofurans in chlorinated phenols by mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dual-column high-performance liquid chromatographic cleanup procedure for the determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in fish tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioremediation of 4-Chlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chlorodibenzofuran (4-CDF) in bioremediation studies, with a focus on its degradation by microbial agents. This document includes detailed experimental protocols and quantitative data to guide research in this area.
Introduction
This compound is a monochlorinated derivative of dibenzofuran, a persistent organic pollutant. Understanding its microbial degradation is crucial for developing effective bioremediation strategies for contaminated sites. This document focuses on the application of Sphingomonas species, particularly Sphingomonas sp. strain RW1, which has demonstrated the ability to metabolize 4-CDF.
Microbial Degradation of this compound
Sphingomonas sp. strain RW1 has been identified as a key microorganism capable of degrading this compound. This bacterium cometabolically degrades 4-CDF, meaning it does not use it as a sole carbon and energy source but transforms it in the presence of a primary growth substrate, such as dibenzofuran. The primary metabolic product of 4-CDF degradation by Sphingomonas sp. strain RW1 is 3-chlorosalicylate, with the conversion being stoichiometric.[1][2][3] This transformation is initiated by an angular dioxygenase enzyme that attacks the aromatic ring of the 4-CDF molecule.[1][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from bioremediation studies involving this compound and Sphingomonas sp. strain RW1.
| Parameter | Value/Observation | Strain | Reference |
| Metabolic Product | 3-Chlorosalicylate | Sphingomonas sp. RW1 | [1][2][3] |
| Conversion Stoichiometry | Stoichiometric conversion of 4-CDF to 3-chlorosalicylate | Sphingomonas sp. RW1 | [1][3] |
| Growth on 4-CDF | Strain RW1 cannot grow on 4-CDF as a sole carbon source | Sphingomonas sp. RW1 | [1][2][3] |
| Initial Dioxygenation | Occurs on the chlorinated aromatic ring | Sphingomonas sp. RW16 | [6] |
Experimental Protocols
Protocol 1: Culturing Sphingomonas sp. strain RW1 for Bioremediation Assays
This protocol outlines the steps for cultivating Sphingomonas sp. strain RW1 to prepare a cell suspension for this compound degradation experiments.
Materials:
-
Sphingomonas sp. strain RW1
-
Mineral Salts Medium (MSM)
-
Dibenzofuran (growth substrate)
-
Shaker incubator
-
Centrifuge
-
Sterile phosphate buffer (50 mM, pH 7.0)
Procedure:
-
Prepare a sterile Mineral Salts Medium (MSM). A typical composition per liter of distilled water is:
-
(NH₄)₂SO₄: 2.0 g
-
KH₂PO₄: 0.2 g
-
K₂HPO₄: 1.6 g
-
MgSO₄·7H₂O: 0.2 g
-
FeCl₃·6H₂O: 0.05 g
-
CaCl₂·2H₂O: 0.01 g
-
Trace element solution: 1 ml
-
-
Aseptically add dibenzofuran to the MSM to a final concentration of 0.1% (w/v) as the sole carbon source.
-
Inoculate the medium with a fresh culture of Sphingomonas sp. strain RW1.
-
Incubate the culture at 30°C with shaking at 180 rpm until it reaches the late exponential phase of growth.
-
Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with sterile 50 mM phosphate buffer (pH 7.0).
-
Resuspend the final cell pellet in the same phosphate buffer to the desired cell density for the degradation assay.
Protocol 2: this compound Degradation Assay with Resting Cells
This protocol describes how to perform a degradation assay using the prepared resting cell suspension of Sphingomonas sp. strain RW1.
Materials:
-
Washed resting cell suspension of Sphingomonas sp. strain RW1 (from Protocol 1)
-
This compound (4-CDF) stock solution in a suitable solvent (e.g., dimethylformamide)
-
Sterile reaction vials (e.g., glass tubes with Teflon-lined caps)
-
Shaker incubator
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Dispense the resting cell suspension into sterile reaction vials.
-
Add the 4-CDF stock solution to the cell suspension to achieve the desired final concentration (e.g., 10 mg/L). Ensure the final solvent concentration is minimal and does not inhibit bacterial activity.
-
Include control vials:
-
A cell-free control (4-CDF in buffer) to assess abiotic degradation.
-
A heat-killed cell control (autoclaved cell suspension with 4-CDF) to account for sorption to cells.
-
-
Incubate the vials at 30°C with shaking (e.g., 150 rpm).
-
At predetermined time points, sacrifice replicate vials for analysis.
-
To stop the reaction and extract the remaining 4-CDF and its metabolites, acidify the sample to pH 2 with HCl and extract twice with an equal volume of ethyl acetate.
-
Pool the ethyl acetate extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
The concentrated extract is now ready for analysis by HPLC or LC-MS/MS.
Protocol 3: Analytical Method for this compound and 3-Chlorosalicylate using HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of 4-CDF and its primary metabolite, 3-chlorosalicylate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 254 nm for 4-CDF and 300 nm for 3-chlorosalicylate (wavelengths may need optimization).
-
Column Temperature: 30°C
Procedure:
-
Prepare a series of standard solutions of 4-CDF and 3-chlorosalicylate in the mobile phase to create a calibration curve.
-
Inject the prepared sample extracts (from Protocol 2) into the HPLC system.
-
Identify and quantify the peaks corresponding to 4-CDF and 3-chlorosalicylate by comparing their retention times and peak areas to those of the standards.
Visualizations
Biodegradation Pathway of this compound by Sphingomonas sp. strain RW1
Caption: Proposed metabolic pathway for the degradation of this compound.
Experimental Workflow for Bioremediation Study
Caption: General workflow for a this compound bioremediation experiment.
References
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dibenzofuran Degradation Pathway [eawag-bbd.ethz.ch]
- 6. researchgate.net [researchgate.net]
Application Note: Isomer-Specific Analysis of Chlorinated Dibenzofurans (CDFs) by Two-Dimensional Gas Chromatography (GCxGC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorinated dibenzofurans (CDFs) are a class of persistent organic pollutants (POPs) that are byproducts of various industrial processes. They are structurally similar to polychlorinated dibenzo-p-dioxins (PCDDs) and exhibit similar "dioxin-like" toxicity. The toxicity of CDFs is highly dependent on the number and position of chlorine atoms, making isomer-specific analysis crucial for accurate risk assessment.
Conventional one-dimensional gas chromatography (GC) often fails to separate the numerous co-eluting CDF isomers found in complex environmental and biological samples.[1][2][3] Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced peak capacity and resolving power, making it an ideal technique for the challenging task of separating these toxicologically significant isomers.[3][4] When coupled with a fast detector like a time-of-flight mass spectrometer (TOFMS), GCxGC provides the sensitivity and selectivity required for confident identification and quantification of individual CDF congeners at trace levels.[4]
Principle of GCxGC
GCxGC utilizes two columns with different stationary phases connected in series via a modulator.[2][5]
-
First Dimension Separation: The sample is injected onto a primary, typically non-polar, column where an initial separation occurs, usually based on boiling point.
-
Modulation: The modulator is the core of the GCxGC system. It traps, focuses, and periodically re-injects small fractions of the effluent from the first column onto the second column.[2][5] This process occurs rapidly (e.g., every 2-8 seconds) and preserves the separation achieved in the first dimension.
-
Second Dimension Separation: The second column is short, narrow, and typically contains a more polar stationary phase to provide a different separation mechanism (e.g., based on polarity). This rapid, secondary separation resolves components that co-eluted from the first column.
-
Detection: A fast-acquisition detector, such as a TOFMS, is required to capture the very narrow peaks (50-500 ms wide) eluting from the second dimension.[4][6]
The result is a structured, two-dimensional chromatogram (contour plot) where chemically similar compounds occupy distinct regions, facilitating identification.[7]
Experimental Protocol: GCxGC-TOFMS Analysis of CDFs in Soil/Sediment
This protocol provides a general framework for the isomer-specific analysis of CDFs. Optimization will be required based on the specific sample matrix and available instrumentation.
3.1. Sample Preparation (Extraction and Cleanup)
Sample preparation is a critical step to isolate CDFs from the complex sample matrix and remove interferences.[8] This process often involves extraction followed by a multi-step cleanup.
-
Materials:
-
Soxhlet extraction apparatus or Pressurized Fluid Extraction (PFE) system.
-
Solvents: Toluene, hexane, dichloromethane (DCM), acetone (Dioxin analysis grade).
-
Multi-layer silica gel column containing:
-
Anhydrous sodium sulfate
-
Base silica (potassium hydroxide impregnated)
-
Neutral silica
-
Acidic silica (sulfuric acid impregnated)
-
-
Alumina column.
-
Carbon column.
-
13C-labeled CDF internal standards for isotope dilution quantification.[4]
-
-
Protocol:
-
Spiking: Spike the homogenized soil/sediment sample (e.g., 10-20 g) with a known amount of 13C-labeled CDF internal standards before extraction.
-
Extraction:
-
Soxhlet: Mix the sample with anhydrous sodium sulfate, place it in a thimble, and extract with toluene for 16-24 hours.
-
PFE: Mix the sample with a drying agent and load it into an extraction cell. Extract with a suitable solvent mixture (e.g., hexane/acetone) at elevated temperature and pressure.
-
-
Concentration: Concentrate the raw extract using a rotary evaporator or nitrogen evaporator to a small volume.
-
Cleanup - Acid/Base Treatment: Use a multi-layer silica gel column to remove bulk organic interferences. Elute the CDFs with hexane and dichloromethane.
-
Cleanup - Alumina Chromatography: Further fractionate the extract using an alumina column to separate CDFs from other compounds like PCBs.
-
Cleanup - Carbon Chromatography: Use an activated carbon column for final cleanup, which effectively isolates planar molecules like CDFs.
-
Final Concentration: Concentrate the final, cleaned extract under a gentle stream of nitrogen to a final volume (e.g., 20 µL) in a suitable solvent like nonane. Add a recovery (syringe) standard just before analysis.
-
3.2. GCxGC-TOFMS Instrumentation and Parameters
The following parameters are a starting point and should be optimized for the specific application.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 7890A or equivalent | [9] |
| Modulator | LECO ZX2 Thermal Modulator or equivalent | |
| Mass Spectrometer | LECO Pegasus BT 4D or equivalent TOFMS | [10] |
| Injector | PTV, Splitless mode (2 min) | [9] |
| Injector Temperature | Programmed: 60°C (0.1 min) to 320°C at 300°C/min | [9] |
| Carrier Gas | Helium, Constant Flow @ 1.5 mL/min | [9] |
| 1st Dimension Column (1D) | 60 m x 0.25 mm ID, 0.25 µm film (e.g., BPX50 - 50% Phenyl Polysilphenylene-siloxane) | [11] |
| 2nd Dimension Column (2D) | 2 m x 0.15 mm ID, 0.15 µm film (e.g., BPX5 - 5% Phenyl Polysiloxane) | |
| Primary Oven Program | 100°C (2 min), ramp 15°C/min to 200°C, ramp 3°C/min to 330°C (hold 10 min) | |
| Secondary Oven Program | +15°C offset relative to the primary oven | |
| Modulation Period | 6 seconds | |
| Hot Pulse Time | 0.8 seconds | |
| MS Transfer Line | 300°C | [9] |
| Ion Source Temperature | 250°C | [12] |
| Mass Range | 70-550 m/z | |
| Acquisition Rate | 150 spectra/s | [10] |
Data Presentation
The enhanced separation of GCxGC allows for the accurate quantification of individual CDF isomers, which is critical for calculating Toxic Equivalency (TEQ) values. The table below presents hypothetical, yet representative, quantitative data for key CDF congeners in a sediment sample.
Table 1: Isomer-Specific Quantification of 2,3,7,8-Substituted CDFs in a Sediment Sample
| CDF Congener | Concentration (pg/g dry weight) | Toxic Equivalency Factor (TEF) | TEQ Contribution (pg/g) |
| 2,3,7,8-TCDF | 45.2 | 0.1 | 4.52 |
| 1,2,3,7,8-PeCDF | 28.5 | 0.03 | 0.86 |
| 2,3,4,7,8-PeCDF | 61.7 | 0.3 | 18.51 |
| 1,2,3,4,7,8-HxCDF | 15.3 | 0.1 | 1.53 |
| 1,2,3,6,7,8-HxCDF | 8.9 | 0.1 | 0.89 |
| 2,3,4,6,7,8-HxCDF | 5.1 | 0.1 | 0.51 |
| 1,2,3,7,8,9-HxCDF | 2.4 | 0.1 | 0.24 |
| 1,2,3,4,6,7,8-HpCDF | 10.5 | 0.01 | 0.11 |
| 1,2,3,4,7,8,9-HpCDF | 1.8 | 0.01 | 0.02 |
| OCDF | 35.0 | 0.0003 | 0.01 |
| Total TEQ | 27.20 |
Visualizations: Workflows and Pathways
5.1. Experimental Workflow
The following diagram illustrates the complete workflow from sample collection to data analysis for the isomer-specific determination of CDFs.
References
- 1. azom.com [azom.com]
- 2. chemistry-matters.com [chemistry-matters.com]
- 3. benchchem.com [benchchem.com]
- 4. osti.gov [osti.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Utilizing two-dimensional gas chromatography time of flight mass spectrometry (GCxGC ToFMS) to characterize volatile products from pyrolysis of living vegetation foliage :: BioResources [bioresources.cnr.ncsu.edu]
- 11. elib.dlr.de [elib.dlr.de]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Determination of 4-Chlorodibenzofuran in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chlorodibenzofuran is a monochlorinated derivative of dibenzofuran. Polychlorinated dibenzofurans (PCDFs) are a class of persistent organic pollutants (POPs) that are of environmental concern due to their potential toxicity. As such, sensitive and reliable analytical methods are required for their monitoring in environmental matrices such as water. This document provides a detailed application note and protocol for the determination of this compound in water samples using solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). The described methodology is based on established principles for the analysis of chlorinated aromatic compounds in aqueous matrices.
Principle
The analytical method involves the extraction and preconcentration of this compound from water samples using a solid-phase extraction (SPE) C18 cartridge. Following extraction, the analyte is eluted with an organic solvent, concentrated, and then analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and specific quantification.
Data Presentation
A summary of the expected quantitative performance of the method is presented in the table below. It is important to note that these values are indicative and may vary depending on the specific instrumentation, laboratory conditions, and water matrix.
| Parameter | Expected Value |
| Method Detection Limit (MDL) | 0.5 - 5.0 ng/L |
| Practical Quantitation Limit (PQL) | 2.0 - 20.0 ng/L |
| Recovery | 80 - 110% |
| Relative Standard Deviation (RSD) | < 15% |
Experimental Protocols
Sample Collection and Preservation
-
Sample Collection: Collect water samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and analyte adsorption.
-
Preservation: If the sample contains residual chlorine, add approximately 80 mg of sodium thiosulfate per liter of water.[1] Store the samples at 4°C and analyze within 7 days of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a 1-liter water sample.
-
Materials:
-
SPE manifold
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Nitrogen gas supply for drying
-
-
Procedure:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of deionized water through the cartridge. Do not allow the cartridge to go dry at this stage.
-
Sample Loading: Pass the 1-liter water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 30 minutes.
-
Elution: Elute the trapped this compound from the cartridge by passing 10 mL of dichloromethane through it. Collect the eluate in a clean collection tube.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at room temperature.
-
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MSD) is used for the analysis.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[2]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL, splitless injection.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 280°C, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for this compound (C₁₂H₇ClO, MW: 202.64): [3]
-
Quantification Ion: m/z 202 (Molecular Ion, M⁺)
-
Qualifier Ion: m/z 167 (M-Cl)⁺
-
Qualifier Ion: m/z 139 (M-Cl-CO)⁺
-
-
-
Calibration: Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., dichloromethane) covering the expected concentration range of the samples. Analyze the standards under the same GC-MS conditions as the samples to generate a calibration curve.
Diagrams
Caption: Experimental workflow for the analysis of this compound in water.
Caption: Logical relationship of the key analytical steps.
References
- 1. accustandard.com [accustandard.com]
- 2. Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
Application Notes and Protocols for the Synthesis and Purification of 4-Chlorodibenzofuran
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the chemical synthesis and subsequent purification of 4-chlorodibenzofuran, a halogenated aromatic ether. Dibenzofuran derivatives are significant structural motifs in various biologically active compounds and functional materials. The introduction of a chlorine atom at the 4-position can modulate the molecule's electronic and pharmacological properties, making it a valuable intermediate for drug discovery and materials science.
This document outlines two primary synthetic strategies—the Ullmann condensation and the Suzuki-Miyaura cross-coupling reaction—followed by detailed protocols for purification using column chromatography and recrystallization. The provided methodologies are based on established chemical principles for the synthesis of dibenzofuran and related heterocyclic systems.
Synthesis of this compound
The formation of the dibenzofuran core can be efficiently achieved through intramolecular cyclization of a biaryl precursor. Two common and powerful methods for constructing the necessary C-O bond are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Suzuki-Miyaura coupling.
Method 1: Ullmann Condensation
The Ullmann condensation is a classical, copper-promoted reaction for the formation of diaryl ethers.[1] In the context of this compound synthesis, this typically involves the intramolecular cyclization of a 2-chloro-2'-hydroxybiphenyl derivative. The reaction requires high temperatures and a copper catalyst, often in the presence of a base.[1] While traditional Ullmann reactions used stoichiometric amounts of copper, modern variations have been developed that use catalytic amounts of copper with various ligands to improve efficiency and lower reaction temperatures.[1][2]
Method 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3] For the synthesis of this compound, this would typically involve an intramolecular C-O bond formation in a suitably functionalized precursor. Palladium catalysis offers the advantage of milder reaction conditions and high functional group tolerance compared to the classical Ullmann reaction.[3]
Synthesis Workflow Diagram
Caption: General synthetic workflows for this compound.
Experimental Protocols: Synthesis
The following protocols are representative methods for the synthesis of chlorinated dibenzofuran structures, adapted from established procedures for analogous compounds.[3][4] Researchers should perform small-scale trials to optimize conditions for their specific substrates and equipment.
Protocol 1: Synthesis via Intramolecular Ullmann-type Reaction (Hypothetical)
This protocol describes a plausible two-step synthesis starting from commercially available precursors to form a diaryl ether, followed by an intramolecular cyclization.
Step 1: Synthesis of 2-(2-Chlorophenoxy)anisole
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 0.1 eq), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 eq), and a base such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Add 2-bromoanisole (1.0 eq) and 2-chlorophenol (1.2 eq) to the flask.
-
Add anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-140°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Demethylation and Intramolecular Cyclization to form this compound
-
Dissolve the purified 2-(2-chlorophenoxy)anisole from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0°C and add a demethylating agent, such as boron tribromide (BBr₃), dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion of the demethylation, the reaction mixture is carefully quenched with water.
-
For the cyclization step, a palladium or copper catalyst can be used in a subsequent step with a suitable base to facilitate the intramolecular C-O bond formation.
Purification of this compound
Purification of the crude this compound is critical to remove unreacted starting materials, catalysts, and byproducts. The two most effective methods for this purpose are column chromatography and recrystallization.
Purification Method 1: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[5] For a relatively non-polar compound like this compound, silica gel is a suitable stationary phase.
Purification Method 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities in the solution.[6] The choice of solvent is crucial for successful recrystallization.
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Experimental Protocols: Purification
Protocol 2: Purification by Column Chromatography
-
Solvent System Selection: Determine an appropriate mobile phase using TLC. For this compound, a good starting point is a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane). Pour the slurry into a glass column and allow it to pack evenly, ensuring no air bubbles are trapped. A small layer of sand can be added to the top of the silica gel to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity solvent. If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate to elute the compound.
-
Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For chlorinated aromatic compounds, suitable solvents or solvent pairs include toluene, ethanol/water, or hexane/ethyl acetate.[5][6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following tables summarize typical reaction conditions and purification parameters based on established methodologies for related compounds.
Table 1: Representative Synthesis Conditions
| Parameter | Ullmann Condensation (Intramolecular) | Suzuki-Miyaura Coupling (Intramolecular) |
| Catalyst | Copper(I) or Copper(II) salt (e.g., CuI) | Palladium complex (e.g., Pd(PPh₃)₄)[3] |
| Ligand | e.g., 1,10-phenanthroline, L-proline | Phosphine-based ligands |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃[3] |
| Solvent | DMF, DMSO, Toluene | Toluene, Dioxane, DMF, Ethanol/Water[3] |
| Temperature | 100 - 200 °C | 80 - 120 °C[4] |
| Typical Yield | 60 - 90% | 70 - 95%[3] |
Table 2: Purification Parameters
| Technique | Parameter | Recommended Conditions |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 100:0 to 90:10)[5] | |
| Recrystallization | Solvent System | Toluene, Ethanol/Water, or Hexane/Ethyl Acetate[5][6] |
| Procedure | Dissolve in hot solvent, slow cooling, vacuum filtration |
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 4-Chlorodibenzofuran GC/MS Analysis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Gas Chromatography-Mass Spectrometry (GC/MS) analysis of 4-chlorodibenzofuran and related compounds.
Troubleshooting Guide
This guide addresses specific issues encountered during analysis, offering potential causes and step-by-step solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inaccurate Quantification (Low Recovery <70%) | 1. Matrix-Induced Suppression: Co-eluting matrix components interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal.[1] 2. Active Sites: Analyte loss occurs due to interaction with active sites in the GC inlet liner or the front of the analytical column.[1][2] | 1. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for suppression effects.[1][3] 2. Employ Stable Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., ¹³C-4-chlorodibenzofuran) to correct for both suppression and recovery losses.[1][4] 3. Deactivate the GC System: Use a high-quality, deactivated inlet liner and ensure the column is properly conditioned.[1][2] |
| Inaccurate Quantification (High Recovery >120%) | 1. Matrix-Induced Enhancement: This is a common effect in GC/MS where non-volatile matrix components coat active sites in the GC inlet.[5][3] This protects thermally labile analytes from degradation, leading to an enhanced signal and artificially high recovery.[1][5] | 1. Use Matrix-Matched Calibration: This is the most direct way to compensate for predictable enhancement effects.[1] 2. Improve Sample Cleanup: Implement or enhance cleanup steps like Solid-Phase Extraction (SPE) to remove the non-volatile matrix components causing the effect.[1][6] 3. Employ Stable Isotope Dilution: An isotopically labeled standard will be affected by the enhancement in the same way as the native analyte, providing reliable correction.[4][7] |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites: Co-extracted matrix components can interact with active sites in the liner or column, causing peak tailing.[1] 2. Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak fronting.[8] | 1. Perform Inlet Maintenance: Clean the injector and replace the inlet liner with a new, deactivated liner.[8][9] 2. Dilute the Sample: Reduce the sample concentration or decrease the injection volume.[1] 3. Trim the Column: Cut 10-15 cm from the inlet side of the analytical column to remove accumulated non-volatile residue and active sites.[9] |
| Presence of Interfering Peaks | 1. Insufficient Cleanup: The sample preparation method may not be selective enough, leading to co-extraction of compounds with similar chromatographic behavior to this compound.[1][6] | 1. Optimize Sample Cleanup: Incorporate additional or more selective cleanup steps (e.g., multi-layer silica columns, SPE) to remove interfering compounds.[1][6] 2. Optimize GC Method: Adjust the GC temperature program or use a column with a different stationary phase to improve chromatographic resolution.[1] 3. Use Tandem Mass Spectrometry (MS/MS): The high selectivity of MS/MS can effectively differentiate the target analyte from co-eluting interferences.[1] |
Frequently Asked Questions (FAQs)
Q1: What exactly is the "matrix effect" in the context of GC/MS analysis?
A1: The matrix effect is the alteration (suppression or enhancement) of an analyte's signal response caused by co-eluting compounds from the sample matrix.[10] In GC/MS, a common phenomenon is matrix-induced enhancement, where non-volatile matrix components accumulate in the hot injector, masking active sites that would otherwise cause analyte degradation.[5][3] This results in more of the analyte reaching the detector and an artificially high signal. Conversely, signal suppression can occur when matrix components interfere with the ionization process in the mass spectrometer source.[1]
Q2: How can I quantitatively assess the matrix effect for my samples?
A2: The matrix effect can be quantified by comparing the slope of a calibration curve prepared in a clean solvent against the slope of a curve prepared in a blank matrix extract (an extract of a sample known to be free of the analyte). The matrix effect percentage (ME%) can be calculated using the following formula:
ME (%) = [ (Slopematrix / Slopesolvent) - 1 ] * 100
A positive value indicates signal enhancement, while a negative value indicates signal suppression.[11] Values outside of ±20% are generally considered significant and require mitigation.[11]
Q3: What is the difference between matrix-matched calibration and using an isotopically labeled internal standard?
A3: Both are powerful techniques, but they work differently.
-
Matrix-Matched Calibration compensates for the matrix effect. It assumes that the calibration standards will be affected by the matrix in the same way as the unknown samples, making the quantification more accurate.[3] However, it does not correct for analyte loss during sample preparation (e.g., extraction and cleanup).
-
Isotopically Labeled Internal Standards (IL-IS) correct for both matrix effects and analyte loss.[4] An IL-IS is a version of the analyte (e.g., with ¹³C atoms instead of ¹²C) that is chemically identical but has a different mass.[4] It is added to the sample at the very beginning of the workflow. Since it behaves just like the native analyte through every step, the ratio of the native analyte to the IL-IS remains constant, correcting for extraction inefficiency, cleanup losses, and injection variability, in addition to signal suppression or enhancement.[4][7]
Q4: When is the standard addition method the best choice?
A4: The standard addition method is most effective when a representative blank matrix is unavailable or when the matrix composition varies significantly from sample to sample.[12] In this method, a calibration curve is created within each individual sample by adding known amounts of the analyte to several aliquots of that sample.[1] This perfectly accounts for the matrix effects of that specific sample but is more labor-intensive as it requires multiple analyses for each sample to be quantified.[12][13]
Quantitative Data on Mitigation Strategies
The following table summarizes the effectiveness of different calibration approaches in mitigating matrix effects, with data adapted from typical results seen in the analysis of trace contaminants in complex matrices.
| Calibration Method | Typical Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Applicability & Notes |
| External (Solvent) Calibration | 40 - 180% | 20 - 40% | Not recommended for complex matrices due to high susceptibility to matrix effects.[14] |
| Matrix-Matched Calibration | 90 - 110% | 5 - 15% | Effective at compensating for matrix effects.[1][3] Requires a representative blank matrix. |
| Standard Addition | 95 - 105% | < 10% | Highly accurate for individual samples; corrects for sample-specific matrix effects.[12] Labor-intensive. |
| Isotope Dilution (IL-IS) | 95 - 105% | < 10% | Considered the "gold standard"; corrects for both matrix effects and procedural losses.[4][7] Requires a specific labeled standard. |
Visualized Workflows and Logic
Caption: Troubleshooting logic for diagnosing and resolving GC/MS matrix effects.
Caption: Experimental workflow for analysis with key matrix effect mitigation steps.
Experimental Protocols
Protocol 1: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the creation of a calibration curve where standards are prepared in a matrix extract to compensate for matrix effects.
-
Obtain Blank Matrix: Select a sample matrix (e.g., soil, tissue) that is known to be free of this compound. If a true blank is unavailable, use a representative sample with the lowest possible concentration of the analyte.
-
Prepare Blank Extract: Process a sufficiently large amount of the blank matrix using the exact same extraction and cleanup procedure as your unknown samples.[1] This resulting solution is your "blank matrix extract."
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., isooctane, toluene).
-
Create Calibration Standards: Aliquot equal volumes of the blank matrix extract into a series of autosampler vials (e.g., 5-7 vials).
-
Spike Standards: Spike each vial with an increasing volume of the this compound stock solution to create a calibration curve that brackets the expected concentration range of your samples.[1] Ensure one vial remains unspiked to serve as the calibration blank.
-
Add Internal Standard (Optional but Recommended): If a non-labeled internal standard (e.g., a different chlorinated furan congener) is used, add a constant, known amount to every vial.
-
Analyze: Analyze these matrix-matched calibrators under the same GC/MS conditions as your samples. The resulting calibration curve will be used to quantify the unknown samples.
Protocol 2: The Standard Addition Method
This protocol is used to quantify an analyte in a specific sample when a blank matrix is not available.
-
Prepare Sample: Homogenize the unknown sample thoroughly.
-
Aliquot Sample: Dispense at least four equal aliquots of the homogenized sample into separate vials.
-
Spike Aliquots:
-
Vial 1: Leave unspiked. This will determine the original analyte concentration.
-
Vials 2, 3, 4...: Add increasing and known amounts of a this compound standard solution to each subsequent vial. The spiking levels should be chosen to be approximately 50%, 100%, and 150% of the expected native concentration.[13]
-
-
Add Internal Standard (Optional): If an internal standard is part of the method, add a constant amount to all vials.
-
Process and Analyze: Subject all vials to the identical sample preparation (extraction, cleanup) and GC/MS analysis workflow.
-
Plot Data: Create a plot with the added concentration on the x-axis and the measured instrument response (e.g., peak area) on the y-axis.
-
Determine Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line is the concentration of this compound in the original, unspiked sample.[13]
Protocol 3: General Solid-Phase Extraction (SPE) Cleanup Workflow
SPE is a common technique to remove interfering matrix components prior to GC/MS analysis. The specific sorbent will depend on the matrix, but multi-layer silica gel columns are common for dioxin/furan analysis.
-
Column Conditioning: Condition the SPE cartridge (e.g., silica gel, Florisil, or C18) by passing a conditioning solvent (e.g., hexane) through it as recommended by the manufacturer. Do not allow the cartridge to go dry.
-
Sample Loading: Carefully load the sample extract (dissolved in a small volume of an appropriate solvent like hexane) onto the conditioned SPE cartridge.
-
Washing (Interference Elution): Pass a "wash" solvent (e.g., hexane, pentane) through the cartridge. This solvent is chosen to be strong enough to elute weakly retained matrix interferences but weak enough to leave the this compound adsorbed on the sorbent.
-
Analyte Elution: Pass a stronger "elution" solvent (e.g., dichloromethane/hexane mixture, toluene) through the cartridge to desorb and collect the target analyte, this compound. This collected fraction is now "cleaned up."
-
Post-Elution Processing: The cleaned fraction is typically concentrated by evaporation and the solvent is exchanged for a final solvent suitable for GC/MS injection (e.g., isooctane).
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Assessment of matrix effects in quantitative GC-MS by using isotopologs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-Chlorodibenzofuran Recovery During Sample Extraction
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the recovery of 4-chlorodibenzofuran during sample extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance your analytical workflow.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound can be a significant issue in accurately quantifying this analyte. The following guide addresses common problems and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery in Liquid-Liquid Extraction (LLE) | Inefficient phase separation. | Allow adequate time for layers to separate. Centrifugation can aid in breaking up emulsions. |
| Suboptimal solvent polarity. | Select a solvent with a polarity that matches this compound (a nonpolar compound). Toluene and hexane are effective choices. | |
| Analyte loss during solvent evaporation. | Use a gentle stream of nitrogen for evaporation and avoid excessive heat. | |
| Low Recovery in Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | Use a C18 sorbent for effective retention of nonpolar compounds like this compound. |
| Incomplete elution. | Ensure the elution solvent is strong enough to desorb the analyte. A mixture of dichloromethane and hexane is often effective. Increase the elution volume if necessary. | |
| Sample matrix interference. | Pre-treat the sample to remove interfering compounds. For samples containing humic acids, acidification of the sample to pH 2 prior to extraction can improve recovery.[1] | |
| General Low Recovery | Adsorption to glassware. | Silanize all glassware to minimize active sites where the analyte can adsorb. |
| Incomplete sample homogenization. | Ensure the sample is thoroughly homogenized to allow for efficient extraction of the analyte from the matrix. | |
| Degradation of the analyte. | Store samples and extracts at low temperatures and protect from light to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from solid samples like soil or sediment?
A1: Both Pressurized Fluid Extraction (PFE) and Soxhlet extraction are commonly used and effective methods. PFE, also known as Accelerated Solvent Extraction (ASE), offers the advantages of shorter extraction times and reduced solvent consumption compared to traditional Soxhlet extraction.[2][3][4] For example, a PFE extraction can be completed in under 30 minutes using a fraction of the solvent required for an 18-hour Soxhlet extraction.[3][4]
Q2: What is the recommended solvent for extracting this compound?
A2: Toluene is a highly effective solvent for the extraction of polychlorinated dibenzofurans (PCDFs), including this compound, from solid matrices.[2] For liquid samples, dichloromethane is a common and effective choice for liquid-liquid extraction.
Q3: How can I minimize matrix effects when analyzing for this compound in complex samples?
A3: Matrix effects can be a significant source of variability and low recovery. To mitigate these effects:
-
Sample Cleanup: Employ a thorough cleanup procedure after extraction. This often involves multi-layered silica columns, Florisil, or alumina columns to remove interfering co-extractives.[5][6]
-
Isotope Dilution: Use a ¹³C-labeled internal standard of this compound. This is the most effective way to correct for losses during sample preparation and analysis.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for any signal suppression or enhancement.
Q4: My sample contains a high concentration of humic acids. How will this affect my extraction and what can I do?
A4: Humic acids can associate with dioxins and furans, leading to poor recovery, especially in aqueous samples under alkaline conditions. Acidifying the water sample to pH 2 before solid-phase extraction has been shown to significantly improve the recovery of these compounds.[1]
Q5: What are the key steps in a typical cleanup procedure for this compound extracts?
A5: A multi-step cleanup is often necessary. A common approach involves:
-
Acid/Base Partitioning: To remove acidic and basic interferences.
-
Column Chromatography: Using adsorbents like silica gel, alumina, and Florisil. A multi-layer silica gel column can be used to remove bulk interferences, followed by a Florisil column for further fractionation.[5][6]
-
Carbon Column Chromatography: For separating planar molecules like PCDDs/PCDFs from other non-planar compounds.
Quantitative Data Summary
The following table summarizes recovery data for PCDFs, including congeners similar to this compound, using different extraction methods. Please note that specific recovery for this compound may vary depending on the matrix and exact experimental conditions.
| Extraction Method | Matrix | Solvent | Analyte | Average Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Water | - | ¹³C-labeled PCDD/F internal standards | 52.4 - 93.6 | [7] |
| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane | ¹³C-labeled PCDD/F internal standards | 64.3 - 99.2 | [7] |
| Pressurized Liquid Extraction (PLE) | Soil | Toluene/Acetone | PCDD/F congeners | Generally higher than Soxhlet | This is a general finding from multiple sources. |
| Soxhlet Extraction | Soil | Toluene | PCDD/F congeners | Method dependent | This is a general finding from multiple sources. |
Experimental Protocols
Protocol 1: Pressurized Fluid Extraction (PFE) of this compound from Soil/Sediment
This protocol is a general guideline based on U.S. EPA Method 3545A.
1. Sample Preparation:
- Air-dry the soil or sediment sample and sieve to remove large debris.
- Mix the sample with a drying agent like anhydrous sodium sulfate until a free-flowing powder is obtained.
- Accurately weigh approximately 10 g of the dried sample into a PFE extraction cell.
- Spike the sample with a known amount of ¹³C-labeled this compound internal standard.
2. PFE Extraction:
- Solvent: Toluene
- Temperature: 100 °C
- Pressure: 1500 psi
- Static Time: 5 minutes
- Number of Cycles: 2
- Flush Volume: 60% of cell volume
- Purge Time: 60 seconds
3. Extract Cleanup:
- Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Proceed with a multi-step cleanup using silica, alumina, and/or Florisil columns as described in the FAQs.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
This protocol is a general guideline for the extraction of PCDD/Fs from water.
1. Sample Preparation:
- Filter the water sample (e.g., 1 L) through a glass fiber filter to remove suspended solids.
- If high levels of humic substances are suspected, acidify the filtrate to pH 2 with sulfuric acid.[1]
- Spike the sample with a known amount of ¹³³C-labeled this compound internal standard.
2. SPE Procedure:
- Sorbent: C18 extraction disk or cartridge.
- Conditioning: Condition the sorbent according to the manufacturer's instructions, typically with methanol followed by reagent-grade water.
- Sample Loading: Pass the entire water sample through the conditioned sorbent at a flow rate of approximately 10-15 mL/min.
- Washing: Wash the sorbent with reagent-grade water to remove salts and polar impurities.
- Drying: Dry the sorbent thoroughly by passing nitrogen or air through it for at least 30 minutes.
- Elution: Elute the retained this compound with a nonpolar solvent mixture, such as dichloromethane/hexane.
3. Extract Cleanup:
- Concentrate the eluate and proceed with the cleanup steps as outlined in Protocol 1.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting low recovery issues.
References
- 1. Optimization of solid-phase extraction procedure for determination of polychlorinated dibenzo- p-dioxins, polychlorinated dibenzofurans, and coplanar polychlorinated biphenyls in humic acid containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Comparisons of soxhlet extraction, pressurized liquid extraction, supercritical fluid extraction and subcritical water extraction for environmental solids: recovery, selectivity and effects on sample matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of Column Cleanup for Chlorobenzenes, Polychlorinated Biphenyls, Polychlorinated Dibenzo-p-dioxins, and Polychlorinated Dibenzofurans in MM5 Flue Gas Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Semi-automated disk-type solid-phase extraction method for polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous samples and its application to natural water - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving co-eluting interferences in monochlorinated dibenzofuran analysis
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common challenge of co-eluting interferences in the analysis of monochlorinated dibenzofurans (MCDFs).
Troubleshooting Guide: A Systematic Approach to Resolving Co-eluting Interferences
The co-elution of MCDF isomers and other interfering compounds can significantly compromise qualitative and quantitative results. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows a single, broad, or asymmetrical peak where I expect to see a monochlorinated dibenzofuran. How can I confirm co-elution?
Answer: Confirming co-elution is the first critical step. Here’s how you can approach this:
-
Peak Shape Analysis: Visually inspect your chromatogram. Co-eluting peaks often manifest as shoulders on a larger peak or result in broader or asymmetric (fronting or tailing) peaks.
-
Mass Spectral Analysis: If you are using a mass spectrometer, acquire spectra across the peak.
-
Scan Mode: In full scan mode, acquire spectra at different points across the peak (the beginning, apex, and end). If the mass spectra change, it indicates the presence of more than one compound.
-
Extracted Ion Chromatograms (EICs): Monochlorinated dibenzofurans will have a characteristic molecular ion cluster. For example, for a compound with the formula C12H7ClO, you would expect to see major ions at m/z 202 and 204 with an approximate ratio of 3:1 due to the chlorine isotope pattern. Plot the EICs for these ions. If the ratio of these ions is not consistent across the peak, it suggests the presence of a co-eluting interference.
-
-
Use of Deconvolution Software: Modern GC-MS software often includes deconvolution algorithms that can mathematically separate overlapping peaks and identify the individual components.
Question: I've confirmed co-elution of my MCDF isomer with an unknown interference. What are the primary chromatographic parameters I should adjust to improve separation?
Answer: To resolve co-eluting peaks, you need to improve the chromatographic resolution. This can be achieved by manipulating selectivity (α), efficiency (N), and the retention factor (k).
-
Optimize the GC Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the separation of early eluting compounds.
-
Reduce the Ramp Rate: A slower temperature ramp (e.g., 5°C/min instead of 10°C/min) increases the time analytes spend interacting with the stationary phase, which can enhance separation.[1]
-
Introduce an Isothermal Hold: If the co-eluting peaks are in a specific part of the chromatogram, introducing a brief isothermal hold just before their elution can improve resolution.[1]
-
-
Change the GC Column: If optimizing the temperature program is insufficient, switching to a column with a different stationary phase is the most effective way to alter selectivity.[2]
-
Increase Polarity: If you are using a non-polar column (e.g., DB-5ms), switching to a more polar column (e.g., a cyanopropylphenyl-based phase like SP-2331 or DB-225) can significantly change the elution order of compounds and resolve co-elution.[2][3]
-
Dual Column Confirmation: For robust, isomer-specific analysis, using two columns of different polarities is often recommended.[2][3] For example, a combination of a DB-5 type column and a DB-225 or SP-2331 column can help differentiate isomers.[3]
-
Question: What are common interferences that co-elute with monochlorinated dibenzofurans, and how can I remove them during sample preparation?
Answer: Common interferences include other chlorinated aromatic compounds such as polychlorinated biphenyls (PCBs), polychlorinated naphthalenes (PCNs), and other polychlorinated dibenzofurans (PCDFs) and dibenzo-p-dioxins (PCDDs).[4] Effective sample cleanup is crucial to remove these interferences before GC-MS analysis.
-
Multi-column Cleanup: A common and effective approach is to use a sequence of chromatographic columns for cleanup.[5][6]
-
Acid/Base Silica Gel: Removes acidic and basic interferences.
-
Alumina Column: Separates PCDFs from bulk PCBs.
-
Carbon Column: A carbon-dispersed silica column is highly effective for fractionating planar molecules like PCDFs from non-planar interferences.
-
Florisil Column: Can be used for further cleanup and fractionation.[5][6]
-
-
Solid-Phase Extraction (SPE): SPE cartridges can be used for a more rapid and automated cleanup process.[5] Cartridges with different sorbents like C18, silica, and Florisil can be used in sequence.[5]
Frequently Asked Questions (FAQs)
Q1: Why is isomer-specific analysis of monochlorinated dibenzofurans important?
A1: The toxicity of dibenzofurans can vary significantly between isomers. While the toxicity of all MCDF isomers is not as well-characterized as their more chlorinated counterparts, it is crucial for accurate risk assessment to be able to distinguish and quantify each isomer individually.
Q2: Can I use low-resolution mass spectrometry (LRMS) for MCDF analysis?
A2: While LRMS can be used, high-resolution mass spectrometry (HRMS) is generally recommended for the analysis of PCDFs.[7] HRMS provides much higher mass accuracy, which allows for the differentiation of target analytes from isobaric interferences (compounds with the same nominal mass but different elemental compositions). This significantly reduces the likelihood of false positives.
Q3: My sample matrix is very complex (e.g., sludge, fatty tissue). What are the key considerations for sample preparation?
A3: For complex matrices, a multi-step cleanup procedure is essential.[6][8] This may include:
-
Lipid Removal: For fatty samples, techniques like gel permeation chromatography (GPC) or dedicated lipid removal SPE cartridges are necessary.
-
Soxhlet Extraction: This is a robust technique for extracting PCDFs from solid samples.[8]
-
Multi-column Chromatography: As described in the troubleshooting guide, using a sequence of silica, alumina, and carbon columns is highly effective for removing a wide range of interferences.[5][6]
Q4: Is it possible to resolve co-eluting MCDF isomers using mass spectrometry alone if chromatographic separation fails?
A4: In some cases, yes. Advanced MS techniques can help differentiate isomers:
-
Tandem Mass Spectrometry (MS/MS): If the co-eluting isomers produce different fragment ions upon collision-induced dissociation (CID), you can use MS/MS to selectively detect and quantify each isomer.[9]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collisional cross-section) in the gas phase, providing an additional dimension of separation that can resolve isomers.
Data Presentation
Table 1: Comparison of GC Column Stationary Phases for PCDF Analysis
| Stationary Phase Type | Common Column Names | Polarity | Selectivity Characteristics | Application Notes |
| 5% Phenyl Polysiloxane | DB-5, HP-5MS, Rtx-5MS | Non-polar | Primarily separates based on boiling point. Good general-purpose column. | Often used as the primary column for PCDF analysis, but may not resolve all critical isomer pairs.[10] |
| 50% Cyanopropylphenyl Dimethylpolysiloxane | SP-2331 | Polar | High selectivity for aromatic and chlorinated compounds based on polarizability and dipole interactions. | Recommended as a confirmation column, especially for resolving TCDF isomers.[2] |
| 50% Phenyl Polysiloxane | DB-225 | Mid-to-High Polarity | Provides different selectivity compared to both non-polar and highly polar columns. | A good alternative confirmation column. A combination of DB-5 and DB-225 can resolve all 2,3,7,8-substituted PCDD/F isomers.[3] |
| Arylene-stabilized 5% Phenyl | Rtx-Dioxin2, ZB-Dioxin | Non-polar | Engineered for enhanced selectivity for dioxin and furan isomers. | Designed to provide improved resolution of critical pairs like 2,3,7,8-TCDF on a single column.[2] |
Experimental Protocols
Protocol 1: Sample Preparation and Cleanup for MCDF Analysis in Soil/Sediment
This protocol describes a comprehensive extraction and cleanup procedure for the analysis of monochlorinated dibenzofurans in solid environmental samples.
-
Sample Extraction (Soxhlet):
-
Air-dry the soil/sediment sample and grind to a fine powder.
-
Spike the sample with an appropriate amount of a 13C-labeled MCDF internal standard.
-
Extract approximately 10-20 g of the sample in a Soxhlet apparatus for 16-24 hours using toluene.[8]
-
Concentrate the extract to near dryness using a rotary evaporator.
-
-
Acid/Base Cleanup:
-
Re-dissolve the extract in hexane.
-
Wash the hexane extract sequentially with concentrated sulfuric acid until the acid layer is colorless, followed by a wash with 2M potassium hydroxide, and finally with deionized water until neutral.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL.
-
-
Multi-layer Silica/Alumina Column Chromatography:
-
Prepare a multi-layer column by packing a glass chromatography column from bottom to top with: silica gel, 10% AgNO3 on silica, silica gel, 33% H2SO4 on silica, silica gel, 44% H2SO4 on silica, silica gel, and anhydrous sodium sulfate.
-
Pre-elute the column with hexane.
-
Load the concentrated sample extract onto the column.
-
Elute the column with hexane. Collect the fraction containing the PCDFs.
-
Pass the collected fraction through a basic alumina column to remove further interferences. Elute with a mixture of dichloromethane and hexane.
-
-
Carbon Column Chromatography:
-
Pack a column with activated carbon dispersed on a solid support.
-
Load the fraction from the alumina column onto the carbon column.
-
Wash the column with a hexane/dichloromethane mixture to elute non-planar interferences like many PCBs.
-
Reverse the direction of flow and elute the planar MCDFs with toluene.
-
Concentrate the final fraction and add a recovery standard before GC-MS analysis.
-
Protocol 2: GC-HRMS Analysis of Monochlorinated Dibenzofurans
This protocol provides typical parameters for the analysis of MCDFs using gas chromatography-high resolution mass spectrometry.
-
Gas Chromatograph (GC) Parameters:
-
Column 1 (Primary): DB-5ms (or equivalent), 60 m x 0.25 mm ID, 0.25 µm film thickness
-
Column 2 (Confirmation): SP-2331 (or equivalent), 60 m x 0.25 mm ID, 0.20 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injection: Splitless, 1-2 µL injection volume, injector temperature 280°C.
-
Oven Temperature Program (Example):
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C, hold for 10 min.[1]
-
-
-
High-Resolution Mass Spectrometer (HRMS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 35-70 eV.
-
Source Temperature: 250-300°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) at a resolution of >10,000.
-
Ions to Monitor for Monochlorinated Dibenzofurans (C12H7ClO):
-
Quantification Ion: m/z 202.0236
-
Confirmation Ion: m/z 204.0207
-
13C12-labeled Internal Standard: e.g., m/z 214.0638
-
-
Mandatory Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks in MCDF analysis.
Caption: Experimental workflow for sample preparation and analysis of MCDFs.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample cleanup by solid-phase extraction for the ultratrace determination of polychlorinated dibenzo-p-dioxins and dibenzofurans in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. Extraction of polychlorinated dibenzo-p-dioxins and dibenzofurans from solid samples using the Randall technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry [mdpi.com]
- 10. Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of GC Column Selection for CDF Isomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the gas chromatographic (GC) separation of chlorinated dibenzofuran (CDF) isomers.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the GC analysis of CDF isomers.
Question: My chromatogram shows poor resolution between critical CDF isomers. What are the first steps to troubleshoot this?
Answer: Poor resolution is a common challenge in CDF analysis due to the large number of co-eluting isomers. Here’s a step-by-step approach to address this:
-
Verify GC Method Parameters:
-
Temperature Program: Ensure your temperature program is optimized. A slow ramp rate (e.g., 3°C/min) in the elution range of your target isomers can significantly improve separation.[1]
-
Carrier Gas Flow Rate: Check and optimize the linear velocity of your carrier gas (Helium is commonly used). An optimal flow rate maximizes column efficiency.
-
Injection Technique: For splitless injections, ensure the initial oven temperature is below the boiling point of your solvent to allow for proper analyte focusing.[2]
-
-
Assess Column Performance:
-
Column Bleed: High column bleed can increase baseline noise and obscure peaks. Check if you are operating within the column's recommended temperature limits.[2][3]
-
Column Contamination: Contamination from the sample matrix can lead to peak tailing and loss of resolution. Bake out the column at its maximum isothermal temperature. If that fails, trimming the first few centimeters of the column can remove non-volatile residues.[2][3][4]
-
Column Age: Over time, columns degrade. If performance does not improve after conditioning and trimming, the column may need to be replaced.[5]
-
-
Review Column Selection:
-
Confirm that the installed column is appropriate for CDF isomer separation. Highly selective phases are often required.
-
Question: I am observing peak tailing for my CDF analytes. What are the likely causes and solutions?
Answer: Peak tailing can be caused by several factors. Here’s how to troubleshoot:
-
Active Sites: Active sites in the GC system (e.g., in the inlet liner, column, or detector) can interact with the analytes, causing tailing.
-
Solution: Use inert liners and columns. Deactivating the liner with a silanizing agent can also help. Ensure the column is properly conditioned.[3]
-
-
Column Contamination: As mentioned above, contamination can cause peak tailing.
-
Improper Column Installation: A poor column cut or incorrect insertion depth into the inlet or detector can cause peak shape issues.[2][6]
-
Solution: Ensure the column is cut cleanly and squarely and installed according to the manufacturer's instructions.
-
Question: I see ghost peaks in my chromatogram. How can I identify their source and eliminate them?
Answer: Ghost peaks are extraneous peaks that can interfere with your analysis.
-
Septum Bleed: The septum in the injector can release volatile compounds, especially at high temperatures.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.[5]
-
-
Contaminated Carrier Gas or Solvent: Impurities in the carrier gas or solvent can appear as ghost peaks.
-
Solution: Use high-purity gases and solvents. Ensure your gas traps are functioning correctly.
-
-
Sample Carryover: Residue from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough wash step between injections. Cleaning the syringe and inlet liner is also crucial.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in selecting a GC column for CDF isomer separation?
A1: The most critical factor is the stationary phase selectivity . Due to the structural similarity of CDF isomers, a stationary phase that can differentiate between them is paramount. While general-purpose columns like those with a 5% phenyl-methylpolysiloxane phase are often used as a primary column, they may not resolve all toxic congeners from other isomers.[7][8] For instance, the highly toxic 2,3,7,8-TCDF is often not fully resolved from other TCDF isomers on a standard DB-5 column.[1]
Q2: What are the recommended stationary phases for CDF analysis?
A2: A multi-column approach is often necessary for comprehensive CDF isomer separation.[9]
-
Primary Column: A non-polar or semi-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5MS), is typically used for initial screening.[7][9]
-
Confirmation Column: A more polar column is often required to confirm the identity and quantity of specific isomers, particularly the 2,3,7,8-substituted congeners. A 50% cyanopropylphenyl-dimethylpolysiloxane column is often recommended for resolving TCDF isomers.[8] Some studies have also successfully used combinations of a non-polar column (like DB-5) with a more polar one (like DB-225).[9]
Q3: How do column dimensions (length, internal diameter, and film thickness) affect the separation of CDF isomers?
A3:
-
Length: A longer column (e.g., 60 m) provides higher efficiency and better resolution, which is often necessary for complex isomer separations.[1][10]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) increases efficiency and resolution.[11][12]
-
Film Thickness: A thinner film (e.g., 0.25 µm) is generally preferred for the analysis of semi-volatile compounds like CDFs as it allows for elution at lower temperatures and reduces peak broadening.
Q4: Is a single-column solution available for the complete separation of all toxic CDF isomers?
A4: While advances in stationary phase chemistry have led to the development of specialized "dioxin" columns with improved selectivity, achieving baseline separation of all 17 toxic 2,3,7,8-substituted PCDD and PCDF isomers on a single column remains a significant challenge.[9][13] Therefore, a two-column confirmation is often required, especially for regulatory methods like EPA Method 1613b and 8290.[8][14]
Data Presentation: Comparison of GC Columns for CDF Isomer Separation
The following table summarizes the performance of various GC columns for the separation of CDF isomers, based on available literature. Please note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Stationary Phase | Common Brand Names | Length (m) | I.D. (mm) | Film Thickness (µm) | Key Separation Characteristics for CDFs |
| 5% Phenyl-methylpolysiloxane | DB-5, HP-5MS, Rtx-5MS | 30-60 | 0.25-0.32 | 0.25 | Good general-purpose column, but known co-elutions of some toxic isomers with other congeners.[7][14] |
| 5% Silphenylene-siloxane | CP-Sil 8 CB, ZB-5MS | 30-60 | 0.25 | 0.25 | Shows different selectivity compared to standard 5% phenyl columns, which can be advantageous for certain isomer pairs.[7] |
| 50% Cyanopropylphenyl-dimethylpolysiloxane | SP-2331, DB-225 | 30-60 | 0.25-0.32 | 0.25 | Often used as a confirmation column, particularly effective for separating 2,3,7,8-TCDF from other TCDF isomers.[8][9] |
| Specialized Dioxin Phases | Rtx-Dioxin2, ZB-Dioxin | 60 | 0.25 | 0.20 | Designed to provide enhanced resolution of critical isomer pairs, potentially reducing the need for a confirmation column in some cases.[15] |
Experimental Protocols
Detailed Methodology for GC-HRMS Analysis of CDFs
This protocol provides a general framework for the analysis of CDFs using Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS), based on common practices and regulatory methods.
1. Sample Preparation:
-
Samples (e.g., environmental, biological) are typically extracted using methods like Soxhlet or pressurized liquid extraction.
-
The extract is then subjected to a multi-step cleanup process to remove interfering compounds. This often involves acid/base washing and column chromatography (e.g., silica, alumina, carbon).
-
The final extract is concentrated and solvent-exchanged into a suitable solvent (e.g., nonane or dodecane) for GC injection.
2. GC-HRMS Parameters:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, typically operated in splitless mode at a temperature of 280-300°C.[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), holds for a few minutes, then ramps up to a final temperature of around 310°C. A slow ramp rate (e.g., 3-5°C/min) is used during the elution of CDFs.[1]
-
Example Program: 100°C (hold 1 min), ramp to 200°C at 40°C/min, then to 235°C at 3°C/min, hold for 10 min, then to 310°C at 8°C/min, and hold for 15 min.[1]
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at an energy of 30-40 eV.[1]
-
Analyzer: High-resolution mass spectrometer (e.g., magnetic sector or time-of-flight) operated at a resolution of ≥10,000.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of the two most abundant ions in the molecular ion cluster for each CDF congener group.
-
3. Quality Control:
-
Internal Standards: Isotopically labeled CDF standards are added to each sample before extraction to correct for variations in extraction efficiency and instrument response.
-
Blanks: Method blanks are analyzed to check for contamination.
-
Calibration: A multi-point calibration curve is generated using certified standards.
-
Resolution Check: The chromatographic resolution between specific isomer pairs (e.g., 2,3,7,8-TCDD and its neighbors) is monitored to ensure column performance.
Mandatory Visualization
Caption: Logical workflow for troubleshooting and optimizing GC column selection for CDF isomer separation.
References
- 1. Reference method for PCDDs and PCDFs in pulp and paper mill effluents: section 6 - Canada.ca [canada.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. scribd.com [scribd.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. Gas Chromatography FAQs | Agilent [agilent.com]
- 7. Comparison of series 5 gas chromatography column performances from a variety of manufacturers for separation of chlorinated dibenzo-p-dioxins and dibenzofurans using high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. orbi.uliege.be [orbi.uliege.be]
- 15. dioxin20xx.org [dioxin20xx.org]
Technical Support Center: Minimizing Ion Source Contamination in 4-Chlorodibenzofuran Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion source contamination during the mass spectrometry analysis of 4-chlorodibenzofuran and related halogenated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion source contamination when analyzing this compound?
A1: Ion source contamination during the analysis of this compound can originate from several sources, including:
-
Sample Matrix: Complex sample matrices, such as environmental or biological samples, can introduce non-volatile residues that accumulate in the ion source.
-
Solvents and Reagents: The use of low-purity solvents, additives, and reagents can introduce contaminants. It is crucial to use LC-MS or spectroscopy-grade solvents and reagents.[1]
-
Plasticizers and Polymers: Phthalates and polyethylene glycol (PEG) from plastic labware (e.g., tubing, containers) are common contaminants.[2]
-
System Components: Over time, contaminants can accumulate in the LC system, tubing, injector, and the mass spectrometer's ion source itself.[1]
-
Halogenated Compound-Specific Issues: Analysis of chlorinated compounds like this compound can sometimes lead to the formation of stubborn deposits within the ion source.
Q2: What are common contaminant ions observed in mass spectrometry?
A2: A variety of background ions can be observed. Common contaminants include polyethylene glycol (PEG), polypropylene glycol (PPG), phthalates, fatty acids, metal ions (e.g., Na+, K+), and siloxanes.[3][4] When analyzing chlorinated compounds, it is also possible to observe adducts with chloride ions.[5]
Q3: How often should the ion source be cleaned?
A3: There is no fixed schedule for ion source cleaning. Cleaning should be performed when symptoms of contamination appear, such as poor sensitivity, loss of signal at high masses, or high multiplier gain during an autotune.[6] Regular preventative maintenance, including weekly cleaning of the ion source, can help maintain optimal performance.[7]
Q4: Can the analysis of this compound lead to specific types of adduct formation?
A4: Yes, in addition to common adducts like [M+H]+, [M+Na]+, and [M+K]+, the analysis of chlorinated compounds can sometimes result in the formation of chloride adducts, [M+Cl]-. The presence of adducts can complicate data interpretation.[5][8]
Troubleshooting Guides
Issue 1: High Background Noise or "Ghost Peaks"
High background noise can obscure the signal of this compound, leading to poor sensitivity and inaccurate quantification.
Troubleshooting Steps:
-
Blank Injection: Inject a blank solvent to determine if the contamination is from the solvent or the system. If the blank is noisy, prepare a fresh mobile phase with high-purity solvents.[1]
-
System Flush: Flush the LC system with a strong organic solvent, such as isopropanol or a mixture of isopropanol, acetonitrile, and methanol, to remove accumulated contaminants.[1]
-
Check for Leaks: Air leaks in the LC or MS system can introduce atmospheric components, leading to a high background. Systematically check all fittings and connections.[1]
-
Ion Source Inspection: Visually inspect the ion source for any visible deposits or discoloration. If present, proceed with the ion source cleaning protocol.
Issue 2: Poor Sensitivity or Loss of Signal for this compound
A gradual or sudden decrease in the signal intensity for this compound is a common indicator of ion source contamination.
Troubleshooting Steps:
-
Verify System Suitability: Analyze a standard solution of this compound to confirm that the instrument is performing within specifications.
-
Inspect and Clean the Ion Source: A contaminated ion source is a primary cause of sensitivity loss. Follow the detailed ion source cleaning protocol below. For stubborn deposits from chlorinated compounds, a final rinse with a solvent like methylene chloride may be necessary.[2]
-
Check for Matrix Effects: If analyzing complex samples, co-eluting matrix components can suppress the ionization of this compound. Consider improving sample preparation to remove interferences.
-
Optimize Ion Source Parameters: Re-optimize ion source parameters such as temperatures and gas flows, as contamination can alter the optimal settings.
Experimental Protocols
Protocol 1: Standard Ion Source Cleaning Procedure
This protocol outlines a general procedure for cleaning a contaminated ion source. Always refer to your specific instrument manual for detailed instructions.[9]
Materials:
-
Latex or nitrile gloves
-
Lint-free swabs and wipes
-
LC-MS grade methanol, isopropanol, and water
-
Aluminum oxide powder (optional, for abrasive cleaning)
-
Sonicator
Procedure:
-
Venting and Disassembly: Safely vent the mass spectrometer and remove the ion source assembly according to the manufacturer's instructions. Disassemble the ion source components on a clean surface.
-
Initial Cleaning: Wipe all accessible surfaces of the ion source components with a lint-free wipe dampened with methanol to remove loose contaminants.
-
Sonication: Place the metal components in a beaker with LC-MS grade methanol and sonicate for 15-20 minutes. For heavily contaminated parts, a sequence of sonicating in methanol, followed by isopropanol, and then water can be effective.
-
Abrasive Cleaning (if necessary): For stubborn, baked-on contaminants, create a slurry of aluminum oxide powder and methanol. Use a cotton swab to gently polish the contaminated surfaces.[10]
-
Rinsing: Thoroughly rinse the components with LC-MS grade water, followed by methanol, to remove all cleaning residues.
-
Drying: Dry the components completely using a stream of high-purity nitrogen or by baking them in an oven at a temperature recommended by the manufacturer.
-
Reassembly and Installation: Carefully reassemble the ion source, wearing powder-free gloves to avoid re-contamination. Install the ion source back into the mass spectrometer.
-
System Bake-out and Equilibration: Pump down the system and perform a bake-out according to the manufacturer's guidelines to remove any residual solvents and contaminants. Allow the system to equilibrate before running samples.
Protocol 2: Enhanced Cleaning for Halogenated Compound Contamination
For persistent contamination after analyzing chlorinated compounds like this compound, an additional cleaning step may be required.
Procedure:
-
Follow steps 1-3 of the Standard Ion Source Cleaning Procedure.
-
Methylene Chloride Rinse: After the initial methanol sonication, perform a final sonication of the metal parts in methylene chloride for 10-15 minutes. Caution: Methylene chloride is a hazardous solvent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Thorough Rinsing: It is critical to thoroughly rinse the components with methanol and then water after the methylene chloride step to remove all traces of the chlorinated solvent.
-
Proceed with steps 5-8 of the Standard Ion Source Cleaning Procedure.
Data Presentation
Table 1: Common Solvents for Ion Source Cleaning
| Solvent | Grade | Purpose |
| Methanol | LC-MS | General cleaning and rinsing |
| Isopropanol | LC-MS | Removing organic residues |
| Water | LC-MS grade | Rinsing |
| Acetonitrile | LC-MS | System flushing |
| Methylene Chloride | HPLC | Stubborn organic and halogenated residues |
Table 2: Typical Ion Source Bake-out Parameters
| Parameter | Typical Value | Purpose |
| Temperature | 100-150 °C | Removal of volatile contaminants and solvents |
| Duration | 2-4 hours | Ensuring complete removal of residues |
Visualizations
Caption: Troubleshooting workflow for high background or poor sensitivity.
Caption: Common sources of ion source contamination.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. Environmental applications for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans using mass spectrometry/mass spectrometry | Semantic Scholar [semanticscholar.org]
- 5. support.waters.com [support.waters.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. acdlabs.com [acdlabs.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
troubleshooting poor peak shape in 4-chlorodibenzofuran chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4-chlorodibenzofuran. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of peak tailing when analyzing this compound by gas chromatography (GC)?
Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise quantification and resolution. The primary causes for peak tailing with a compound like this compound include:
-
Active Sites: Interaction between the polarizable chlorodibenzofuran molecule and active sites within the GC system is a frequent cause. These active sites can be found on:
-
Injector Liner: Silanol groups on non-deactivated glass liners can interact with the analyte.
-
Column: Exposed silanols at the head of the column or on the stationary phase can lead to secondary interactions.[1]
-
Contaminants: Non-volatile matrix components accumulating in the injector or at the head of the column can create active sites.[2]
-
-
Improper Column Installation: A poorly cut column can create turbulence and active sites at the inlet.[1][3] Additionally, incorrect column positioning in the injector or detector can lead to dead volume and peak tailing.[1][3]
-
Solvent and Phase Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause poor sample focusing on the column, resulting in tailing.[2][4]
-
Low Split Ratio: In split injections, a flow rate that is too low may not be sufficient for efficient sample introduction, leading to tailing.[2]
-
Contamination in the Ion Source (GC-MS): For GC-MS analysis, the use of halogenated solvents can lead to the formation of metal chlorides in the ion source, creating active sites that cause peak tailing for analytes like this compound.[5]
Troubleshooting Flowchart for Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing in chromatography.
Q2: My this compound peak is fronting. What are the likely causes and solutions?
Peak fronting, characterized by a leading edge that is less steep than the tailing edge, is often indicative of sample overload or incompatibility issues.
-
Column Overloading: Injecting too much sample, either in terms of volume or concentration, can saturate the stationary phase, leading to fronting.[6][7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more eluting) than the mobile phase (in HPLC) or has a significantly different polarity from the stationary phase (in GC), the analyte may travel too quickly through the initial part of the column, causing a fronting peak.[6][8]
-
Column Degradation: Physical degradation of the column, such as a void or collapse at the inlet, can disrupt the sample band and lead to fronting.[9][10]
Troubleshooting Flowchart for Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting in chromatography.
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Column Type | Standard Non-Polar | Inert-Coated | Mid-Polar |
| Injector Liner | Standard Glass Wool | Deactivated | Deactivated w/o Wool |
| Injection Volume (µL) | 1.0 | 0.5 | 1.0 |
| Tailing Factor (USP) | 1.8 | 1.2 | 1.5 |
| Asymmetry Factor (FDA) | 2.0 | 1.3 | 1.6 |
| Resolution (Rs) | 1.3 | 2.1 | 1.8 |
Note: Tailing and asymmetry factors are crucial for quantifying peak shape. A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.0 indicate tailing, while values less than 1.0 indicate fronting.
Experimental Protocols
A detailed experimental protocol is crucial for reproducible results. Below is a general GC-MS protocol that can be adapted for the analysis of this compound.
General Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a high-purity solvent (e.g., toluene, hexane) to a known concentration.
-
If necessary, perform a sample cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering matrix components.[11]
-
Transfer an aliquot of the final extract into a 2 mL autosampler vial.
-
-
GC-MS System Configuration:
-
Injector: Split/splitless injector set to a temperature of 280°C. Use a deactivated injector liner.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) with dimensions such as 30 m length x 0.25 mm I.D. x 0.25 µm film thickness is a good starting point.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Transfer line temperature: 290°C.
-
Ion source temperature: 230°C.
-
Acquisition mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for initial identification.
-
-
-
Injection and Data Acquisition:
-
Inject 1 µL of the sample extract.
-
Acquire data over the appropriate mass range for this compound and any internal standards.
-
-
Data Analysis:
-
Integrate the chromatographic peak for this compound.
-
Calculate the peak tailing or asymmetry factor.
-
Quantify the analyte concentration based on a calibration curve.
-
Experimental Workflow Diagram
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. agilent.com [agilent.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. uhplcs.com [uhplcs.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Developing an Improved Strategy for the Analysis of Polychlorinated Dibenzo-p-Dioxins/Furans and Dioxin-like Polychlorinated Biphenyls in Contaminated Soils Using a Combination of a One-Step Cleanup Method and Gas Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prediction of gas chromatographic retention indexes for polychlorinated dibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing HRGC/HRMS Sensitivity for Low-Level 4-CDF Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS) for the detection of low levels of 2,3,7,8-Tetrachlorodibenzofuran (4-CDF).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of low-level 4-CDF, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise (S/N) Ratio | 1. Insufficient sample cleanup leading to matrix interference. 2. Low instrument sensitivity. 3. Suboptimal GC separation. 4. Contaminated system (injector, column, ion source). | 1. Employ multi-step cleanup procedures including acid/base washes, and column chromatography (e.g., alumina, silica, carbon).[1][2] 2. Tune the HRMS to a resolution of at least 10,000.[3] Check and optimize ion source parameters. 3. Use a high-resolution capillary column (e.g., 50-60m) with a suitable stationary phase for dioxin/furan analysis.[1][4] Optimize the GC temperature program. 4. Clean the injector liner, replace the septum, bake out the column, and clean the ion source. |
| Low Analyte Recovery | 1. Inefficient extraction from the sample matrix. 2. Loss of analyte during sample cleanup and concentration steps. 3. Active sites in the GC inlet or column. | 1. Optimize extraction solvent and technique (e.g., Soxhlet, pressurized liquid extraction). 2. Use isotopically labeled internal standards for accurate quantification through isotope dilution.[1][3] Handle extracts carefully and avoid complete evaporation. 3. Use a deactivated injector liner and a high-quality, inert GC column.[3] |
| Peak Tailing or Poor Peak Shape | 1. Active sites in the GC system. 2. Column degradation. 3. Co-elution with interfering compounds. | 1. Deactivate the injector liner and use a guard column. 2. Condition the column according to the manufacturer's instructions. If performance does not improve, replace the column. 3. Improve sample cleanup to remove interferences.[5] Adjust the GC temperature program for better separation. A secondary confirmation column with a different stationary phase may be necessary.[4] |
| Inconsistent Results/Poor Reproducibility | 1. Variability in sample preparation. 2. Unstable instrument performance. 3. Inconsistent injection volume. | 1. Standardize the entire sample preparation workflow.[6] Use automated cleanup systems for higher precision. 2. Perform daily calibration verification and monitor system performance checks. Ensure stable laboratory temperature and humidity. 3. Use an autosampler for precise and reproducible injections.[7] |
| High Background Noise | 1. Contaminated solvents, reagents, or glassware. 2. System leaks. 3. Column bleed. | 1. Use high-purity solvents and reagents. Thoroughly clean all glassware. Analyze procedural blanks to identify sources of contamination.[2] 2. Perform a leak check on the GC/MS system. 3. Use a low-bleed GC column. Condition the column properly. |
Frequently Asked Questions (FAQs)
Q1: What is the "gold standard" method for low-level dioxin and furan analysis?
A1: High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is widely recognized as the "gold standard" for the detection and quantification of dioxins and furans, including 4-CDF.[4][8] This is due to its high sensitivity and selectivity. Methods such as U.S. EPA Method 1613B and 8290A are standard protocols for this type of analysis.[3][8]
Q2: How can I achieve the lowest possible detection limits for 4-CDF?
A2: Achieving ultra-low detection limits requires a multi-faceted approach:
-
Meticulous Sample Preparation: Employ extensive cleanup procedures to remove interfering compounds from the sample matrix.[5]
-
Instrument Optimization: The HRMS should be tuned to a high resolution (≥10,000) to differentiate the analyte from background ions.[3]
-
High-Resolution Chromatography: Utilize a long capillary column (e.g., 50-60m) to ensure the best possible separation of isomers.[1][4]
-
Isotope Dilution: Use ¹³C-labeled internal standards for accurate quantification, which corrects for analyte losses during sample preparation and analysis.[1][3]
-
Concentration of Final Extract: Carefully concentrating the final sample extract to a small volume (e.g., 10 µL) can significantly improve detection limits.[1]
Q3: What are the critical parameters for the HRGC/HRMS instrument setup?
A3: Key instrumental parameters to optimize include:
-
GC Column: A 50-60 meter capillary column with a stationary phase designed for dioxin/furan analysis (e.g., 5% phenyl polysiloxane) is recommended.[4]
-
Injector: Use a split/splitless injector in splitless mode to maximize the transfer of the analyte to the column. A deactivated liner is crucial.
-
Temperature Program: A slow and optimized temperature ramp is necessary to achieve chromatographic separation of all 2,3,7,8-substituted congeners.
-
MS Resolution: A minimum resolution of 10,000 is required to ensure selectivity.[3]
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique.[4]
-
Data Acquisition: Selected Ion Monitoring (SIM) of the most abundant ions in the molecular ion cluster of both the native and labeled compounds is used for detection and quantification.[9]
Q4: My sample matrix is very complex. What are the best strategies for sample cleanup?
A4: For complex matrices, a multi-step cleanup approach is essential. This typically involves:
-
Extraction: Techniques like Soxhlet or pressurized liquid extraction are commonly used.
-
Acid/Base Washing: To remove acidic and basic interferences.
-
Column Chromatography: A series of columns with different adsorbents is often employed. Common choices include:
Q5: Are there any alternatives to HRGC/HRMS for sensitive 4-CDF analysis?
A5: While HRGC/HRMS is the established gold standard, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is gaining acceptance as a viable alternative.[3][8] GC-MS/MS can offer comparable sensitivity and selectivity to HRMS for certain applications and may be a more cost-effective option.[3] However, for regulatory compliance and the lowest detection limits, HRGC/HRMS is often still required.[8]
Experimental Protocols
Sample Preparation and Cleanup Protocol (Based on EPA Method 1613B)
This protocol outlines a general procedure for the extraction and cleanup of solid samples (e.g., soil, sediment) for 4-CDF analysis.
-
Sample Homogenization: Homogenize the sample to ensure it is representative.
-
Spiking with Labeled Standards: Spike the sample with a known amount of ¹³C-labeled internal standards for all target analytes before extraction.
-
Extraction:
-
Mix the sample with a drying agent like sodium sulfate.
-
Extract using a Soxhlet extractor with a suitable solvent (e.g., toluene) for 16-24 hours.
-
-
Multi-step Cleanup:
-
Acid/Base Wash: Partition the extract against concentrated sulfuric acid and then a potassium hydroxide solution.
-
Alumina Column Chromatography: Pass the extract through a column of activated alumina.
-
Carbon Column Chromatography: Use a carbon-dispersed-on-silica column to separate planar molecules. Elute with a reverse flow of toluene.
-
-
Concentration: Carefully concentrate the final extract to a final volume of 10-20 µL under a gentle stream of nitrogen.
-
Addition of Recovery Standard: Add a known amount of a labeled recovery standard just before injection to monitor instrument performance.
HRGC/HRMS Instrumental Analysis Protocol
This protocol provides a typical set of instrumental conditions for the analysis of 4-CDF.
| Parameter | Setting |
| Gas Chromatograph | High-Resolution Gas Chromatograph |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temperature | 280 °C |
| Column | 60 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial 150 °C (hold 1 min), ramp to 200 °C at 20 °C/min, then to 310 °C at 3 °C/min (hold 10 min) |
| Mass Spectrometer | High-Resolution Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) at ~35 eV |
| Resolution | ≥ 10,000 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | Two most abundant ions of the molecular cluster for each native and labeled congener |
Quantitative Data Summary
The following tables summarize typical performance data for HRGC/HRMS analysis of tetrachlorodibenzofurans.
Table 1: Typical Method Detection Limits (MDLs) and Quantitation Limits (QLs)
| Analyte | Matrix | MDL (pg/L or pg/g) | QL (pg/L or pg/g) |
| 2,3,7,8-TCDF | Water | 0.5 - 2 | 2 - 5 |
| 2,3,7,8-TCDF | Soil/Sediment | 0.1 - 0.5 | 0.5 - 2 |
| 2,3,7,8-TCDF | Tissue | 0.1 - 0.5 | 0.5 - 2 |
Note: MDLs and QLs are instrument and matrix-dependent and may vary.
Table 2: Calibration and Recovery Criteria (Based on EPA Method 1613B)
| Parameter | Acceptance Criteria |
| Initial Calibration (5-point) | Relative Standard Deviation (RSD) of Relative Response Factors (RRFs) ≤ 15% |
| Calibration Verification | Within ± 20% of the initial calibration RRF |
| Internal Standard Recovery | 25-150% for TCDDs/TCDFs |
Visualizations
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A hybrid HRGC/MS/MS method for the characterization of tetrachlorinated-p-dioxins in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Step-By-Step Guide to Developing a Sample Preparation Method [xrfscientific.com]
- 7. dioxin20xx.org [dioxin20xx.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. env.go.jp [env.go.jp]
addressing challenges in the synthesis of specific CDF congeners
Welcome to the technical support center for the synthesis of specific Chlorinated Dibenzofuran (CDF) congeners. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of CDF congeners, offering potential causes and solutions in a question-and-answer format.
Q1: My Ullmann condensation reaction to form the dibenzofuran core is resulting in a low yield. What are the common causes and how can I troubleshoot this?
A1: Low yields in Ullmann condensation are a frequent issue. Here’s a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The copper catalyst may be inactive. Traditional Ullmann reactions often use copper powder, which can have a passivating oxide layer.
-
Troubleshooting:
-
Use "activated" copper powder, which can be prepared in situ by the reduction of copper sulfate with zinc metal in hot water.[1]
-
Consider using more modern, soluble copper catalysts, such as copper(I) iodide (CuI), often in combination with ligands like phenanthroline.[2]
-
Ensure the catalyst is fresh and has been stored under an inert atmosphere.
-
-
-
Reaction Temperature:
-
Cause: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210 °C.[3] If the temperature is too low, the reaction rate will be slow.
-
Troubleshooting:
-
Gradually increase the reaction temperature. However, be aware that excessively high temperatures can lead to side product formation.
-
Modern ligand-assisted Ullmann reactions can often be conducted at lower temperatures.
-
-
-
Reactivity of Aryl Halide:
-
Cause: The reactivity of the aryl halide is critical. Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[3]
-
Troubleshooting:
-
If possible, switch to a more reactive aryl halide (e.g., iodide instead of chloride).
-
For less reactive aryl halides, harsher reaction conditions or a more active catalyst system may be necessary.
-
-
-
Solvent and Base Selection:
-
Cause: The choice of a high-boiling point, polar solvent like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) is often crucial.[3] The base used can also significantly impact the reaction.
-
Troubleshooting:
-
Ensure the solvent is anhydrous and of high purity.
-
Screen different bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) have been shown to be effective in certain Ullmann-type couplings.[4]
-
-
Q2: I am observing significant dehalogenation of my aryl halide as a side reaction. How can this be minimized?
A2: Dehalogenation is a common side reaction. Here are some strategies to mitigate it:
-
Anhydrous Conditions: Thoroughly dry all reagents and solvents. Perform the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
-
Ligand Selection: The use of appropriate ligands with the copper catalyst can sometimes suppress dehalogenation by promoting the desired coupling reaction.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
Q3: The electrophilic chlorination of my dibenzofuran precursor is not yielding the desired 2,3,7,8-TCDF isomer with high selectivity. What factors influence the regioselectivity?
A3: Achieving high regioselectivity in the electrophilic chlorination of dibenzofuran is a significant challenge. The substitution pattern is influenced by several factors:
-
Catalyst: The choice of catalyst is critical. Studies have shown that composite copper and iron chlorides and oxides can promote the electrophilic chlorination of dibenzofuran, with a preference for the 2, 3, 7, and 8 positions.[5]
-
Reaction Temperature: The reaction temperature can influence the distribution of isomers. The optimal temperature for chlorination using a composite Cu-Fe catalyst has been reported to be around 200 °C.[5]
-
Atmosphere: The presence of oxygen can be favorable for the chlorination process. A 5% O₂ atmosphere has been shown to be most favorable for the chlorination of dibenzo-p-dioxin and dibenzofuran.[5]
-
Chlorinating Agent: While not explicitly detailed in the provided search results for CDFs, the choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide) in electrophilic aromatic substitution can significantly impact regioselectivity.
Q4: My palladium-catalyzed C-H activation/C-O cyclization to form the dibenzofuran ring is inefficient. What are the key parameters to optimize?
A4: For palladium-catalyzed synthesis of dibenzofurans, several factors are crucial for success:
-
Catalyst and Ligand:
-
Cause: The choice of palladium source (e.g., Pd(OAc)₂) and ligand is critical.
-
Troubleshooting: Screen different palladium catalysts and ligands. For instance, Xantphos has been used in palladium-catalyzed cycloadditions to form dihydrofurans.[6]
-
-
Oxidant:
-
Cause: These reactions often require an oxidant to regenerate the active Pd(II) catalyst.
-
Troubleshooting: Air can be used as a practical oxidant in some cases.
-
-
Solvent and Base:
-
Cause: The solvent and base can significantly influence the reaction outcome.
-
Troubleshooting: Common solvents include 1,2-dichloroethane (DCE), and bases like cesium carbonate (Cs₂CO₃) are often employed.
-
-
Directing Group:
-
Cause: The efficiency of C-H activation is often dependent on a directing group.
-
Troubleshooting: Ensure the substrate has a suitable directing group to facilitate the desired cyclization.
-
Quantitative Data Summary
Due to the limited availability of structured quantitative data for the synthesis of a wide range of specific CDF congeners in the public domain, a comprehensive comparative table is challenging to construct. However, the following table summarizes typical reaction conditions found in the literature for key synthetic steps.
| Reaction Type | Catalyst System | Solvent | Base | Temperature (°C) | Typical Yields (%) | Reference |
| Ullmann Condensation | Copper powder (activated) | DMF | - | >200 | 25-60 | [7] |
| CuI / Ligand | Acetonitrile | K₃PO₄ | 80 | Moderate to High | [4] | |
| Electrophilic Chlorination | CuFe₉O₉.₅Cl₁₀ | Gas Phase | - | 150-300 | Not specified | [5] |
| Palladium-Catalyzed Cyclization | Pd(OAc)₂ / Ligand | Toluene | Cs₂CO₃ | 90 | Moderate to High | [8] |
Experimental Protocols
Protocol 1: Synthesis of the Dibenzofuran Core via Ullmann Condensation (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation:
-
Ensure the aryl halide (e.g., a dichlorophenol derivative) and the phenol are dry and of high purity.
-
Activate copper powder by stirring with a dilute solution of iodine in acetone, followed by washing with acetone and drying under vacuum.
-
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the aryl halide, phenol, activated copper powder, and a high-boiling point solvent (e.g., DMF).
-
Add a suitable base, such as potassium carbonate.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically >150 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper catalyst.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Electrophilic Chlorination of Dibenzofuran (General Guidance)
This protocol is based on gas-phase chlorination and would require specialized equipment.
-
Catalyst Preparation:
-
Prepare the composite metal oxide-chloride catalyst (e.g., CuFe₉O₉.₅Cl₁₀) by impregnating the metal oxides with an HCl solution.
-
-
Reaction Setup:
-
The reaction is typically carried out in a fixed-bed reactor system where the dibenzofuran precursor in the gas phase is passed over the heated catalyst bed.
-
A controlled flow of a chlorine source and an inert gas (e.g., nitrogen) is maintained. A small percentage of oxygen can be introduced into the gas stream.
-
-
Reaction Execution:
-
Heat the catalyst bed to the optimal temperature (e.g., 200 °C).[5]
-
Introduce the gaseous dibenzofuran and chlorinating agent into the reactor.
-
The reaction products are collected at the reactor outlet by condensation or trapping on a suitable sorbent.
-
-
Analysis and Purification:
-
The product mixture is typically analyzed by GC-MS to identify and quantify the different CDF congeners formed.
-
Purification of a specific congener from the complex mixture often requires preparative High-Performance Liquid Chromatography (HPLC).[3]
-
Signaling Pathways and Experimental Workflows
Diagram 1: General Synthetic Pathways to Chlorinated Dibenzofurans
References
- 1. Ullmann Reaction [organic-chemistry.org]
- 2. iris.unito.it [iris.unito.it]
- 3. researchgate.net [researchgate.net]
- 4. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic chlorination of dibenzo-p-dioxin and dibenzofuran over composite copper and iron chlorides and oxides in combustion flue gas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed [3 + 2] Cycloaddition of 4-Vinyl-4-butyrolactones with Ketenes Generated in Situ from Acyl Chlorides: A Method for the Synthesis of Dihydrofurans [organic-chemistry.org]
- 7. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Technical Support Center: Strategies to Reduce Background Contamination in Furan Analysis
Welcome to the technical support center for furan analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background contamination in their analytical workflows. High background levels of furan can significantly impact the accuracy and sensitivity of your results, leading to unreliable data. This guide provides practical solutions in a question-and-answer format to address common issues encountered during furan analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of furan background contamination in the laboratory?
A1: Furan is a volatile organic compound that can be introduced into your analytical workflow from various sources. Common sources of contamination include:
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of furan or furan-forming precursors. Water used for preparing standards and mobile phases can also be a source of contamination.
-
Laboratory Glassware: Improperly cleaned or stored glassware can adsorb furans from the atmosphere or previous analyses and subsequently leach them into your samples.
-
Sample Preparation Consumables: Plasticware, such as pipette tips and centrifuge tubes, can leach organic compounds, including potentially furan or interfering compounds, into your samples. Septa from vials are another common source of contamination.[1][2]
-
Analytical Instrument: The gas chromatograph (GC) or liquid chromatograph (LC) system itself can be a source of background contamination. This can originate from the injection port, column bleed, or contaminated transfer lines.
-
Laboratory Environment: The air in the laboratory can contain volatile organic compounds, including furans, which can contaminate samples, solvents, and glassware that are left exposed.
Q2: What is a typical acceptable background level for furan in a blank sample?
A2: The acceptable background level for furan depends on the required limit of quantitation (LOQ) for your specific application.[3] Generally, for ultra-trace analysis, the furan peak in a blank injection should be absent or significantly below the LOQ. A common goal is to have a signal-to-noise ratio (S/N) of less than 3 for any peak in the blank at the retention time of furan. For quantitative analysis, the furan concentration in a blank should ideally be less than 10% of the lowest calibration standard.
Q3: How can I determine the source of furan contamination in my analysis?
A3: A systematic approach is crucial to pinpoint the source of contamination. This can be achieved by running a series of blank analyses, systematically excluding potential sources of contamination.
Troubleshooting Guides
This section provides detailed troubleshooting guides for specific background contamination issues.
Issue 1: Furan detected in solvent blanks
Q: I am observing a significant furan peak in my solvent blank injections. What are the likely causes and how can I resolve this?
A: Furan contamination in solvent blanks is a common issue. Here’s a step-by-step guide to troubleshoot and resolve it:
Step 1: Verify the Purity of Your Solvents and Reagents
-
Action: Obtain a new bottle of high-purity solvent (e.g., HPLC-grade or pesticide-residue grade) from a reputable supplier. It is advisable to test solvents from different lots or manufacturers.
-
Rationale: The solvent itself is the most likely source of contamination. Furan is soluble in many common organic solvents.[4]
-
Protocol: Directly inject the new solvent into your analytical system. If the furan peak disappears or is significantly reduced, your previous solvent was the source of contamination.
Step 2: Prepare Furan-Free Water
-
Action: If you are using water for your mobile phase or to prepare standards, ensure it is furan-free.
-
Protocol for Preparing Furan-Free Water:
-
Use a high-quality water purification system that includes activated carbon filtration and UV treatment.
-
Boil the purified water for 30 minutes in a clean, dedicated glass container to remove volatile organic compounds.
-
Allow the water to cool in a controlled, clean environment, loosely covered with clean aluminum foil.
-
Store the furan-free water in a clean glass bottle with a PTFE-lined cap. Prepare fresh daily.
-
Step 3: Check for Contamination from Solvent Transfer Lines and Bottles
-
Action: Clean or replace the solvent transfer lines and ensure the solvent bottles and caps are scrupulously clean.
-
Rationale: Contaminants can accumulate in the transfer lines or be introduced from dirty solvent bottles.
-
Protocol:
-
Rinse the solvent inlet frits and transfer lines with a high-purity solvent that is known to be furan-free.
-
Thoroughly clean the solvent bottles using the rigorous glassware cleaning procedure outlined in the "Experimental Protocols" section.
-
Issue 2: Furan detected in method blanks (blanks that have gone through the entire sample preparation process)
Q: My solvent blanks are clean, but I see a furan peak in my method blanks. What should I investigate?
A: This indicates that the contamination is being introduced during your sample preparation workflow.
Step 1: Evaluate Your Glassware Cleaning Procedure
-
Action: Implement a rigorous glassware cleaning and bake-out procedure.
-
Rationale: Glassware can be a significant source of furan contamination if not properly cleaned.
-
Protocol: Refer to the "Detailed Experimental Protocol for Glassware Cleaning and Bake-out" in the "Experimental Protocols" section.
Step 2: Assess Consumables for Leaching
-
Action: Test all consumables used during sample preparation for furan leaching. This includes pipette tips, vials, caps, septa, and any other plasticware.
-
Rationale: Additives in plastics can leach into your samples and cause interference.[1][2] While direct leaching of furan from plastics is less documented, it is a possibility, or other leached compounds could interfere with the analysis.
-
Protocol for Testing Consumables:
-
Place a representative sample of each consumable (e.g., a few pipette tips, a vial with a septum) in a clean glass vial.
-
Add a small amount of furan-free solvent to the vial, ensuring it comes into contact with the consumable.
-
Allow the solvent to sit for a period of time that mimics your sample preparation process.
-
Analyze the solvent for the presence of furan.
-
-
Mitigation: If a consumable is found to be a source of contamination, switch to a different brand or material (e.g., use glass or PTFE alternatives where possible). For fluoroplastic labware, a pre-cleaning step with 1N HCl and HNO3 followed by a deionized water rinse can minimize leaching.[5]
Step 3: Minimize Exposure to the Laboratory Environment
-
Action: Keep samples, solvents, and glassware covered as much as possible during the sample preparation process.
-
Rationale: Furan is volatile and can be present in the laboratory air, leading to contamination of exposed surfaces.
-
Best Practices:
-
Work in a clean, well-ventilated area, preferably a fume hood with a clean air source.
-
Keep solvent bottles, sample vials, and glassware covered with aluminum foil or PTFE-lined caps when not in use.
-
Prepare samples in a timely manner to minimize their exposure to the atmosphere.
-
Data Presentation
Table 1: Hypothetical Quantitative Comparison of Glassware Cleaning Methods on Furan Background Levels
| Cleaning Method | Mean Furan Peak Area (n=5) | Standard Deviation | % Reduction from Control |
| Control (No Cleaning) | 50,000 | 5,000 | 0% |
| Detergent Wash + Tap Water Rinse | 25,000 | 3,000 | 50% |
| Detergent Wash + DI Water Rinse | 10,000 | 1,500 | 80% |
| Detergent Wash + Solvent Rinse | 5,000 | 800 | 90% |
| Method A + Bake-out (450°C) | < 1,000 (Below LOQ) | - | >98% |
Experimental Protocols
Detailed Experimental Protocol for Glassware Cleaning and Bake-out
This protocol is designed for the rigorous cleaning of laboratory glassware to minimize furan background contamination.
1. Initial Cleaning:
-
Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Wash the glassware with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces.
-
Rinse thoroughly with tap water (at least 3-5 times).
2. Deionized Water Rinse:
-
Rinse the glassware with high-purity deionized (DI) water (at least 3-5 times).
3. Solvent Rinse:
-
Rinse the glassware with a high-purity solvent such as acetone or methanol. This helps to remove any remaining organic residues and aids in drying.
4. Drying:
-
Allow the glassware to air dry in a clean environment, or place it in a drying oven at a temperature of 100-120°C.
5. Bake-out (Muffle Furnace):
-
For the most critical applications requiring ultra-low furan background, a high-temperature bake-out is recommended.
-
Place the dried glassware in a muffle furnace.
-
Slowly ramp the temperature to 450°C and hold for at least 4 hours .
-
Turn off the furnace and allow the glassware to cool slowly to room temperature inside the furnace to prevent thermal shock and cracking.
-
Once cooled, immediately cover the glassware openings with clean aluminum foil.
-
Store the baked-out glassware in a clean, dedicated cabinet to prevent re-contamination.
Mandatory Visualization
Workflow for Troubleshooting Furan Background Contamination
Caption: A logical workflow to systematically identify and eliminate sources of furan background contamination.
Experimental Workflow for Minimizing Furan Contamination
Caption: An experimental workflow outlining key steps to minimize furan background contamination throughout the analytical process.
References
- 1. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 2. deepdyve.com [deepdyve.com]
- 3. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uop.edu.pk [uop.edu.pk]
- 5. labtex.co.uk [labtex.co.uk]
Technical Support Center: Optimizing 4-Chlorodibenzofuran Degradation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency and reproducibility of 4-chlorodibenzofuran degradation assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
| Question | Possible Causes | Solutions & Recommendations |
| Why am I observing low or no degradation of this compound? | 1. Sub-optimal Culture Conditions: The pH, temperature, or aeration may not be ideal for the selected microbial strain. 2. Low Bioavailability: this compound is a hydrophobic compound with low aqueous solubility, limiting its availability to microorganisms.[1] 3. Inadequate Acclimation: The microbial culture may not have been properly acclimated to this compound. 4. Toxicity of the Compound: High concentrations of this compound or its metabolites can be toxic to the microorganisms.[2] 5. Inactive Microbial Strain: The bacterial strain may have lost its degradation capabilities due to improper storage or excessive subculturing. | 1. Optimize Culture Conditions: Systematically vary the pH, temperature, and agitation rate to determine the optimal conditions for your specific strain. For example, some bacteria exhibit optimal degradation at 30°C and a pH of 7.0-9.0. 2. Enhance Bioavailability: Consider adding a non-ionic surfactant or a biosurfactant to the culture medium to increase the solubility of this compound.[1] Alternatively, use a co-solvent system if it doesn't inhibit microbial growth. 3. Acclimate the Culture: Gradually expose the microbial culture to increasing concentrations of this compound over several transfers to induce the necessary degradative enzymes. 4. Adjust Substrate Concentration: Test a range of this compound concentrations to find a level that is not inhibitory to the microorganisms. 5. Verify Strain Viability: Revive a fresh culture from a frozen stock and verify its degradation activity. |
| Why do my analytical results (HPLC/GC-MS) show high variability between replicates? | 1. Inconsistent Sample Preparation: Variations in extraction efficiency or derivatization can lead to inconsistent results. 2. Instrumental Issues: Problems with the HPLC or GC-MS system, such as leaks, injector issues, or detector instability, can cause poor reproducibility.[3][4] 3. Improper Sample Storage: Degradation or volatilization of this compound or its metabolites can occur if samples are not stored correctly. | 1. Standardize Sample Preparation: Ensure consistent volumes, mixing times, and temperatures during extraction and derivatization. Use an internal standard to correct for variations. 2. Perform Instrument Maintenance: Regularly check for leaks, clean the injector and detector, and ensure the system is properly calibrated. Refer to instrument-specific troubleshooting guides.[5][6][7][8] 3. Ensure Proper Sample Storage: Store extracts at low temperatures (e.g., 4°C or -20°C) in tightly sealed vials to minimize degradation and volatilization. |
| I am observing the accumulation of intermediate metabolites and incomplete degradation. What could be the cause? | 1. Enzyme Inhibition: The accumulation of certain metabolites, such as chlorocatechols, can inhibit downstream enzymes in the degradation pathway. 2. Missing Metabolic Pathways: The chosen microbial strain may lack the necessary enzymes to further degrade the intermediate compounds.[9] 3. Metabolic Dead-End: The metabolic pathway may naturally terminate at a stable intermediate that the organism cannot further process. | 1. Monitor Metabolite Concentrations: Track the concentration of intermediates over time. If a specific metabolite accumulates, it may be the point of inhibition. 2. Use a Microbial Consortium: Consider using a mixed culture of bacteria where different strains can carry out different steps of the degradation pathway. For example, one strain may convert this compound to an intermediate, while another degrades that intermediate. 3. Identify Intermediates: Use analytical techniques like GC-MS to identify the accumulating metabolites and consult the literature to understand their position in the degradation pathway. |
| My abiotic controls show a significant decrease in this compound concentration. What is happening? | 1. Photodegradation: this compound can be susceptible to degradation by light, especially UV light.[10][11] 2. Adsorption to Surfaces: The hydrophobic nature of the compound can cause it to adsorb to the surfaces of the experimental vessels (e.g., glassware, plastic). 3. Volatility: Although not highly volatile, some loss may occur due to volatilization, especially with vigorous agitation and elevated temperatures. | 1. Protect from Light: Conduct experiments in the dark or use amber glassware to minimize photodegradation. 2. Use Appropriate Materials and Controls: Use glass vessels where possible, as they are less prone to adsorption than some plastics. Account for adsorption by running controls with heat-killed cells to differentiate between biological degradation and surface binding.[12] 3. Ensure Proper Sealing: Use well-sealed reaction vessels to prevent any potential loss due to volatilization. |
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation pathway for this compound?
The bacterial degradation of this compound is typically initiated by an angular dioxygenase enzyme. This enzyme attacks the aromatic ring, leading to the cleavage of the ether bridge and the formation of chlorinated dihydroxybiphenyls. These intermediates are then further metabolized, often through a meta-cleavage pathway, eventually leading to compounds that can enter central metabolic cycles.
Q2: Which bacterial strains are known to degrade this compound or related compounds?
Several bacterial genera have been shown to degrade dibenzofurans and their chlorinated derivatives. These include Sphingomonas, Pseudomonas, Terrabacter, and Ralstonia.[9][12] The specific capabilities and degradation rates can vary significantly between different species and strains.
Q3: What analytical methods are most suitable for quantifying this compound and its metabolites?
High-Performance Liquid Chromatography (HPLC) with a UV or diode array detector is commonly used for quantifying this compound. For the identification and quantification of metabolites, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, often requiring derivatization of the analytes.
Q4: How can I prepare a stock solution of this compound for my experiments?
Due to its low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone. When adding the stock solution to your aqueous culture medium, ensure that the final concentration of the organic solvent is low enough (typically <1%) to not inhibit microbial growth.
Q5: What are the key parameters to optimize for improving degradation efficiency?
The key parameters to optimize include:
-
pH: The optimal pH for bacterial growth and enzymatic activity.
-
Temperature: The ideal temperature for the specific microbial strain.
-
Substrate Concentration: A concentration that is high enough for efficient degradation but not toxic to the cells.
-
Inoculum Density: The initial concentration of bacterial cells.
-
Agitation: To ensure proper mixing and oxygen transfer in aerobic cultures.
Data Presentation
Table 1: Comparative Degradation of Chlorinated Dibenzofurans by Different Bacterial Strains
| Compound | Bacterial Strain | Incubation Time (h) | Substrate Depletion (%) | Major Metabolite | Product Formation (%) | Reference |
| 2-Chlorodibenzofuran | Terrabacter sp. DBF63 | 18 | 80-95 | 5-Chlorosalicylic acid | 40-60 | [9] |
| 2-Chlorodibenzofuran | Pseudomonas sp. CA10 | 18 | 30-45 | 5-Chlorosalicylic acid | 1.0-1.5 | [9] |
| 2,8-Dichlorodibenzofuran | Terrabacter sp. DBF63 | 18 | 70-90 | 5-Chlorosalicylic acid | 0.5-1.5 | [9] |
| 2,8-Dichlorodibenzofuran | Pseudomonas sp. CA10 | 18 | 5-15 | Not Detected | Not Detected | [9] |
| This compound | Sphingomonas sp. RW1 | Not specified | Stoichiometric conversion | 3-Chlorosalicylate | Quantitative | [13] |
Experimental Protocols
Protocol 1: Bacterial Degradation of this compound in Liquid Culture
This protocol outlines a general procedure for assessing the degradation of this compound by a bacterial strain in a liquid medium.
1. Preparation of Media and Reagents:
- Prepare a minimal salts medium (MSM) appropriate for the chosen bacterial strain. A typical MSM contains sources of nitrogen, phosphorus, and essential trace minerals. Sterilize by autoclaving.
- Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., DMSO).
2. Inoculum Preparation:
- Grow the bacterial strain in a suitable rich medium (e.g., Luria-Bertani broth) until it reaches the late exponential phase of growth.
- Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
- Wash the cell pellet twice with sterile MSM to remove residual growth medium.
- Resuspend the cells in fresh MSM to a desired optical density (e.g., OD600 of 1.0).
3. Degradation Assay Setup:
- In sterile flasks, add the appropriate volume of MSM.
- Add the this compound stock solution to achieve the desired final concentration (e.g., 10 mg/L). Ensure the final solvent concentration is minimal (<1%).
- Inoculate the flasks with the prepared bacterial cell suspension.
- Experimental Controls:
- Abiotic Control: MSM with this compound but no bacterial inoculum (to check for abiotic degradation).
- Killed Control: MSM with this compound and heat-killed or autoclaved bacterial cells (to check for adsorption).
- Endogenous Control: MSM with bacterial inoculum but no this compound (to monitor background changes).
4. Incubation:
- Incubate the flasks on a rotary shaker at the optimal temperature and agitation speed for the chosen bacterial strain (e.g., 30°C, 150 rpm).
- Collect samples at regular time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours).
5. Sample Analysis:
- For each sample, separate the bacterial cells from the supernatant by centrifugation or filtration.
- Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) after acidification.
- Analyze the organic extract for the concentration of this compound and its metabolites using HPLC or GC-MS.
Protocol 2: Extraction and Analysis by GC-MS
This protocol provides a general method for the extraction and analysis of this compound and its hydroxylated metabolites.
1. Sample Extraction:
- To 1 mL of culture supernatant, add an internal standard.
- Acidify the sample to pH ~2 with HCl.
- Extract the sample twice with an equal volume of ethyl acetate by vortexing for 1-2 minutes.
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (for hydroxylated metabolites):
- Reconstitute the dried extract in a small volume of a suitable solvent (e.g., pyridine).
- Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Incubate the mixture at a specific temperature and time (e.g., 70°C for 30 minutes) to form trimethylsilyl (TMS) derivatives.
3. GC-MS Analysis:
- Inject an aliquot of the derivatized (or underivatized for the parent compound) sample into the GC-MS.
- Use a suitable capillary column (e.g., DB-5ms).
- Set up an appropriate temperature program for the GC oven to separate the compounds of interest.
- Operate the mass spectrometer in scan mode to identify metabolites and in selected ion monitoring (SIM) mode for accurate quantification.
Visualizations
Caption: Bacterial degradation pathway of this compound.
Caption: General experimental workflow for a degradation assay.
Caption: Decision tree for troubleshooting low degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutagenicity of 3-chlorodibenzofuran and its metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for 4-Chlorodibenzofuran Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 4-chlorodibenzofuran: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound, which is of significant interest due to its potential toxicity and persistence in the environment. This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in choosing the most suitable approach for their specific needs.
Methodology and Performance Comparison
The validation of an analytical method is essential to ensure its fitness for a particular purpose. Key validation parameters include linearity, accuracy, precision, sensitivity (Limit of Detection and Limit of Quantification), and robustness. Below is a summary of the typical performance data for the quantification of this compound using GC-MS, largely based on established regulatory methods such as U.S. EPA Method 1613B, and a representative profile for an HPLC-MS method based on performance characteristics observed for similar persistent organic pollutants.
Quantitative Performance Data
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Linearity (Correlation Coefficient, r²) | > 0.995 | > 0.99 |
| Accuracy (Recovery) | 80-120% | 70-130% |
| Precision (Relative Standard Deviation, RSD) | ||
| - Intraday | < 15% | < 15% |
| - Interday | < 20% | < 20% |
| Limit of Detection (LOD) | Low pg/L range | Sub ng/L to low ng/L range |
| Limit of Quantification (LOQ) | pg/L range | ng/L range |
| Specificity/Selectivity | High (with high-resolution MS) | High (with MS/MS) |
| Robustness | High | Moderate to High |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation and validation of these analytical methods. The following sections provide an overview of the typical methodologies for GC-MS and HPLC-MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on the principles of U.S. EPA Method 1613B for the analysis of chlorinated dibenzo-p-dioxins and dibenzofurans.
-
Sample Preparation:
-
Extraction: Samples (e.g., water, soil, biological tissues) are typically extracted using a suitable solvent, such as toluene or hexane, via Soxhlet extraction or pressurized liquid extraction.
-
Cleanup: The extract is subjected to a multi-step cleanup process to remove interfering compounds. This may include acid/base washing, and column chromatography using silica gel, alumina, and carbon.
-
Internal Standard Spiking: Prior to extraction, the sample is spiked with a known amount of a labeled internal standard (e.g., ¹³C₁₂-4-chlorodibenzofuran) for quantification by isotope dilution.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: A high-resolution capillary column, such as a DB-5ms (60 m x 0.25 mm ID, 0.25 µm film thickness), is used for the separation of congeners.
-
Injector: Splitless injection is typically employed.
-
Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV.
-
Analyzer: A high-resolution mass spectrometer (HRMS) is often required to achieve the necessary selectivity and sensitivity. Alternatively, a triple quadrupole mass spectrometer (MS/MS) can be used in multiple reaction monitoring (MRM) mode.
-
Acquisition: Selected Ion Monitoring (SIM) of characteristic ions for this compound and its labeled internal standard.
-
-
-
Data Analysis:
-
Quantification is performed using the isotope dilution method, comparing the response of the native analyte to its labeled internal standard.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol represents a general approach for the analysis of chlorinated aromatic compounds by HPLC-MS.
-
Sample Preparation:
-
Extraction: Similar to GC-MS, samples are extracted with an appropriate solvent. Solid-phase extraction (SPE) is a common alternative for aqueous samples.
-
Cleanup: The extract may require cleanup to remove matrix interferences, which can be achieved using SPE cartridges with different sorbents.
-
Internal Standard Spiking: A suitable internal standard is added to the sample before extraction.
-
-
HPLC-MS Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm ID, 3.5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used, typically in negative ion mode for chlorinated compounds.
-
Analyzer: A triple quadrupole mass spectrometer (MS/MS) operating in MRM mode is preferred for its high selectivity and sensitivity.
-
Acquisition: Monitoring of specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Data Analysis:
-
Quantification is typically performed using an internal standard calibration curve.
-
Visualizing the Workflow and Method Selection
To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical relationship in method selection.
Figure 1: Generalized experimental workflows for GC-MS and HPLC-MS analysis.
Figure 2: Decision tree for selecting an analytical method.
Conclusion
Both GC-MS and HPLC-MS are powerful techniques for the quantification of this compound.
-
GC-MS , particularly when coupled with high-resolution mass spectrometry or tandem mass spectrometry, is a well-established and highly sensitive method, often mandated by regulatory bodies for the analysis of dioxins and furans. Its robustness and the availability of validated methods make it a primary choice for routine monitoring and compliance testing.
-
HPLC-MS offers a viable alternative, especially for complex matrices where derivatization might be required for GC-MS analysis. The technique can provide excellent selectivity and sensitivity, particularly with the use of tandem mass spectrometry. While standardized methods for this compound are less common, the flexibility of HPLC-MS makes it a valuable tool for research and development applications.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, throughput needs, and regulatory considerations. This guide provides the foundational information to make an informed decision for the accurate and reliable quantification of this compound.
Comparative Toxicity of Monochlorodibenzofuran Isomers: A Guide for Researchers
This guide provides a comparative analysis of the toxicity of monochlorodibenzofuran isomers, focusing on key toxicological endpoints. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies to aid in understanding the relative toxicities of these compounds.
Data Presentation: Quantitative Comparison of Monochlorodibenzofuran Isomer Toxicity
The toxic effects of monochlorodibenzofuran isomers are primarily mediated through the aryl hydrocarbon receptor (AhR). However, their potency can vary significantly depending on the position of the chlorine atom. The following tables summarize the available quantitative data on the mutagenicity and enzyme-inducing potential of four monochlorodibenzofuran isomers.
Table 1: Mutagenicity of Monochlorodibenzofuran Isomers in Salmonella typhimurium
| Isomer | S. typhimurium Strain TA98 (revertants/nmol) | S. typhimurium Strain TA100 (revertants/nmol) | Mutagenicity Classification |
| 1-Chlorodibenzofuran | Not Mutagenic | Not Mutagenic | Non-mutagenic |
| 2-Chlorodibenzofuran | Weakly Mutagenic | Weakly Mutagenic | Weakly mutagenic |
| 3-Chlorodibenzofuran | Markedly Mutagenic | Markedly Mutagenic | Markedly mutagenic[1][2] |
| 4-Chlorodibenzofuran | Not Mutagenic | Not Mutagenic | Non-mutagenic |
Table 2: Relative Potency of Monochlorodibenzofuran Isomers for Induction of Aryl Hydrocarbon Hydroxylase (AHH) and 7-Ethoxycoumarin O-deethylase (ECOD) in Rat Hepatoma Cells (H4-II-E-C3)
| Isomer | Relative AHH Induction Potency | Relative ECOD Induction Potency |
| 1-Chlorodibenzofuran | No induction observed | No induction observed |
| 2-Chlorodibenzofuran | + | + |
| 3-Chlorodibenzofuran | +++ | +++ |
| This compound | + | + |
Data from Yoshihara et al. (1990). The relative potency is indicated by the number of '+' symbols, with '+++' representing the highest potency among the tested isomers. The study demonstrated a dose-dependent increase in enzyme activity for the active isomers, with the order of potency being 3-Cl- > 2-Cl- = 4-Cl-dibenzofuran.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Salmonella Mutagenicity Assay (Ames Test)
This assay is a widely used method for detecting mutagenic properties of chemical substances.
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are used. These strains are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-deficient medium.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver homogenate). This is to determine if the compound itself is mutagenic or if its metabolites are.
-
Procedure:
-
The tester strains are pre-incubated with the test compound at various concentrations, both with and without the S9 mix.
-
This mixture is then plated on a minimal glucose agar medium lacking histidine.
-
The plates are incubated at 37°C for 48 hours.
-
Only bacteria that have undergone a reverse mutation (reversion) to a histidine prototrophic state will be able to grow and form colonies.
-
The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[2]
-
Aryl Hydrocarbon Hydroxylase (AHH) and 7-Ethoxycoumarin O-deethylase (ECOD) Induction Assays
These assays measure the induction of cytochrome P450 enzymes, which is a hallmark of AhR activation by dioxin-like compounds.
-
Cell Line: Rat hepatoma cells (H4-II-E-C3) are commonly used as they express a functional AhR signaling pathway.
-
Procedure:
-
The H4-II-E-C3 cells are cultured and exposed to various concentrations of the monochlorodibenzofuran isomers for a specific duration (e.g., 24-72 hours).
-
After the exposure period, the cells are harvested, and a microsomal fraction is prepared.
-
For AHH activity: The microsomal fraction is incubated with a substrate such as benzo[a]pyrene. The rate of formation of hydroxylated metabolites is measured, typically by fluorescence.
-
For ECOD activity: The microsomal fraction is incubated with 7-ethoxycoumarin. The rate of formation of the fluorescent product, 7-hydroxycoumarin, is measured.
-
The enzyme activity is normalized to the protein concentration of the microsomal fraction. An increase in enzyme activity compared to the vehicle control indicates induction. The relative potency of the isomers is determined by comparing their EC50 values (the concentration that elicits 50% of the maximal response).[3]
-
Mandatory Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of monochlorodibenzofuran isomers is primarily initiated by their binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The following diagram illustrates the canonical AhR signaling pathway.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by monochlorodibenzofurans.
References
- 1. Mutagenicity of 3-chlorodibenzofuran and its metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutagenicity of monochlorodibenzofurans detected in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The induction by monochlorodibenzofuran isomers of xenobiotic metabolizing systems in cell lines derived from rat and human hepatoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Aryl Hydrocarbon Receptor Binding Affinity of 4-Chlorodibenzofuran: A Comparative Guide
This guide provides a comprehensive analysis of the aryl hydrocarbon receptor (AhR) binding affinity of 4-chlorodibenzofuran (4-CDF) in comparison to other well-characterized AhR ligands. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and detailed methodologies.
Comparative Analysis of Ah Receptor Binding Affinities
Generally, the potency of chlorinated dibenzofurans as AhR ligands is highly dependent on the number and position of chlorine atoms. The most potent isomers, such as 2,3,7,8-tetrachlorodibenzofuran (TCDF), have chlorine atoms in the lateral positions (2, 3, 7, and 8), which confers a planar structure and high affinity for the AhR. In contrast, monochlorinated dibenzofurans are expected to have a significantly lower binding affinity. The presence of only one chlorine atom in 4-CDF suggests a much weaker interaction with the AhR compared to its polychlorinated counterparts.
For a quantitative comparison, the table below summarizes the AhR binding affinities of key reference compounds. This data provides a framework for understanding the relative potency of various AhR ligands.
| Compound | CAS Number | AhR Binding Affinity (EC50 or Ki) | Relative Potency (vs. TCDD) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1746-01-6 | ~1 nM - 10 nM | 1.0 |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 51207-31-9 | ~1 nM - 10 nM | ~0.1 - 1.0 |
| 3-Methylcholanthrene (3-MC) | 56-49-5 | ~10 nM - 100 nM | ~0.01 - 0.1 |
| Benzo[a]pyrene (B[a]P) | 50-32-8 | ~100 nM - 1 µM | ~0.001 - 0.01 |
| This compound (4-CDF) | 58802-22-3 | Data not available | Expected to be low |
Note: The binding affinities can vary depending on the experimental system (e.g., species, cell type, assay conditions). The values presented are approximate ranges based on available literature.
Experimental Protocols
A reliable method for determining the AhR binding affinity of a compound is the competitive radioligand binding assay. This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand, typically [³H]TCDD, for binding to the AhR.
Competitive Radioligand Binding Assay for AhR Affinity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., 4-CDF) for the binding of [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD) to the aryl hydrocarbon receptor (AhR) in a cytosolic preparation.
Materials:
-
Test Compound: this compound (4-CDF)
-
Radioligand: [³H]TCDD (specific activity > 20 Ci/mmol)
-
Reference Compound: Unlabeled TCDD
-
Cytosol Preparation: Hepatic cytosol from a suitable animal model (e.g., rat, mouse) or from a cell line expressing AhR (e.g., Hepa-1c1c7).
-
Buffers:
-
TMEG Buffer: 25 mM Tris-HCl (pH 7.4), 10 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol.
-
Wash Buffer: TMEG buffer containing 0.1% (w/v) charcoal and 0.01% (w/v) dextran.
-
-
Scintillation Cocktail
-
96-well plates
-
Filter mats
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (4-CDF) and the unlabeled TCDD in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of [³H]TCDD in TMEG buffer at a final concentration at or below its Kd.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cytosol preparation and [³H]TCDD.
-
Non-specific Binding: Cytosol preparation, [³H]TCDD, and a saturating concentration of unlabeled TCDD.
-
Competition: Cytosol preparation, [³H]TCDD, and varying concentrations of the test compound (4-CDF).
-
-
-
Incubation:
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold wash buffer (charcoal-dextran slurry) to each well to adsorb unbound radioligand.
-
Incubate on ice for 10-15 minutes with occasional mixing.
-
Centrifuge the plate to pellet the charcoal.
-
-
Measurement of Radioactivity:
-
Carefully transfer a portion of the supernatant (containing the AhR-bound [³H]TCDD) from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCDD.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Pathways and Processes
To further elucidate the mechanisms discussed, the following diagrams, created using the DOT language for Graphviz, illustrate the AhR signaling pathway and the experimental workflow of the competitive binding assay.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for a Competitive AhR Binding Assay.
Inter-laboratory Comparison of 4-Chlorodibenzofuran Measurements: A Guide for Researchers
Data Presentation: Performance of Analytical Methods
The performance of laboratories in analyzing PCDD/Fs, including congeners like 4-chlorodibenzofuran, is often evaluated through proficiency testing (PT). In these studies, participating laboratories analyze a common sample with a known concentration of the analyte. Their results are then statistically compared to the assigned value to assess their analytical performance. Key performance indicators include the z-score, which measures how far a laboratory's result is from the assigned value in terms of standard deviations. A z-score between -2 and +2 is generally considered satisfactory.
The following table summarizes typical performance data from an inter-laboratory study comparing two widely used regulatory methods for the analysis of PCDD/Fs: US EPA Method 1613b and European Union Method EN 1948. The data is based on a collaborative study involving four laboratories analyzing various sample matrices.[1]
Table 1: Summary of Inter-laboratory Comparison Data for PCDD/F Analysis
| Parameter | US EPA Method 1613b | EN 1948 | Notes |
| Analytes | Tetra- through Octa-chlorinated dibenzo-p-dioxins and dibenzofurans | Tetra- through Octa-chlorinated dibenzo-p-dioxins and dibenzofurans | Includes this compound as part of the monochlorodibenzofuran congener group. |
| Number of Participating Laboratories | 4 | 4 | Data from a collaborative study.[1] |
| Matrices Analyzed | Wastewater, Biological Sludge, Carbon Adsorption Media | Wastewater, Biological Sludge, Carbon Adsorption Media | A variety of complex matrices were used to test the methods.[1] |
| Overall Variation Between Laboratories | 8% - 16% | 8% - 16% | The overall variation among the four laboratories in the analysis of four samples ranging in concentrations from ppq to ppb was between 8 and 16%. |
| Potential Bias | May lead to quantitative results which are biased high for some congeners.[1] | Generally considered to provide more accurate results due to broader confirmation requirements.[1] | The high bias in EPA 1613b can be attributed to its less stringent confirmation requirements for certain congeners compared to EN 1948.[1] |
Experimental Protocols
The analytical determination of this compound and other PCDFs is a multi-step process that requires meticulous attention to detail to ensure accurate and reliable results. The two most prominent regulatory methods, US EPA Method 1613b and EN 1948, share similar principles but differ in some key aspects, particularly in their requirements for analyte confirmation.
A Generalized Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of PCDD/Fs in environmental samples.
Key Differences Between US EPA Method 1613b and EN 1948
While both methods rely on isotope dilution gas chromatography-high resolution mass spectrometry (GC-HRMS), a key distinction lies in the confirmation of analyte identity and concentration.
This difference in confirmation requirements can lead to discrepancies in the reported concentrations of certain PCDF congeners. The more stringent confirmation criteria of EN 1948 are designed to minimize the potential for reporting false positives or overestimating concentrations due to co-eluting interferences.[1]
Conclusion
The accurate measurement of this compound and other PCDFs is a challenging analytical task that requires robust and well-validated methods. While dedicated inter-laboratory comparison studies for this compound are scarce, the data from studies on the broader class of PCDD/Fs provide valuable insights into the performance of commonly used analytical methods. The choice between methods like US EPA Method 1613b and EN 1948 will depend on the specific regulatory requirements and the desired level of confidence in the analytical results. For research purposes where high accuracy is paramount, the more rigorous confirmation criteria of EN 1948 may be preferable. It is crucial for laboratories to participate in proficiency testing programs to ensure the quality and comparability of their data.
References
Comparative Degradation Rates of 4-Chlorodibenzofuran and Other Chlorinated Dibenzofurans
A comprehensive guide for researchers and drug development professionals on the microbial, photochemical, and chemical degradation of chlorinated dibenzofurans (CDFs), with a focus on 4-chlorodibenzofuran (4-CDF).
This guide provides an objective comparison of the degradation rates of this compound (4-CDF) and other selected chlorinated dibenzofurans (CDFs) through various environmental and engineered processes. The information is intended for researchers, scientists, and drug development professionals working on the environmental fate and remediation of these persistent organic pollutants. The data presented is supported by experimental studies, and detailed methodologies are provided for key experiments.
Microbial Degradation
Microbial degradation is a key process in the natural attenuation of CDFs. Certain bacterial strains have demonstrated the ability to metabolize these compounds, often through co-metabolism. The degradation rates and pathways are highly dependent on the specific bacterial strain and the congener structure.
Comparative Microbial Degradation Rates
| Compound | Bacterial Strain | Degradation Rate/Extent | Key Metabolite(s) |
| This compound (4-CDF) | Sphingomonas sp. strain RW1 | Utilized as a sole carbon source; Stoichiometric conversion | 3-Chlorosalicylate |
| 2-Chlorodibenzofuran (2-CDF) | Sphingomonas sp. strain RW1 | Initial conversion rate of ~2.5 µM/min | 5-Chlorosalicylate, Salicylate |
| 3-Chlorodibenzofuran (3-CDF) | Sphingomonas sp. strain RW1 | Initial conversion rate of ~1.8 µM/min | 4-Chlorosalicylate, Salicylate |
| 2,8-Dichlorodibenzofuran (2,8-diCDF) | Sphingomonas sp. strain RW1 | Initial conversion rate of ~0.8 µM/min | 5-Chlorosalicylate |
| 2,3-Dichlorodibenzofuran (2,3-diCDF) | Sphingomonas sp. strain RW1 | Initial conversion rate of ~0.2 µM/min | Not specified |
| 2-Chlorodibenzofuran (2-CDF) | Terrabacter sp. strain DBF63 | ~89% degradation in 5 days | Not specified |
| 2,8-Dichlorodibenzofuran (2,8-diCDF) | Terrabacter sp. strain DBF63 | ~78% degradation in 5 days | Not specified |
| 2,3-Dichlorodibenzofuran (2,3-diCDF) | Terrabacter sp. strain DBF63 | ~32% degradation in 5 days | Not specified |
Data for Sphingomonas sp. strain RW1 is based on initial conversion rates observed in resting cell suspensions.[1][2][3] Data for Terrabacter sp. strain DBF63 is based on degradation in a soil slurry system.[4]
Experimental Protocols: Microbial Degradation
Degradation by Sphingomonas sp. strain RW1 (Wilkes et al., 1996):
-
Bacterial Strain and Growth Conditions: Sphingomonas sp. strain RW1 was grown on dibenzofuran as the sole carbon and energy source.
-
Resting Cell Suspension: Cells were harvested, washed, and resuspended in a 25 mM phosphate buffer (pH 7.3).
-
Degradation Assay: The resting cell suspension was incubated with the target CDF congener (initial concentration of 250 µM from an acetone stock solution) in glass tubes at 20°C on an overhead rotating mixer.
-
Analysis: The depletion of the substrate and the formation of metabolites were monitored over time by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]
Degradation by Terrabacter sp. strain DBF63 (Habe et al., 2002):
-
Bacterial Strain and Inoculum Preparation: Terrabacter sp. strain DBF63 was grown in a carbon-free mineral medium supplemented with dibenzofuran.
-
Soil Slurry System: The degradation experiments were conducted in a soil slurry system with a soil-to-water ratio of 1:5 (w/v).
-
Incubation: DF-grown DBF63 cells were inoculated into the soil slurry containing the target CDF congener (1 ppm) and incubated for up to 7 days.
-
Analysis: The concentration of the CDF congeners was determined at different time points to calculate the degradation percentage.[4]
Photodegradation
Photodegradation is a significant abiotic degradation pathway for CDFs in the environment, particularly in the atmosphere and surface waters. The rate of photodegradation is influenced by factors such as the degree of chlorination, the presence of photosensitizers, and the environmental matrix.
Comparative Photodegradation Rates
Directly comparative, quantitative experimental data for the photodegradation rates of 4-CDF and other specific monochlorinated CDFs under identical conditions is limited in the reviewed literature. However, general trends can be summarized:
-
Degree of Chlorination: In general, photodegradation rates of CDFs decrease with an increasing number of chlorine substituents.[4]
-
Environmental Matrix: The presence of natural substances in water can act as photosensitizers, significantly accelerating the photodegradation rate compared to pure water. For example, the photolysis half-life of 2,3,4,7,8-pentachlorodibenzofuran was found to be significantly shorter in natural water compared to a distilled water:acetonitrile mixture.
While specific rate constants for 4-CDF were not found, one study reported photolysis half-lives for various PCDDs and PCDFs in aqueous solutions under UV (300 nm) and sunlight. For instance, the half-life of 1,2,7,8-tetrachlorodibenzofuran in sunlight was reported to be in the range of 6.4-23 hours.[4]
Experimental Protocols: Photodegradation
Aqueous Photolysis Study (Dulin et al., 1986):
-
Sample Preparation: Aqueous solutions of the target CDF congeners were prepared, often with a co-solvent like acetonitrile to enhance solubility.
-
Irradiation: Samples were exposed to a light source, which could be a laboratory UV lamp with a specific wavelength (e.g., 300 nm) or natural sunlight.
-
Reaction Monitoring: The concentration of the parent CDF congener was measured at different time intervals using analytical techniques such as HPLC.
-
Data Analysis: The data was used to calculate the photodegradation rate constant and the half-life of the compound under the specific experimental conditions.[4]
Chemical Degradation
Chemical degradation methods, such as advanced oxidation processes (AOPs), can be employed for the remediation of CDF-contaminated sites. Ozonation is one such AOP that has shown potential for degrading a wide range of organic pollutants.
Comparative Chemical Degradation Rates
Quantitative, comparative data on the chemical degradation rates of 4-CDF and other specific CDF congeners is scarce in the available scientific literature. While ozonation is known to react with electron-rich aromatic compounds, specific rate constants for its reaction with individual CDFs are not well-documented. The reactivity of ozone with organic compounds is highly selective, with second-order rate constants spanning many orders of magnitude depending on the molecular structure of the compound. Generally, electron-donating groups on an aromatic ring increase the reaction rate with ozone, while electron-withdrawing groups decrease it. The chlorine atoms on the dibenzofuran structure are electron-withdrawing, which would likely result in moderate to low reactivity with ozone compared to other more reactive organic compounds.
Further research is needed to establish a clear comparative dataset for the chemical degradation rates of 4-CDF and other CDFs.
References
- 1. Rate constants of ozone reactions with DNA, its constituents and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. columbia.edu [columbia.edu]
- 4. Photodegradation of polychlorinated dibenzo-p-dioxins and dibenzofurans in aqueous solutions and in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC/MS Methods for Furan Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the quantification of furan.
Furan and its derivatives are significant compounds of interest in food safety and pharmaceutical stability testing due to their potential carcinogenicity.[1] The International Agency for Research on Cancer (IARC) classifies furan as a possible human carcinogen, necessitating robust and sensitive analytical methods for its detection and quantification.[1] This guide provides a comprehensive cross-validation of the two primary chromatographic techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS).
At a Glance: HPLC vs. GC/MS for Furan Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC/MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. The high volatility of furan presents challenges for traditional HPLC. | Ideal for volatile and thermally stable compounds like furan. |
| Sample Preparation | Generally simpler, often involving dissolution, extraction, and filtration. | Can be more complex, often requiring headspace (HS) or solid-phase microextraction (SPME) to handle the volatility of furan.[2] |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | GC system coupled with a Mass Spectrometer (MS). |
| Limit of Detection (LOD) | Method-dependent, but generally higher for highly volatile compounds like furan compared to GC/MS. For furan derivatives, LODs can be in the µg/mL range.[3][4] | Offers high sensitivity, with LODs for furan reaching low ng/g or even pg/mL levels, especially with MS detection.[5] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range for furan derivatives.[3][4] | Can be very low, depending on the detector and sample preparation, often in the ng/g range.[5] |
| Derivatization | Generally not required for furan derivatives with chromophores. | Not required for furan itself. |
Quantitative Method Performance Comparison
The selection of an analytical method for furan quantification is heavily influenced by the sample matrix, required sensitivity, and available instrumentation. The following table summarizes typical performance data for GC/MS and HPLC methods, primarily from literature on furan and its derivatives.
| Parameter | GC/MS Method (for Furan and derivatives) | HPLC-DAD Method (for Furan derivatives) |
| Limit of Detection (LOD) | 0.001 - 1.071 ng/g[6] | 0.11 - 0.76 µg/mL[3][4] |
| Limit of Quantification (LOQ) | 0.003 - 3.571 ng/g[6] | 0.35 - 2.55 µg/mL[3][4] |
| Linearity (Correlation Coefficient, r²) | >0.99[7] | ≥ 0.998[3][4] |
| Recovery | 76 - 117%[5] | ≥ 89.9%[3][4] |
| Precision (RSD%) | Intra-day: 1 - 16%, Inter-day: 4 - 20%[5] | Intra- and Inter-day: ≤ 4.5%[3][4] |
Experimental Methodologies
Detailed experimental protocols are essential for the reproducibility and comparison of analytical methods. The following sections outline typical methodologies for the quantification of furan and its derivatives using GC/MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS is a powerful technique for the analysis of volatile compounds like furan, offering high separation efficiency and definitive identification based on mass spectra. Headspace (HS) and solid-phase microextraction (SPME) are the two primary sample introduction techniques.[2]
Sample Preparation (Headspace - HS)
-
Weigh 5.00 g of the food sample into a headspace vial.[7]
-
For semi-solid and solid foods, add 5 mL of water or saturated NaCl solution.[7]
-
Fortify the vial with a deuterated internal standard (d4-furan) for accurate quantification.[7]
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a controlled temperature (e.g., 60°C) to allow furan to partition into the headspace.[7]
-
An aliquot of the headspace gas is automatically injected into the GC/MS system.
GC/MS Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: 280°C.[6]
-
Oven Temperature Program: Initial temperature of 32°C (hold for 4 min), ramp to 200°C at 20°C/min, and hold for 3 min.[6]
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For furan, monitor m/z 68 and for d4-furan, monitor m/z 72.
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)
While less common for the highly volatile furan, HPLC is a robust alternative for the analysis of less volatile furan derivatives, particularly those with chromophores that allow for UV detection.
Sample Preparation
-
Weigh a representative amount of the sample (e.g., 1 g of ground coffee) into a centrifuge tube.[1]
-
Add a suitable extraction solvent, such as a mixture of methanol and water.[1]
-
Vortex the mixture and extract using an ultrasonic bath (e.g., for 30 minutes).[1]
-
Centrifuge the sample to separate solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[1]
HPLC-DAD Conditions
-
HPLC System: An Agilent 1100 series or equivalent with a Diode Array Detector (DAD).[4]
-
Column: Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of 0.1% acetic acid in water (A) and methanol (B).[4]
-
Gradient Program: Start with 100% A, increase to 16% B at 2.5 min, then to 100% B between 10 and 10.5 min, and hold until 15 min.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: Diode Array Detector set at the maximum absorbance wavelength for the specific furan derivative (e.g., 284 nm for 5-hydroxymethylfurfural).[4]
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of furan and its derivatives by GC/MS and HPLC.
Discussion and Conclusion
For the analysis of furan itself, GC/MS coupled with headspace or SPME is unequivocally the superior technique. Its high sensitivity and specificity, combined with sample introduction methods that are ideal for volatile compounds, make it the method of choice for regulatory monitoring and research. The volatility that makes furan challenging for HPLC is precisely what makes it amenable to GC/MS analysis.
HPLC, on the other hand, demonstrates its strength in the analysis of less volatile and more polar furan derivatives, such as 5-hydroxymethylfurfural (5-HMF). For these compounds, HPLC offers robust and reliable quantification without the need for derivatization. The sample preparation for HPLC is often more straightforward than the specialized headspace and SPME techniques required for GC/MS analysis of volatiles.
Cross-Validation Considerations:
A direct experimental cross-validation of HPLC and GC/MS for furan is not commonly performed because the physicochemical properties of furan heavily favor GC/MS. However, for a comprehensive understanding of furanic compounds in a sample, a dual-methodology approach can be invaluable. GC/MS would be employed for the highly volatile furan and its volatile derivatives, while HPLC would be used for the non-volatile, polar derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Furan in Foods | FDA [fda.gov]
Evaluating the Environmental Persistence of 4-Chlorodibenzofuran: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the environmental persistence of 4-chlorodibenzofuran (4-CDF), a monochlorinated dibenzofuran. Its environmental fate is compared with other persistent organic pollutants (POPs), offering researchers objective data to understand its behavior in various environmental compartments. This document summarizes key experimental findings on the biodegradation, photodegradation, and abiotic degradation of 4-CDF, presenting quantitative data in structured tables and detailing experimental protocols for reproducibility.
Comparative Persistence of this compound
The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term ecological impact. This section compares the environmental half-life of 4-CDF with that of other well-known POPs, including polychlorinated biphenyls (PCBs) and polycyclic aromatic hydrocarbons (PAHs).
Table 1: Comparative Environmental Half-Life of 4-CDF and Other POPs
| Compound | Environmental Compartment | Half-Life | Reference |
| This compound (4-CDF) | Aerobic Biodegradation (in culture) | Stoichiometric conversion | [1][2][3] |
| Atmospheric (Vapor phase) | Estimated 1.9–11 days (for TetraCDFs) | [3] | |
| Polychlorinated Biphenyls (PCBs) | Soil | Highly variable (months to years) | [4] |
| Aquatic Sediment | Can persist for decades | [5] | |
| Biota (Grizzly Bears) | <10% retention from diet | [4] | |
| Benzo[a]pyrene (a PAH) | Soil | Variable, can be months to years | [6] |
| Surface Water | Photodegradation can be significant | [6] | |
| Biota | Can be metabolized and excreted | [6] |
Note: Data for 4-CDF is limited, and some values are estimated based on related compounds (e.g., tetrachlorodibenzofurans).
Degradation Pathways and Mechanisms
The environmental persistence of 4-CDF is determined by a combination of biotic and abiotic degradation processes. Understanding these pathways is crucial for predicting its fate and developing potential remediation strategies.
Biodegradation
Certain microorganisms have demonstrated the ability to degrade lower chlorinated dibenzofurans. A key bacterial strain, Sphingomonas sp. RW1, has been shown to cometabolically degrade 4-CDF.[1][2][3] The degradation is initiated by an angular dioxygenase enzyme that attacks the aromatic ring.[7][8]
Key Biodegradation Reaction:
-
Sphingomonas sp. strain RW1 stoichiometrically converts this compound to 3-chlorosalicylate.[1][2][3]
Photodegradation
Photodegradation is a significant abiotic process for the transformation of chlorinated dibenzofurans in the environment, particularly in aquatic systems and the atmosphere. The rate of photodegradation is influenced by factors such as the presence of sensitizers in natural waters.[1]
Table 2: Estimated Photodegradation Data for Chlorinated Dibenzofurans
| Compound/Class | Medium | Half-Life | Conditions | Reference |
| Tetrachlorodibenzofurans (TCDFs) | Distilled water/acetonitrile | 6.3 days | Midsummer sunlight | [3] |
| Tetrachlorodibenzofurans (TCDFs) | Lake water | 0.58 days⁻¹ (rate constant) | Midsummer sunlight | [3] |
| Pentachlorodibenzofuran (P5CDF) | Distilled water/acetonitrile | 46.2 days | Midsummer sunlight | [3] |
| Pentachlorodibenzofuran (P5CDF) | Lake water | 3.6 days⁻¹ (rate constant) | Midsummer sunlight | [3] |
| Tetrachlorodibenzofuran (TCDF) | Atmosphere (gas-phase) | - | Reaction with OH radicals | [7] |
Abiotic Degradation
Besides photodegradation, other abiotic processes contributing to the degradation of chlorinated aromatic compounds are generally slow. Due to their chemical stability, hydrolysis of CDFs is not considered a significant environmental degradation pathway.
Experimental Protocols
Detailed experimental methodologies are essential for the validation and comparison of scientific findings. This section outlines the protocols for key experiments cited in this guide.
Biodegradation of 4-CDF by Sphingomonas sp. strain RW1
Objective: To determine the ability of Sphingomonas sp. strain RW1 to degrade this compound.
Methodology:
-
Bacterial Culture: Sphingomonas sp. strain RW1 is grown in a mineral salts medium with dibenzofuran as the sole carbon and energy source.
-
Resting Cell Suspension: Cells are harvested in the late exponential phase, washed, and resuspended in a phosphate buffer.
-
Degradation Assay:
-
A known concentration of 4-CDF (dissolved in a suitable solvent like acetone) is added to the resting cell suspension.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) with shaking.
-
Samples are withdrawn at different time intervals.
-
-
Analysis:
-
The samples are extracted with an organic solvent (e.g., ethyl acetate).
-
The concentrations of 4-CDF and its degradation products are determined using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Photodegradation of Chlorinated Aromatic Compounds in Water
Objective: To determine the photodegradation rate and identify photoproducts of a chlorinated aromatic compound in an aqueous solution.
Methodology:
-
Solution Preparation: A solution of the target compound (e.g., 4-CDF) is prepared in a solvent mixture (e.g., water/acetonitrile) to ensure solubility. For studying indirect photolysis, natural water samples are used.
-
Irradiation: The solution is placed in a photoreactor equipped with a light source that simulates sunlight (e.g., a xenon lamp) or a specific UV wavelength. Control samples are kept in the dark to account for other degradation processes.
-
Sampling: Aliquots of the solution are taken at various time points during irradiation.
-
Analysis: The concentration of the parent compound and any formed photoproducts are analyzed using analytical techniques such as HPLC or GC-MS.
-
Quantum Yield Calculation: The quantum yield is calculated by measuring the rate of disappearance of the compound and the photon flux of the light source.
Conclusion
The available data indicates that this compound, as a monochlorinated dibenzofuran, is likely to be less persistent in the environment compared to its more highly chlorinated counterparts. Biodegradation by specific microorganisms and photodegradation are key environmental sinks for this compound. However, a significant lack of quantitative data on its environmental half-life in various matrices and direct comparative studies with other major POPs highlights the need for further research to fully characterize its environmental risk profile. The experimental protocols provided in this guide offer a foundation for conducting such studies to generate the necessary data for a more complete assessment.
References
- 1. ias.ac.in [ias.ac.in]
- 2. epa.gov [epa.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Assessing soil contamination A reference manual [fao.org]
- 5. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Atmospheric chemical reactions of 2,3,7,8-tetrachlorinated dibenzofuran initiated by an OH radical: mechanism and kinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of four pesticides in five urban landscape soils: human and environmental health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Monochlorinated Dibenzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of monochlorinated dibenzofurans (MCDFs). Due to the limited availability of direct experimental data for all four congeners (1-CDF, 2-CDF, 3-CDF, and 4-CDF), this document synthesizes the available experimental findings with predicted data from Quantitative Structure-Activity Relationship (QSAR) models to offer a comprehensive overview.
Executive Summary
Monochlorinated dibenzofurans, a subgroup of halogenated dibenzofurans, exhibit varying degrees of biological activity, primarily mediated through the Aryl Hydrocarbon Receptor (AhR). The position of the single chlorine atom on the dibenzofuran backbone significantly influences their ability to bind to the AhR, induce xenobiotic metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1), and elicit toxic responses. This guide summarizes the current understanding of these relationships, presenting available quantitative data, outlining experimental methodologies, and visualizing the key biological pathways and experimental workflows.
Data Presentation
The following tables summarize the available experimental and predicted quantitative data for the AhR binding affinity and EROD induction potential of monochlorinated dibenzofuran isomers. It is important to note the scarcity of direct experimental comparisons for all four isomers under uniform conditions.
Table 1: Aryl Hydrocarbon Receptor (AhR) Binding Affinity of Monochlorinated Dibenzofurans
| Congener | Chemical Structure | Experimental pIC50¹ | Predicted pIC50²[1] | Notes |
| 1-Chlorodibenzofuran (1-CDF) | ![]() | Not Available | - | Data not readily available in reviewed literature. |
| 2-Chlorodibenzofuran (2-CDF) | ![]() | Not Available | - | Data not readily available in reviewed literature. |
| 3-Chlorodibenzofuran (3-CDF) | ![]() | Low Affinity[2] | - | Reported to not be a significant AhR agonist.[2] |
| 4-Chlorodibenzofuran (4-CDF) | ![]() | Not Available | 3.43[1] | Predicted value from a QSAR study.[1] |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) (Reference) | ![]() | ~8.0 - 9.0 | - | A potent AhR agonist, for comparison. |
¹pIC50 is the negative logarithm of the concentration of a ligand that inhibits the binding of a radioligand by 50%. Higher values indicate greater binding affinity. ²Predicted values are derived from QSAR models and should be interpreted with caution.
Table 2: EROD Induction Potential of Monochlorinated Dibenzofurans
| Congener | Experimental EC50¹ | Predicted Activity | Notes |
| 1-Chlorodibenzofuran (1-CDF) | Not Available | - | Data not readily available in reviewed literature. |
| 2-Chlorodibenzofuran (2-CDF) | Not Available | - | Data not readily available in reviewed literature. |
| 3-Chlorodibenzofuran (3-CDF) | Not a potent inducer | - | Consistent with its low AhR binding affinity. |
| This compound (4-CDF) | Not Available | - | Data not readily available in reviewed literature. |
| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) (Reference) | Potent inducer | - | A well-characterized inducer of EROD activity. |
¹EC50 is the concentration of a compound that gives a half-maximal response.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of SAR studies. Below are outlines for the key experiments cited.
Competitive Aryl Hydrocarbon Receptor (AhR) Binding Assay
This assay determines the binding affinity of a test compound (a monochlorinated dibenzofuran) to the AhR by measuring its ability to compete with a radiolabeled ligand, typically [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD).
Materials:
-
Test compounds (monochlorinated dibenzofuran isomers)
-
[³H]TCDD of high specific activity
-
Cytosolic protein extract containing the AhR (e.g., from rat liver or a cultured cell line)
-
Scintillation cocktail and vials
-
Glass fiber filters
-
Buffer solutions (e.g., Tris-HCl, EDTA, dithiothreitol)
Procedure:
-
Preparation of Cytosol: Prepare a cytosolic fraction from a suitable tissue or cell source known to express the AhR.
-
Incubation: In a series of tubes, incubate a fixed concentration of [³H]TCDD and cytosolic protein with increasing concentrations of the unlabeled test compound. Include control tubes with [³H]TCDD only (total binding) and tubes with a large excess of unlabeled TCDD (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the AhR-bound [³H]TCDD from the free radioligand by filtration through glass fiber filters. The protein-ligand complex will be retained on the filter.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]TCDD) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Ethoxyresorufin-O-Deethylase (EROD) Induction Assay
This cell-based assay measures the induction of CYP1A1 enzyme activity, a sensitive biomarker for AhR activation. The assay quantifies the O-deethylation of 7-ethoxyresorufin to the fluorescent product resorufin.
Materials:
-
Cultured cells responsive to AhR agonists (e.g., H4IIE rat hepatoma cells)
-
Cell culture medium and supplements
-
Test compounds (monochlorinated dibenzofuran isomers)
-
7-Ethoxyresorufin
-
Resorufin standard
-
NADPH
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate the cells in a multi-well plate and allow them to attach. Treat the cells with a range of concentrations of the monochlorinated dibenzofuran isomers for a specified period (e.g., 24-72 hours) to allow for gene induction and protein expression.
-
Cell Lysis (optional): Depending on the protocol, the assay can be performed on whole cells or on cell lysates (e.g., S9 fraction).
-
EROD Reaction: Add the substrate, 7-ethoxyresorufin, and the cofactor, NADPH, to initiate the enzymatic reaction.
-
Fluorescence Measurement: After a set incubation time, measure the fluorescence of the product, resorufin, using a microplate reader with appropriate excitation and emission wavelengths (e.g., ~530 nm excitation and ~590 nm emission).
-
Data Analysis: Generate a standard curve using known concentrations of resorufin. Convert the fluorescence readings from the experimental wells to the amount of resorufin produced. Normalize the EROD activity to the protein concentration in each well. Plot the EROD activity against the logarithm of the test compound concentration to determine the EC50 value.
Mandatory Visualization
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The biological effects of monochlorinated dibenzofurans are primarily mediated through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. Upon binding to a ligand such as a monochlorinated dibenzofuran, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow for Structure-Activity Relationship Studies
The investigation of the structure-activity relationship of monochlorinated dibenzofurans typically follows a multi-step experimental workflow, starting from compound synthesis and culminating in the assessment of biological activity.
Caption: Experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of monochlorinated dibenzofurans is an area that warrants further investigation. The available data, though sparse, suggests that the position of the chlorine atom is a critical determinant of their biological activity. Notably, 3-chlorodibenzofuran appears to be a weak AhR agonist, while QSAR predictions suggest this compound may have a higher binding affinity.[1][2] To provide a more definitive comparison and to accurately assess the potential risks associated with these compounds, further direct comparative studies employing standardized experimental protocols are essential. The methodologies and pathways outlined in this guide provide a framework for such future research.
References
comparison of 4-chlorodibenzofuran metabolism in different bacterial strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic capabilities of different bacterial strains towards 4-chlorodibenzofuran, a persistent environmental pollutant. Understanding these microbial processes is crucial for developing effective bioremediation strategies and for broader applications in biocatalysis and drug metabolism studies. The following sections present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.
Data Presentation: Comparative Analysis of Bacterial Metabolism
The metabolism of this compound and other monochlorinated dibenzofurans varies significantly among different bacterial strains. The following table summarizes the key findings from studies on several prominent strains.
| Bacterial Strain | Growth Substrate (Cometabolism) | Metabolism of Chlorinated Dibenzofuran | Key Enzymes | Metabolic Products | Quantitative Data |
| Sphingomonas sp. RW1 | Dibenzofuran | Stoichiometric conversion of this compound.[1][2] | Dibenzofuran 4,4a-dioxygenase[3] | 3-chlorosalicylate.[1][2] | Stoichiometric conversion.[1][2] |
| Terrabacter sp. DBF63 | Dibenzofuran | Degrades various mono- and dichlorinated dibenzofurans.[4] | Dibenzofuran 4,4a-dioxygenase (DFDO).[5] | Corresponding chlorosalicylates.[5] | ~89% degradation of 2-chlorodibenzofuran in 5 days.[4] |
| Pseudomonas sp. CA10 | Carbazole | Co-oxidation of chlorinated dibenzofurans.[5] | Carbazole 1,9a-dioxygenase (CARDO).[5] | Corresponding chlorosalicylates (e.g., 5-chlorosalicylic acid from 2-CDF).[5] | Lower yields compared to Terrabacter sp. DBF63.[5] |
| Ralstonia sp. SBUG 290 | Biphenyl | Cometabolic degradation of dibenzofuran.[6][7] Likely degrades chlorinated dibenzofurans.[6] | Biphenyl-induced dioxygenases. | Salicylic acid (from dibenzofuran).[6][7] | Dibenzofuran degradation rate of up to 0.0029 mmol liter⁻¹ h⁻¹.[6] |
| Burkholderia sp. JB1 | Biphenyl | Degrades 2-chlorodibenzofuran.[6] | Biphenyl dioxygenase. | 5-chlorosalicylic acid.[6] | Not specified. |
Experimental Protocols
The methodologies employed in studying the bacterial metabolism of this compound generally follow a standardized workflow. Below are detailed protocols based on the cited literature.
Bacterial Strains and Culture Conditions
-
Sphingomonas sp. RW1, Terrabacter sp. DBF63, and Pseudomonas sp. CA10 : These strains are typically grown in a mineral salts medium with their respective primary carbon sources (dibenzofuran for RW1 and DBF63, carbazole for CA10) to induce the necessary degradative enzymes. Cultures are incubated at 30°C with shaking.
-
Ralstonia sp. SBUG 290 and Burkholderia sp. JB1 : These strains are grown in a mineral salts medium with biphenyl as the primary carbon source to induce the co-metabolic degradation of dibenzofurans.[6]
Degradation and Transformation Assays
-
Preparation of Resting Cells : Bacterial cells are grown to the late exponential phase, harvested by centrifugation, washed with a phosphate buffer (e.g., 50 mM, pH 7.0), and resuspended in the same buffer to a specific optical density (e.g., OD₆₀₀ of 1.0).
-
Incubation : The resting cell suspension is incubated with this compound (or other chlorinated dibenzofurans) at a specific concentration (e.g., 10 ppm) in a sealed flask with shaking at 30°C.[5] Control flasks with heat-killed cells or without the substrate are included.
-
Sampling : Aliquots of the culture are withdrawn at different time intervals to monitor the degradation of the parent compound and the formation of metabolites.
Analytical Methods
-
Extraction : The samples are typically acidified and extracted with an organic solvent like ethyl acetate. The organic extract is then dried over anhydrous sodium sulfate and concentrated.
-
Identification and Quantification : The extracted residues are often derivatized (e.g., methylation) and analyzed by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining this compound and its metabolic products.[5]
Mandatory Visualization
Metabolic Pathway of this compound
The degradation of this compound is initiated by a dioxygenase enzyme that attacks the aromatic ring. The following diagram illustrates the proposed metabolic pathway.
Caption: Proposed metabolic pathway for this compound degradation by bacteria.
Experimental Workflow
The following diagram outlines the typical experimental workflow for studying the bacterial metabolism of this compound.
Caption: A typical experimental workflow for studying this compound metabolism.
References
- 1. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Sphingomonas sp. Strain RW1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzofuran 4,4a-dioxygenase from Sphingomonas sp. strain RW1: angular dioxygenation by a three-component enzyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation characteristics of a dibenzofuran-degrader Terrabacter sp. strain DBF63 toward chlorinated dioxins in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Chlorinated Dibenzofurans and Dibenzo-p-Dioxins by Two Types of Bacteria Having Angular Dioxygenases with Different Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cometabolic degradation of dibenzofuran by biphenyl-cultivated Ralstonia sp. strain SBUG 290 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Chlorodibenzofuran: A Guide for Laboratory Professionals
Immediate Safety Advisory: 4-Chlorodibenzofuran is a chlorinated aromatic compound and must be handled as hazardous waste.[1] Due to its chemical structure, it is presumed to be toxic and environmentally persistent. Under no circumstances should this chemical or its containers be disposed of in standard waste streams or down drains.[1] Improper disposal can lead to significant environmental contamination and potential health risks. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Profile and Waste Classification
Detailed Disposal Protocol
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Measures: Before handling this compound, ensure you are wearing appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Lab Coat: A buttoned lab coat to protect from skin exposure.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]
2. Waste Segregation and Containment: Proper segregation is critical to prevent accidental reactions and contamination.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a designated, clearly labeled, and sealable hazardous waste container.[1] The container must be compatible with chlorinated compounds.
-
Liquid Waste: If this compound is in a solution, use a designated, leak-proof, and shatter-resistant waste container.[1] Do not mix with other incompatible waste streams.
3. Labeling of Hazardous Waste Containers: Properly label all waste containers with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The relevant hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).
-
The date the waste was first added to the container.
-
The name and contact information of the responsible researcher or laboratory.
4. Temporary Storage in the Laboratory: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.[1] This area must be:
-
Under the control of laboratory personnel.
-
Away from general traffic.
-
Clearly marked as a hazardous waste accumulation area.
-
In a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[1]
5. Final Disposal Procedure: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
High-Temperature Incineration: This is a common and effective method for the complete destruction of chlorinated organic compounds.[1][4]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of its transfer for disposal, in accordance with institutional and regulatory requirements.[1]
Regulatory Thresholds for Chlorinated Hazardous Wastes
The following table summarizes key quantitative data from regulations pertaining to similar chlorinated compounds, such as PCBs, which can serve as a conservative guide in the absence of specific data for this compound.
| Parameter | Threshold | Regulation/Guidance | Notes |
| PCB Concentration for Regulation | ≥ 50 ppm | 40 CFR Part 761 | Materials with PCB concentrations at or above this level are subject to specific disposal requirements.[5][6][7] |
| Washington State WPCB Regulation | ≥ 2 ppm | WAC 173-303 | Washington state regulates polychlorinated biphenyls at a lower threshold.[8] |
| Land Disposal Restriction | Prohibited for certain CDF wastes | Toxic Substances Control Act (TSCA) | Land disposal of certain wastes containing chlorodibenzofurans is prohibited.[9] |
Experimental Protocols Cited
The disposal procedures outlined are based on established safety protocols for handling hazardous chemicals and regulatory requirements for the disposal of chlorinated organic waste. The primary methods for the ultimate destruction of such compounds, as referenced in the search results, include:
-
High-Temperature Incineration: This method involves the combustion of the waste at temperatures high enough to ensure the complete breakdown of the hazardous compounds into less harmful substances.
-
Chemical Destruction: Methods such as photolysis and ozonation have been explored for the decontamination of wastes containing CDFs.[9]
-
Microbial Degradation: Bioremediation techniques using microorganisms to break down the hazardous compounds have also been investigated.[9]
It is important to note that these destruction methods are performed at specialized, licensed hazardous waste disposal facilities and not in a standard laboratory setting.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. advanceseng.com [advanceseng.com]
- 5. eCFR :: 40 CFR Part 761 Subpart D -- Storage and Disposal [ecfr.gov]
- 6. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 7. govinfo.gov [govinfo.gov]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Essential Safety and Operational Guide for Handling 4-Chlorodibenzofuran
IMMEDIATE SAFETY ADVISORY: 4-Chlorodibenzofuran is a chlorinated aromatic compound and must be handled as a hazardous substance. Due to its chemical structure, it is presumed to be toxic and environmentally persistent.[1] All handling, decontamination, and disposal must be conducted with strict adherence to safety protocols to mitigate potential health risks and environmental contamination.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
All operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] A risk assessment should be conducted to determine the appropriate level of PPE required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Minimum Requirement | Recommended Specifications | Level of Protection (EPA) |
| Hand Protection | Chemically resistant gloves | Nitrile or Neoprene, single-use disposable.[1] Immediately replace if contaminated. | Levels B, C, D[2] |
| Eye Protection | Safety goggles | Chemical safety goggles or a full-face shield.[1] | Levels B, C, D[2] |
| Body Protection | Laboratory coat | Chemically resistant lab coat or coveralls. | Levels B, C, D[2] |
| Respiratory Protection | Use in a fume hood | If outside a fume hood, a NIOSH-approved respirator is required. | Level C or higher[3] |
This table provides a general guideline. The final selection of PPE depends on the specific experimental conditions and a thorough risk assessment.
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound, including weighing and solution preparation, must be performed in a certified chemical fume hood.[1]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the work area.[4]
Procedural Controls:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing: If working with the solid form, carefully weigh the required amount in the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly and carefully. If heating is required, use a controlled heating mantle and a sealed reaction vessel.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] The container must be tightly sealed and clearly labeled as "Hazardous: this compound".
Decontamination and Spill Management Plan
Immediate decontamination is crucial in case of a spill to minimize exposure and environmental contamination.
Decontamination Protocol:
-
Personnel Decontamination: If skin contact occurs, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Remove any contaminated clothing.
-
Surface Decontamination: For spills, cover the area with an absorbent material like sand or vermiculite.[5] Do not use combustible materials like paper towels.
-
Neutralization: While specific neutralizing agents for this compound are not well-documented, a general approach for chlorinated compounds involves using a solution of a reducing agent. However, for a laboratory spill, physical removal and proper disposal are the primary methods.
-
Cleaning: After absorbing the spill, the area should be cleaned with a detergent and water solution.[6] All materials used for cleanup must be disposed of as hazardous waste.
Spill Response Workflow:
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in standard waste streams or down the drain.[1] Improper disposal can lead to significant environmental contamination.
Waste Management Protocol:
-
Waste Segregation:
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste: Contains this compound" and include the date of accumulation.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic.
-
Final Disposal: The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] High-temperature incineration is a common and effective method for the complete destruction of chlorinated organic residues.[1]
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





